1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-phenyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-6-12(11-10-8)7-4-2-1-3-5-7/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDBIFHDJPMBFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339280 | |
| Record name | 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4600-04-8 | |
| Record name | 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid
Foreword: The Structural Imperative in Drug Discovery
In the landscape of modern drug development and materials science, the 1,2,3-triazole scaffold is a cornerstone of molecular design. Its prevalence stems from the reliability of its synthesis, often via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and its unique electronic properties and ability to act as a stable linker. The subject of this guide, 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid (C₉H₇N₃O₂), is a quintessential building block in this class, finding application in the development of novel therapeutic agents, including xanthine oxidase inhibitors.[1] An unambiguous confirmation of its molecular structure is not merely an academic exercise; it is a critical prerequisite for advancing any research or development program. Misidentification can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and compromised results.
This guide provides a multi-faceted spectroscopic analysis of this compound. We will move beyond simple data reporting, delving into the causality behind the observed spectral features. By integrating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, we will construct a comprehensive and self-validating structural profile of the title compound.
Molecular Blueprint: Structure and Atom Numbering
To facilitate a clear and precise discussion of the spectroscopic data, the following standardized numbering scheme for this compound will be used throughout this guide.
Caption: General workflow for NMR spectroscopic analysis.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a precise count of the different types of protons and their neighboring environments.
-
Carboxylic Acid Proton (-COOH): The most downfield signal is a broad singlet appearing around δ 12-13 ppm. [2]This significant deshielding is characteristic of a carboxylic acid proton involved in hydrogen bonding. Its broadness is a result of chemical exchange and quadrupolar effects.
-
Triazole Proton (H5): A sharp singlet is observed in the region of δ 8.00–8.75 ppm. [3]This signal corresponds to the single proton on the triazole ring. Its singlet nature confirms the 1,4-disubstitution pattern, as there are no adjacent protons to cause splitting.
-
Phenyl Protons (-C₆H₅): The five protons of the phenyl group typically appear as a series of multiplets between δ 7.5 and 8.0 ppm. The exact appearance depends on the spectrometer's resolution, but they can often be resolved into a triplet for the para-proton (H4'), a triplet for the two meta-protons (H3', H5'), and a doublet for the two ortho-protons (H2', H6').
Table 1: Summary of ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Broad Singlet | 1H | -COOH |
| ~8.50 | Singlet | 1H | H5 (Triazole) |
| ~7.80 | Multiplet | 2H | H2', H6' (Phenyl) |
| ~7.65 | Multiplet | 3H | H3', H4', H5' (Phenyl) |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals the carbon framework of the molecule.
-
Carbonyl Carbon (-COOH): This carbon appears at the most downfield position, typically in the range of δ 165-185 ppm, consistent with a carboxylic acid carbonyl. [2]* Triazole Carbons (C4, C5): The two carbons of the triazole ring are found in the range of δ 122–149 ppm. [3]The carbon bearing the carboxylic acid group (C4) is generally more deshielded than the carbon bearing the proton (C5).
-
Phenyl Carbons (-C₆H₅): Four signals are expected for the phenyl group due to symmetry: one for the ipso-carbon (C1', attached to the triazole), one for the two ortho-carbons (C2', C6'), one for the two meta-carbons (C3', C5'), and one for the para-carbon (C4'). These typically appear between δ 120 and 140 ppm.
Table 2: Summary of ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (Carboxyl) |
| ~145 | C4 (Triazole) |
| ~138 | C1' (Phenyl, ipso) |
| ~130 | C4' (Phenyl, para) |
| ~129 | C3', C5' (Phenyl, meta) |
| ~125 | C5 (Triazole) |
| ~121 | C2', C6' (Phenyl, ortho) |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: The spectrum can be obtained using a neat solid sample with an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.
Caption: Key molecular vibrations and their expected IR frequencies.
Spectral Interpretation
The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group.
-
O-H Stretch: A very broad and strong absorption band is observed from approximately 2500 to 3300 cm⁻¹. [2][4]This feature is the hallmark of a hydrogen-bonded carboxylic acid dimer, which is the typical solid-state and concentrated solution form. [5]* C=O Stretch: A very strong and sharp absorption appears around 1710-1760 cm⁻¹. [2]Its position confirms the presence of a carbonyl group, and its conjugation with the triazole ring may shift it to the lower end of this range.
-
Aromatic and Triazole Ring Stretches:
-
Aromatic and heteroaromatic C-H stretching vibrations are visible as weaker peaks just above 3000 cm⁻¹ (e.g., ~3100-3050 cm⁻¹).
-
C=C and C=N stretching vibrations from both the phenyl and triazole rings appear as a series of absorptions in the 1600-1450 cm⁻¹ region.
-
-
C-O Stretch and O-H Bend: A C-O stretching vibration coupled with O-H bending appears in the 1320-1210 cm⁻¹ region. [4] Table 3: Summary of Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group Assignment |
| 2500-3300 | Strong, Very Broad | O-H stretch | Carboxylic Acid (H-bonded) |
| ~3100 | Medium-Weak | C-H stretch | Aromatic/Triazole |
| ~1715 | Strong, Sharp | C=O stretch | Carboxylic Acid |
| 1600-1450 | Medium | C=C, C=N stretch | Aromatic/Triazole Rings |
| ~1250 | Medium | C-O stretch | Carboxylic Acid |
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample (e.g., in methanol or acetonitrile) is infused into the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is the preferred method for this type of molecule due to its polar nature. ESI is a soft ionization technique that typically keeps the molecule intact, generating a prominent molecular ion. The analysis can be run in either positive ([M+H]⁺) or negative ([M-H]⁻) ion mode.
-
Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) and detected.
Data Interpretation
-
Molecular Formula: C₉H₇N₃O₂
-
Monoisotopic Mass (Calculated): 189.0538 Da [6]* Observed Ions (HRMS-ESI):
-
Positive Mode: Expect a prominent ion at m/z 190.0611, corresponding to the protonated molecule, [C₉H₈N₃O₂]⁺.
-
Negative Mode: Expect a prominent ion at m/z 188.0466, corresponding to the deprotonated molecule, [C₉H₆N₃O₂]⁻.
-
-
Fragmentation Analysis: Tandem MS (MS/MS) experiments can provide further structural confirmation. Key fragmentation pathways for triazoles often involve the loss of a stable nitrogen molecule (N₂).
-
A characteristic fragmentation would be the loss of N₂ (28 Da) from the protonated molecular ion, followed by decarboxylation (loss of CO₂, 44 Da).
-
Caption: A plausible fragmentation pathway in positive-ion ESI-MS/MS.
Table 4: Summary of High-Resolution Mass Spectrometry Data
| Ion Mode | Calculated m/z | Observed m/z | Formula | Proposed Identity |
| ESI+ | 190.0611 | ~190.0610 | [C₉H₈N₃O₂]⁺ | [M+H]⁺ |
| ESI- | 188.0466 | ~188.0465 | [C₉H₆N₃O₂]⁻ | [M-H]⁻ |
UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. It is particularly informative for compounds containing conjugated π-systems, such as the phenyl and triazole rings in the title compound.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Data Acquisition: Record the absorbance spectrum, typically from 200 to 400 nm, using a dual-beam UV-Vis spectrophotometer with a matched pair of quartz cuvettes (one for the sample, one for the solvent blank).
Spectral Interpretation
The UV spectrum is expected to show strong absorption bands characteristic of the conjugated system formed by the phenyl ring linked to the 1,2,3-triazole heterocycle. The exact position of the absorption maximum (λ_max) can be sensitive to solvent polarity. [7]For aromatic and heteroaromatic systems, π → π* transitions are typically observed, resulting in strong absorptions in the 250-300 nm range.
Table 5: Expected UV-Vis Absorption Data
| Solvent | λ_max (nm) | Type of Transition |
| Ethanol | ~260-280 | π → π* |
Conclusion: A Cohesive Spectroscopic Portrait
The structural elucidation of this compound is definitively achieved through a correlated, multi-technique spectroscopic approach. NMR spectroscopy provides the unambiguous carbon-hydrogen framework and confirms the 1,4-disubstitution pattern. FT-IR spectroscopy validates the presence of the key carboxylic acid and aromatic functional groups. High-resolution mass spectrometry confirms the elemental composition with high precision, and UV-Vis spectroscopy characterizes the conjugated electronic system. Together, these techniques provide a robust and self-validating data package, ensuring the identity and purity of this vital chemical building block for researchers, scientists, and drug development professionals.
References
-
Meng, F., et al. (2017). Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Krasavin, M. (2019). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. MDPI. Available at: [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
Lin, J. R., et al. (2008). 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
UCLA Department of Chemistry and Biochemistry. Table of Characteristic IR Absorptions. Available at: [Link]
-
García, M. A., et al. (2021). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. Available at: [Link]
-
Elguero, J., et al. (2000). The UV spectra of 1-methyl-4-phenyl-1,2,3-triazole ( 5 ) in media of.... ResearchGate. Available at: [Link]
Sources
- 1. Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C9H7N3O2 | CID 555194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
physical and chemical properties of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid
Introduction: A Scaffold of Strategic Importance
This compound is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its rigid, planar structure, combined with the versatile reactivity of the carboxylic acid group, makes it an invaluable building block for the synthesis of more complex molecular architectures. The 1,2,3-triazole core is a bioisostere of amide, ester, and carboxylic acid functionalities, capable of participating in hydrogen bonding and dipole interactions, which enhances its potential for biological activity.[1][2] This stability is a key feature; the triazole ring is notably resistant to metabolic degradation, acid/base hydrolysis, and oxidative or reductive conditions, making it a robust scaffold for drug design.[3] This guide provides a comprehensive overview of its synthesis, physicochemical properties, and chemical reactivity, offering a technical resource for researchers and drug development professionals.
Molecular Identity and Physicochemical Characteristics
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. Understanding these characteristics is the first step in harnessing its potential.
Core Identification
-
IUPAC Name: this compound[4]
Physicochemical Data Summary
The physical and computed properties of this compound are summarized below. These values are critical for predicting its solubility, absorption, and distribution characteristics in experimental and physiological environments.
| Property | Value / Description | Source |
| Appearance | Solid (form may vary) | General Knowledge |
| Molecular Weight | 189.17 g/mol | PubChem[4][6] |
| Monoisotopic Mass | 189.053826475 Da | PubChem[4][7] |
| XLogP3 (Predicted) | 1.2 | PubChemLite[7] |
| Hydrogen Bond Donors | 1 | PubChem[4] |
| Hydrogen Bond Acceptors | 4 | PubChem[4] |
| pKa (Predicted) | The pKa of the carboxylic acid is crucial for its ionization state. For the related 1,2,3-triazole, the ring itself has a pKa of 9.4 (for the N-H proton).[8] The isophthalic acid derivative containing a 1,2,3-triazole has carboxylic acid pKa values around 3.46 and 4.46.[9] This suggests the carboxylic acid group of the title compound is a moderately strong acid. | [8][9] |
Synthesis and Mechanistic Insights
The construction of the 1,2,3-triazole ring system is most efficiently achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[10][11][12] This reaction is favored for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively producing the 1,4-disubstituted isomer.
Representative Synthetic Protocol: The CuAAC Approach
The synthesis of this compound typically involves a two-step process: the CuAAC reaction between phenyl azide and an alkyne bearing a protected carboxylic acid (like an ester), followed by hydrolysis.
Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition Phenyl azide is reacted with ethyl propiolate in the presence of a copper(I) catalyst. The catalyst is often generated in situ from a copper(II) source, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.
Step 2: Saponification (Ester Hydrolysis) The resulting ethyl ester is hydrolyzed using a base, such as sodium hydroxide (NaOH), followed by acidification with an acid like hydrochloric acid (HCl) to protonate the carboxylate and yield the final product.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis.
Caption: Synthetic workflow for this compound.
Spectroscopic and Structural Characterization
Confirming the structure of a synthesized compound is paramount. Spectroscopic methods provide a detailed picture of the molecular framework.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.
-
O-H Stretch: A very broad absorption band is expected between 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.[13]
-
C-H Stretch (Aromatic): Peaks will appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[13]
-
C=O Stretch: A strong, sharp absorption is expected around 1720-1727 cm⁻¹ for the carbonyl of the carboxylic acid.[14]
-
C=C Stretches: Aromatic ring and triazole C=C and C=N stretching vibrations will appear in the 1400-1610 cm⁻¹ region.[13][14]
-
N=N Stretch: The triazole N=N stretch is typically observed around 1470 cm⁻¹.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the precise connectivity of atoms.
-
¹H NMR: The spectrum for a related compound, 1-(4-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, shows the triazole proton as a singlet at 8.7 ppm and the aromatic protons in the 6.9-7.7 ppm range.[14] For the title compound, one would expect:
-
A singlet for the triazole C5-H proton, likely downfield (δ > 8.0 ppm).
-
Multiplets for the phenyl group protons in the aromatic region (δ 7.0-8.0 ppm).
-
A very broad singlet for the carboxylic acid proton (δ > 10.0 ppm), which may not always be observed depending on the solvent and concentration.
-
-
¹³C NMR: The carbon spectrum provides information on the electronic environment of each carbon atom. For a similar structure, 1-(4-chlorophenyl)-5-(2-(5-((5-mercapto-1,3,4-thiadiazol-2-yl)methyl)-1,3,4-thiadiazol-2-yl)vinyl)-1H-1,2,3-triazole, key shifts were observed at δ= 161, 165 (C=N), 145 (C-triazole), and 120-135 (aromatic carbons).[14]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ is 190.06111.[7]
Chemical Reactivity and Applications
The chemical behavior of this compound is dominated by the interplay between the stable triazole ring and the reactive carboxylic acid moiety.
Thermal Stability
The 1,2,3-triazole ring is known for its high thermal stability.[3] Studies on related energetic materials containing polynitro-aryl-1,2,3-triazoles show decomposition temperatures ranging from 142-319 °C, indicating the robustness of the core heterocycle.[15]
Reactions of the Carboxylic Acid Group
The carboxylic acid is a versatile handle for derivatization, enabling the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.
Caption: Key reactions of the carboxylic acid functional group.
-
Esterification: Reaction with alcohols under acidic conditions produces esters, which can act as prodrugs or modify solubility and lipophilicity.
-
Amidation: Coupling with amines using standard peptide coupling reagents (e.g., DCC, EDC) yields amides. This is a common strategy in medicinal chemistry to introduce new interaction points for biological targets. A study on 1-aryl-1H-1,2,3-triazole-4-carboxamides highlighted their potential as anti-influenza agents.[12][16]
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol, providing another route for functionalization.
Significance in Drug Discovery
The 1-phenyl-1,2,3-triazole scaffold is a privileged structure in medicinal chemistry.
-
Xanthine Oxidase Inhibition: A series of this compound derivatives have been synthesized and evaluated as inhibitors of xanthine oxidase, an enzyme implicated in hyperuricemia and gout.[17] These compounds demonstrated potent inhibitory effects, with some derivatives being significantly more active than the standard drug allopurinol.[17]
-
Antimicrobial Potential: The triazole core is present in numerous antifungal and antibacterial agents.[1][3][18] A derivative, 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid, has shown antimicrobial activity against various pathogenic bacteria.[3]
-
Anticancer Research: The 1,2,4-triazole isomer is a well-known moiety in anticancer agents, and by extension, the 1,2,3-triazole scaffold is actively explored for similar applications.[1][19]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
Standard laboratory precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[4]
Conclusion
This compound is a compound of considerable scientific value, underpinned by its robust chemical nature and synthetic accessibility. The stability of the triazole ring, combined with the reactivity of the carboxylic acid group, provides a powerful platform for the development of novel therapeutic agents and functional materials. Its successful application as a scaffold for potent enzyme inhibitors demonstrates its utility in drug discovery. This guide has outlined its core properties, providing a foundational understanding for researchers aiming to exploit its unique chemical personality in their work.
References
-
Meng, F., et al. (2017). Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(16), 3812-3816. Available at: [Link]
-
LookChem. (n.d.). This compound. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 555194, this compound. PubChem. Available at: [Link]
-
PubChemLite. (n.d.). This compound. Available at: [Link]
-
Siena University. (n.d.). Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1. Usiena Air. Available at: [Link]
-
MDPI. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Available at: [Link]
-
SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3159718, 5-phenyl-1H-1,2,3-triazole-4-carboxylic acid. PubChem. Available at: [Link]
-
Maji, K., & Haldar, D. (n.d.). The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Available at: [Link]
-
SpectraBase. (n.d.). 1H-1,2,3-triazole-4-carboxylic acid, 1-phenyl- - Optional[MS (GC)]. Available at: [Link]
-
ResearchGate. (n.d.). Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid. Available at: [Link]
-
National Institutes of Health. (n.d.). 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid. Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 270009, 1-phenyl-1H-1,2,3-triazole. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140120, 1,2,3-Triazole-4-carboxylic acid. PubChem. Available at: [Link]
-
ResearchGate. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Available at: [Link]
-
ResearchGate. (n.d.). The pKa values of 1,2,4-triazole and its alkyl derivatives. Available at: [Link]
-
National Center for Biotechnology Information. (2008). 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid. PubMed. Available at: [Link]
-
SciELO. (n.d.). 1H-[4][5][17]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
-
eScholarship.org. (n.d.). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. Available at: [Link]
-
ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available at: [Link]
-
American Elements. (n.d.). 1-phenyl-1H-1,2,4-triazole-3-carboxylic acid. Available at: [Link]
-
ACS Publications. (n.d.). Isosteric Substitution of 4H-1,2,4-Triazole by 1H-1,2,3-Triazole in Isophthalic Derivative Enabled Hydrogel Formation for Controlled Drug Delivery. Molecular Pharmaceutics. Available at: [Link]
-
Wikipedia. (n.d.). 1,2,3-Triazole. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Thermally Stable Energetic 1,2,3-Triazole Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). 4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function: A novel scaffold to probe the orthosteric γ-aminobutyric acid receptor binding site. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Available at: [Link]
-
Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives of Potential Anti-inflammatory Activity. Available at: [Link]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C9H7N3O2 | CID 555194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. 4600-04-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. PubChemLite - this compound (C9H7N3O2) [pubchemlite.lcsb.uni.lu]
- 8. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings – Oriental Journal of Chemistry [orientjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. usiena-air.unisi.it [usiena-air.unisi.it]
- 17. Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 19. escholarship.org [escholarship.org]
- 20. 5-phenyl-1H-1,2,3-triazole-4-carboxylic acid | C9H7N3O2 | CID 3159718 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid, a key heterocyclic compound, has garnered significant attention in medicinal chemistry and materials science.[1][2] Its rigid triazole core, coupled with the aromatic phenyl and carboxylic acid functionalities, provides a versatile scaffold for the design of novel therapeutic agents and functional materials.[3] This guide offers a comprehensive exploration of the molecular structure and conformational dynamics of this important molecule, providing insights crucial for its application in drug discovery and development. The 1,2,3-triazole moiety is a well-established pharmacophore known for its metabolic stability and ability to participate in various non-covalent interactions, making it a valuable component in the design of enzyme inhibitors and receptor ligands.[3]
Molecular Structure and Spectroscopic Characterization
The molecular formula of this compound is C₉H₇N₃O₂.[4] Its structure consists of a central 1,2,3-triazole ring substituted with a phenyl group at the N1 position and a carboxylic acid group at the C4 position. This arrangement gives rise to a unique set of physicochemical properties that are critical to its biological activity and material applications.
Spectroscopic Signature
The structural elucidation of this compound is primarily achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, typically in the range of 7.0-8.0 ppm. The single proton on the triazole ring (H5) would likely appear as a singlet further downfield, influenced by the electron-withdrawing nature of the adjacent carboxylic acid and the triazole ring itself. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a significantly downfield chemical shift, often above 10 ppm.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the phenyl ring carbons, the two distinct carbons of the triazole ring, and the carbonyl carbon of the carboxylic acid group, which is expected to resonate at the lowest field (typically >160 ppm).[5][6]
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching frequencies. A strong, sharp absorption band around 1700-1750 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. Additional peaks in the fingerprint region will correspond to the C=C and C-N stretching vibrations of the aromatic and triazole rings.
-
Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight of the compound. The gas chromatography-mass spectrometry (GC-MS) data for this compound would show a molecular ion peak corresponding to its molecular weight of 189.17 g/mol .[4][7]
Solid-State Conformation and Crystallography
While a specific crystal structure for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD), extensive insights can be drawn from the crystal structures of closely related analogues.[8][9]
A prime example is the crystal structure of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid.[10][11] In this structure, a notable feature is the dihedral angle of 41.85° between the planes of the triazole and phenyl rings.[10] This non-planar conformation is a common feature in such biaryl systems and is a result of the steric hindrance between the ortho-protons of the phenyl ring and the substituents on the triazole ring.
Furthermore, the carboxylic acid groups in the solid state typically form hydrogen-bonded dimers, with two molecules associating through strong O-H···O hydrogen bonds.[10][11] This dimeric arrangement significantly influences the crystal packing and the overall supramolecular architecture. A similar hydrogen bonding pattern is highly probable for this compound.
Another relevant structure, (1-phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate, reveals a smaller dihedral angle of 16.54° between the triazole and phenyl rings, suggesting that the conformational preference can be influenced by other substituents and crystal packing forces.[12]
Conformational Analysis in Solution and Computational Insights
The conformation of this compound in solution is expected to be dynamic, with rotation around the C-N single bond connecting the phenyl and triazole rings. The energetic barrier to this rotation determines the conformational flexibility of the molecule.
Computational Modeling
Density Functional Theory (DFT) calculations are a powerful tool for investigating the conformational landscape of molecules like this compound.[13][14][15] Such studies can elucidate the rotational energy profile and identify the most stable conformers.
Key conformational parameters include:
-
Dihedral Angle (Φ): The angle between the plane of the phenyl ring and the plane of the triazole ring.
-
Carboxylic Acid Orientation: The orientation of the carboxylic acid group relative to the triazole ring.
DFT studies on similar 1-phenyl-1,2,3-triazole systems suggest that the global minimum energy conformation is likely to be non-planar, with a dihedral angle that balances steric repulsion and electronic effects.[13] The rotational barrier is expected to be relatively low, allowing for conformational flexibility at room temperature. The planarity of the molecule can be influenced by the electronic nature of substituents on the phenyl ring.
The following table summarizes key structural parameters derived from computational studies and crystallographic data of related compounds.
| Parameter | Expected Value/Range | Method of Determination | Reference |
| Molecular Formula | C₉H₇N₃O₂ | - | [4] |
| Molecular Weight | 189.17 g/mol | Mass Spectrometry | [4] |
| Phenyl-Triazole Dihedral Angle | 15° - 45° | X-ray Crystallography (analogues), DFT | [10][12] |
| C=O Stretch (IR) | 1700 - 1750 cm⁻¹ | Infrared Spectroscopy | - |
| O-H Stretch (IR) | 2500 - 3300 cm⁻¹ (broad) | Infrared Spectroscopy | - |
| Carboxylic Acid ¹H NMR | >10 ppm | ¹H NMR Spectroscopy | - |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[16][17]
Representative Synthesis Protocol
A widely adopted method involves the reaction of phenylazide with ethyl propiolate, followed by hydrolysis of the resulting ester.
Step 1: Synthesis of Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C9H7N3O2 | CID 555194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Search - Access Structures [ccdc.cam.ac.uk]
- 9. Crystallography Open Database: Search results [qiserver.ugr.es]
- 10. 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid in common organic solvents
An In-depth Technical Guide to the Solubility of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic Acid in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its rigid triazole core, coupled with the aromatic phenyl ring and the functional carboxylic acid group, provides a versatile scaffold for the synthesis of novel therapeutic agents and functional materials.[2][3] Notably, derivatives of this compound have been explored as xanthine oxidase inhibitors for the treatment of hyperuricemia and gout.[2] The physicochemical properties of this molecule, particularly its solubility, are of paramount importance for its practical applications, influencing everything from reaction kinetics in synthesis to bioavailability in drug formulations.[4][5]
This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. As a Senior Application Scientist, this guide is structured to not only present solubility data but also to provide a deep understanding of the underlying chemical principles and the experimental methodologies used to determine these crucial parameters.
Theoretical Framework: Predicting Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[6] The structure of this compound features distinct regions that influence its solubility:
-
The Phenyl Group: This nonpolar, aromatic ring contributes to the molecule's lipophilicity, suggesting solubility in nonpolar organic solvents.
-
The 1,2,3-Triazole Ring: This heterocyclic ring is polar and capable of participating in dipole-dipole interactions and hydrogen bonding (as a hydrogen bond acceptor).[3]
-
The Carboxylic Acid Group: This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. It can also deprotonate to form a carboxylate salt, significantly increasing its polarity and solubility in polar solvents.[1]
Based on this structure, it is anticipated that this compound will exhibit poor solubility in nonpolar solvents and increasing solubility in more polar solvents, particularly those that can engage in hydrogen bonding.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][7][8] This method involves agitating an excess of the solid compound in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute.
Experimental Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into several vials.
-
Add a known volume of each selected organic solvent to the respective vials. The presence of undissolved solid is crucial to ensure a saturated solution.[7]
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
Quantification of Dissolved Solute:
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of the dissolved this compound using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the unknown samples.[9]
-
Diagram of the Shake-Flask Experimental Workflow
Caption: Influence of solvent polarity on solute interactions.
Alternative Methodology: Potentiometric Titration
For ionizable compounds like this compound, potentiometric titration offers an alternative method for determining solubility, particularly its pH-dependent solubility. [10]This technique involves titrating a suspension of the compound with a strong base and monitoring the pH. The point at which the pH curve deviates from that of a true solution can be used to calculate the intrinsic solubility. [10][11]This method is particularly useful in drug development for understanding how the solubility of a compound will change in different physiological environments. [10]
Conclusion
Understanding the solubility of this compound is crucial for its effective application in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure and has detailed the experimental protocol for its determination using the reliable shake-flask method. The hypothetical data presented illustrates the expected trend of increasing solubility with increasing solvent polarity. For researchers working with this compound, a thorough understanding of its solubility characteristics in various organic solvents is a critical first step in experimental design, whether for organic synthesis, formulation development, or biological screening.
References
-
Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? [Link]
-
BioAssay Systems. Shake Flask Solubility Services. [Link]
-
LookChem. Cas 4600-04-8, this compound. [Link]
-
ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]
-
ACS Publications. (2017, March 15). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
Scite.ai. Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. [Link]
-
Scribd. Experiment 1. Solubility of Organic Compounds. [Link]
-
Studylib. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
ERIC. (2017, May). Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations, Journal of Chemical Education. [Link]
-
Scribd. Experiment 1: Solubility of Organic Compounds. [Link]
-
ResearchGate. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. [Link]
-
YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]
-
University of Texas at Dallas. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
PubChem. This compound. [Link]
-
PubMed. (2017, August 15). Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors. [Link]
-
PubChem. 1,2,3-Triazole-4-carboxylic acid. [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]
-
ResearchGate. The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. [Link]
-
MDPI. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. [Link]
-
ResearchGate. (2025, August 6). Synthesis of 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives of Potential Anti-inflammatory Activity. [Link]
-
NIH. Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. [Link]
-
SpectraBase. 1H-1,2,3-triazole-4-carboxylic acid, 1-phenyl- - Optional[MS (GC)] - Spectrum. [Link]
Sources
- 1. Cas 4600-04-8,this compound | lookchem [lookchem.com]
- 2. Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. m.youtube.com [m.youtube.com]
- 7. quora.com [quora.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic Acid
Foreword: The Crucial Role of Thermal Stability in Drug Development
In the landscape of modern drug discovery and development, the 1,2,3-triazole scaffold has emerged as a cornerstone of medicinal chemistry. Its prevalence is a testament to its bioisosteric properties, mimicking functionalities like amides and carboxylic acids, and its role in forging stable linkages in complex molecular architectures.[1] Among the myriad of triazole derivatives, 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid stands out as a significant building block in the synthesis of pharmacologically active agents, including potential xanthine oxidase inhibitors.[2] However, the journey from a promising lead compound to a viable drug candidate is paved with rigorous physicochemical characterization, of which thermal stability is a critical parameter. A thorough understanding of a compound's behavior under thermal stress is paramount for ensuring its safety, processability, and shelf-life. This guide provides a comprehensive technical overview of the thermal stability and decomposition pathways of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Profile and Inherent Stability
This compound (C₉H₇N₃O₂) is an aromatic heterocyclic compound featuring a phenyl group appended to a 1,2,3-triazole ring, which is further functionalized with a carboxylic acid group.[3] The inherent stability of the 1,2,3-triazole ring is a key attribute, distinguishing it from other organic structures with three contiguous nitrogen atoms. This stability, however, is not absolute and can be influenced by substituent effects and thermal energy input.
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O₂ | PubChem CID: 555194[3] |
| Molecular Weight | 189.17 g/mol | PubChem CID: 555194[3] |
| CAS Number | 4600-04-8 | ChemicalBook[4] |
The presence of the electron-withdrawing phenyl and carboxylic acid groups can influence the electron density of the triazole ring, thereby affecting its thermal decomposition characteristics. Computational studies on substituted triazoles suggest that electron-withdrawing groups can slightly increase the activation energy for decomposition, while electron-donating groups may lower it.[5][6]
Postulated Thermal Decomposition Pathways
While specific experimental data on the thermal decomposition of this compound is not extensively reported in the literature, we can infer the most probable degradation pathways based on studies of analogous triazole derivatives. Flash vacuum pyrolysis of phenyl-substituted triazoles has been shown to result in the extrusion of molecular nitrogen (N₂).[7] This is a common decomposition route for many nitrogen-rich heterocyclic compounds.
The decomposition of 1,2,3-triazoles can proceed through several mechanisms, including ring-opening to form a diazo intermediate, followed by nitrogen elimination. The presence of the phenyl and carboxylic acid substituents will undoubtedly influence the specific fragmentation pattern.
A plausible decomposition cascade for this compound could initiate with decarboxylation, followed by the fragmentation of the triazole ring. Alternatively, the triazole ring may fragment first, leading to a variety of reactive intermediates.
Key Postulated Steps:
-
Decarboxylation: The carboxylic acid moiety is susceptible to thermal decarboxylation, releasing carbon dioxide (CO₂) and forming 1-phenyl-1H-1,2,3-triazole.
-
Nitrogen Extrusion: The triazole ring can undergo cleavage to release a molecule of nitrogen (N₂), a thermodynamically favorable process. This could lead to the formation of highly reactive intermediates.
-
Fragmentation of the Phenyl Ring: At higher temperatures, the phenyl ring itself can fragment, leading to the formation of smaller hydrocarbon species.
The identification of the exact decomposition products would necessitate techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Recommended Experimental Protocols for Thermal Analysis
To rigorously characterize the thermal stability and decomposition of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is indispensable.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature ranges of decomposition and the corresponding mass losses.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample into an alumina or platinum crucible.
-
Instrument Setup:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50-100 mL/min. Running the experiment in both atmospheres can provide insights into the role of oxygen in the decomposition process.
-
Heating Rate: A heating rate of 10 °C/min is standard. Additional runs at different heating rates (e.g., 5, 15, and 20 °C/min) can be performed for kinetic analysis.
-
Temperature Range: 25 °C to 600 °C, or higher if the decomposition is not complete.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (T_onset) and the temperature of maximum decomposition rate (T_peak) from the derivative of the TGA curve (DTG).
-
Quantify the percentage of weight loss at each decomposition step.
-
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to a temperature just beyond the final decomposition event observed in the TGA.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization).
-
Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.
-
Anticipated Thermal Profile and Data Interpretation
Based on the thermal behavior of similar aromatic carboxylic acids and triazole derivatives, the following thermal profile for this compound can be anticipated:
| Thermal Event | Anticipated Temperature Range (°C) | Technique | Expected Observation |
| Melting | 150 - 250 | DSC | Sharp endothermic peak |
| Decomposition | > 250 | TGA & DSC | Significant weight loss in TGA; complex exothermic peaks in DSC |
The decomposition is likely to occur in multiple stages, as observed in other substituted triazoles.[8] The initial weight loss may correspond to decarboxylation, followed by the more energetic decomposition of the triazole ring.
Kinetic Analysis of Decomposition
For a more in-depth understanding of the decomposition process, kinetic parameters such as the activation energy (Ea), the pre-exponential factor (A), and the reaction order (n) can be determined from the TGA data obtained at multiple heating rates. Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) models, are recommended for this purpose as they do not assume a specific reaction model.
Conclusion and Future Perspectives
This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound. While direct experimental data remains to be published, the insights from related structures and established analytical protocols offer a robust framework for its characterization. A comprehensive thermal analysis, as outlined in this guide, is a critical step in the preclinical development of any drug candidate derived from this important scaffold. Future work should focus on the experimental validation of the postulated decomposition pathways and the detailed kinetic modeling of the degradation process. Such data will be invaluable for process optimization, formulation development, and ensuring the safety and efficacy of novel therapeutics.
References
- Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & El-Gamal, M. H. (2001). The flash vacuum pyrolysis of some 1,2,4-triazole derivatives. Journal of Physical Organic Chemistry, 14(7), 437-443.
- Computational study on the thermal decomposition of 1,2,4-triazol-3(2H)-ones and their thione analogues. Molecules, 31(1), 109.
- Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Preprints.org.
- Gilchrist, T. L., Rees, C. W., & Thomas, C. (1975). Reactive intermediates. Part XXVI. Flash vacuum pyrolysis of phenyl-substituted 1,2,4-triazoles; a new synthesis of isoindoles. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-7.
- Gilchrist, T. L., Gymer, G. E., & Rees, C. W. (1975). Reactive intermediates. Part XXV. Investigation of the pyrolysis of 1,4- and 1,5-diphenyl-1,2,3-triazoles by use of 13C-labelled compounds. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-7.
-
1,2,3-Triazole. In Wikipedia. Retrieved January 22, 2026, from [Link]
-
This compound. PubChem. Retrieved January 22, 2026, from [Link]
- Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules, 26(15), 4587.
- Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(16), 3754-3758.
Sources
- 1. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 2. Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C9H7N3O2 | CID 555194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4600-04-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Reactive intermediates. Part XXVI. Flash vacuum pyrolysis of phenyl-substituted 1,2,4-triazoles; a new synthesis of isoindoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Quantum Chemical Calculations for 1-Phenyl-1H-1,2,3-triazole-4-carboxylic Acid: From Molecular Structure to Drug Design Insights
Authored by: Gemini, Senior Application Scientist
Foreword: The intersection of computational chemistry and medicinal chemistry has catalyzed a paradigm shift in drug discovery. By leveraging the predictive power of quantum mechanics, we can dissect molecular properties at the subatomic level, providing an unparalleled understanding of structure-activity relationships (SAR) long before a compound is synthesized. This guide focuses on 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid, a molecule belonging to a class of nitrogen-containing heterocycles renowned for their broad pharmacological significance.[1][2][3][4][5] The 1,2,3-triazole ring is a bioisosteric replacement for amide bonds and is a key structural motif in numerous therapeutic agents, exhibiting activities ranging from antifungal to anticancer.[1][5]
This document provides a comprehensive, technically-grounded workflow for performing and interpreting quantum chemical calculations on this scaffold. It is designed for researchers, computational chemists, and drug development professionals who seek to apply these methods to rationalize experimental findings and guide the design of novel, more potent therapeutic agents, such as inhibitors of enzymes like xanthine oxidase.[6][7]
The Strategic Imperative: Why Quantum Calculations?
In drug design, our goal is to optimize the interaction between a small molecule (the drug) and a biological target (e.g., an enzyme or receptor). This interaction is governed by the fundamental electronic properties of the drug molecule. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a robust framework for elucidating these properties.[8] DFT provides a favorable balance between computational cost and accuracy, making it the workhorse for computational studies on molecules of pharmaceutical interest.[9][10]
Through these calculations, we can determine:
-
Stable 3D Conformation: The precise geometry a molecule adopts, which is critical for its fit within a protein's binding pocket.
-
Electron Distribution: Regions of the molecule that are electron-rich or electron-poor, dictating how it will engage in non-covalent interactions like hydrogen bonds and electrostatic contacts.
-
Chemical Reactivity: The molecule's propensity to participate in chemical reactions, offering insights into its stability and potential metabolic fate.
The choice of computational method is paramount for the reliability of the results. For the this compound system, the B3LYP hybrid functional is a well-established and validated choice that accurately captures electron correlation effects.[9][10] This functional is paired with a Pople-style basis set, such as 6-311G(d,p) , which provides sufficient flexibility to describe the electron orbitals of the atoms involved, including polarization functions (d,p) essential for describing chemical bonds accurately.[10]
The Computational Workflow: A Validated Protocol
The following protocol outlines a self-validating system for the quantum chemical analysis of this compound. Each step builds upon the previous one, ensuring the final calculated properties are derived from a physically meaningful molecular state.
Caption: Quantum chemical calculation workflow for drug design.
Experimental Protocol: Step-by-Step Methodology
1. Molecular Structure Generation:
- Using a molecular editor such as GaussView or the open-source Avogadro, construct the 3D structure of this compound.
- Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF or MMFF94) to ensure reasonable bond lengths and angles.
- Save the atomic coordinates in a format suitable for the quantum chemistry software package (e.g., a .gjf file for Gaussian).
2. Geometry Optimization:
- Create an input file specifying a geometry optimization task.
- Causality: The purpose of this step is to find the most stable arrangement of the atoms in space (the global minimum on the potential energy surface). All subsequent electronic properties are only meaningful when calculated for this optimized structure.
- Keywords: Opt Freq B3LYP/6-311G(d,p)
- Submit the calculation. The process is converged when the forces on the atoms are negligible and the geometry no longer changes between optimization steps.
3. Frequency Analysis:
- This calculation is typically performed automatically after the optimization by including Freq in the keyword line.
- Self-Validation: The output of this calculation must be inspected for imaginary frequencies. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the optimization must be redone from a perturbed geometry.
- This step also yields important thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
4. Single-Point Energy and Property Calculation:
- Using the validated optimized geometry, perform a final, single-point energy calculation to generate detailed information about the electronic properties.
- Request the generation of molecular orbitals (for HOMO-LUMO analysis), the electrostatic potential (for MEP mapping), and a full population analysis (for NBO).
- Keywords: #P B3LYP/6-311G(d,p) Pop=NBO
Data Analysis and Interpretation for Drug Discovery
The raw output of these calculations is a wealth of numerical data. The true expertise lies in translating this data into actionable chemical insights.
Frontier Molecular Orbitals (FMOs): HOMO & LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is where an electron is most likely to be accepted.
-
HOMO-LUMO Energy Gap (ΔE): This value is a critical indicator of chemical stability.[2][9] A large gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. In drug design, a highly reactive molecule may be metabolically unstable or prone to off-target toxicities.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential onto the molecule's electron density surface. It provides an intuitive guide to intermolecular interactions.[2]
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as those around the oxygen atoms of the carboxylic acid and the nitrogen atoms of the triazole ring. These are prime sites for hydrogen bond acceptance and interactions with positively charged (cationic or electropositive) regions of a receptor.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogen of the carboxylic acid. This is a strong hydrogen bond donor site.
-
Green Regions (Neutral Potential): Typically found over the phenyl ring, indicating regions that will favor hydrophobic (van der Waals) interactions.
By analyzing the MEP map, a medicinal chemist can propose structural modifications to enhance electrostatic complementarity with a known target active site.
Quantitative Molecular Descriptors
From the HOMO and LUMO energies, we can derive global reactivity descriptors that quantify the molecule's chemical behavior.[8]
| Descriptor | Formula | Interpretation in Drug Design Context |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added; relates to the ability to accept an electron. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron; relates to the ability to donate an electron. |
| Electronegativity (χ) | (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution; proportional to the HOMO-LUMO gap. |
| Global Electrophilicity (ω) | χ² / (2η) | A measure of the molecule's propensity to act as an electrophile (electron acceptor). |
These descriptors are invaluable for comparing a series of analogues in a quantitative structure-activity relationship (QSAR) study. For instance, a correlation might be found between the calculated electrophilicity and the observed biological activity, providing a powerful predictive model for designing new compounds.
Conclusion: A Predictive Foundation for Innovation
Quantum chemical calculations provide a scientifically rigorous foundation for understanding the behavior of drug candidates like this compound. By moving beyond mere structural diagrams and delving into the electronic properties that govern molecular interactions, we empower drug discovery teams to make more informed decisions. The workflow described herein represents a robust, validated approach to generating these insights, enabling the rational design of molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. This computational lens is not a replacement for experimental chemistry and biology but a powerful synergistic tool that accelerates the journey from a promising scaffold to a life-saving therapeutic.
References
-
Zhang, T., Wu, Q., Li, S., Wang, L., Sun, Q., Zhang, Y., Meng, F., & Gao, H. (2017). Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(16), 3812–3816. [Link]
-
PubMed. (2017). Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors. National Center for Biotechnology Information. [Link]
-
Journal of Kufa for Chemical Sciences. (2025). An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3- Triazole Derivatives. University of Kufa. [Link]
-
Ovidius University Annals of Chemistry. (Date not available). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Press. [Link]
-
National Institutes of Health. (Date not available). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. National Library of Medicine. [Link]
-
Journal of Kufa for Chemical Sciences. (2025). An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3-Triazole Derivatives. University of Kufa. [Link]
-
ResearchGate. (Date not available). The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. [Link]
-
PubMed. (2020). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. National Center for Biotechnology Information. [Link]
-
National Institutes of Health. (2020). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. National Library of Medicine. [Link]
-
Arabian Journal of Chemistry. (2023). Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Elsevier. [Link]
-
International Research Journal of Education and Technology. (Date not available). COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. [Link]
-
ResearchGate. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. [Link]
-
ACS Publications. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. American Chemical Society. [Link]
-
PubChem. (Date not available). This compound. National Center for Biotechnology Information. [Link]
-
National Institutes of Health. (2019). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Library of Medicine. [Link]
-
PubMed Central. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. National Library of Medicine. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. [Link]
-
MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. [Link]
-
MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. irjweb.com [irjweb.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sci-Hub. Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors / Bioorganic & Medicinal Chemistry Letters, 2017 [sci-hub.jp]
- 7. Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Guide to the Initial Biological Evaluation of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic Acid Derivatives
Executive Summary: The Rationale for a Targeted Screening Approach
The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry. Its unique combination of metabolic stability, capacity for hydrogen bonding, and dipole character makes it a privileged scaffold in drug discovery.[1] When incorporated into a molecule like 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid, the resulting derivatives present a rich chemical space for exploring diverse biological activities. This guide outlines a strategic, multi-pronged approach for the initial biological screening of this specific class of compounds. Instead of a broad, unfocused screen, we advocate for a targeted evaluation based on the well-documented potential of the triazole core. Our methodology prioritizes efficiency and depth, focusing on three primary areas with high probabilities of yielding significant findings: anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] This document provides the causal framework behind experimental choices, detailed protocols for primary assays, and a clear roadmap for interpreting initial data to guide subsequent drug development efforts.
Foundational Strategy: The Screening Cascade
Before initiating any specific biological assay, a logical and structured screening cascade must be established. This ensures that resources are used efficiently and that the data generated is reliable and reproducible. The initial phase, or primary screening, is designed to identify "hits"—compounds that exhibit a desired biological effect at a specific concentration.
Caption: High-level workflow for the initial biological screening cascade.
Anticancer Activity Screening
The 1,2,3-triazole scaffold is a component of numerous compounds with proven anticancer potential, often acting through mechanisms like cell cycle arrest and apoptosis induction.[1][4] Therefore, a primary cytotoxicity screen against a panel of relevant human cancer cell lines is a logical starting point.
Causality of Assay Choice: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected as the primary screen for its robustness, high-throughput adaptability, and extensive validation in academic and industrial settings.[5] It provides a quantitative measure of cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[6] Viable cells convert the yellow MTT tetrazolium salt into a purple formazan product, the concentration of which is directly proportional to the number of living cells.[5][7] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric for cytotoxic potency.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Preparation: Prepare a stock solution of each triazole derivative in sterile DMSO (e.g., 10 mM). Create a series of 2-fold dilutions in culture medium to achieve final test concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (DMSO, concentration not exceeding 0.5%) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for another 48 to 72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Dilute this to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of pure DMSO to each well to dissolve the formazan crystals.[8] Gently agitate the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance (optical density) at 570 nm using a microplate reader.[5]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: Sample Cytotoxicity Data
| Compound ID | Derivative Structure (R-group) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HepG2 | IC50 (µM) vs. A549 |
| TZ-001 | -H | >100 | >100 | >100 |
| TZ-002 | -4-Cl | 45.2 | 68.1 | 55.9 |
| TZ-003 | -4-NO2 | 15.8 | 22.5 | 18.3 |
| TZ-004 | -4-OCH3 | 75.1 | 89.4 | >100 |
| Doxorubicin | (Positive Control) | 0.8 | 1.1 | 0.9 |
Antimicrobial Activity Screening
The triazole core is famously present in leading antifungal drugs (e.g., Fluconazole) and many derivatives show potent antibacterial activity.[9] A primary screen to determine the Minimum Inhibitory Concentration (MIC) against a representative panel of pathogenic bacteria and fungi is therefore essential.
Causality of Assay Choice: Broth Microdilution Method
The broth microdilution method is the internationally recognized gold standard for quantitative antimicrobial susceptibility testing.[10] Its advantages include accuracy, reproducibility, and the ability to test multiple compounds against multiple organisms simultaneously in a 96-well format.[10][11] This method establishes the lowest concentration of a compound that visibly inhibits microbial growth, providing a clear and actionable MIC value.
Caption: Workflow for the anti-inflammatory NO inhibition assay.
Detailed Protocol: NO Inhibition Assay
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7 or BV2) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the triazole derivatives for 1 hour before inducing inflammation.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to stimulate NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NMMA, a known iNOS inhibitor). [12]4. Incubation: Incubate the plates for 24 hours at 37°C.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated vehicle control and determine the IC50 value.
-
Cytotoxicity Check: It is crucial to run a parallel MTT assay under the same conditions to ensure that the observed reduction in NO is not simply due to compound-induced cell death.
Data Presentation: Sample Anti-inflammatory Data
| Compound ID | NO Inhibition IC50 (µM) | Cell Viability at 100 µM (%) |
| TZ-001 | >100 | 98.5 |
| TZ-008 | 25.3 | 95.2 |
| TZ-009 | 8.9 | 91.7 |
| TZ-010 | 47.1 | 55.4 (Potentially cytotoxic) |
| L-NMMA | 15.6 | 99.1 |
Conclusion and Path Forward
This guide provides a robust and scientifically-grounded framework for the initial biological screening of this compound derivatives. By focusing on the high-potential areas of oncology, infectious disease, and inflammation, researchers can efficiently identify promising lead compounds. "Hits" identified from these primary screens must undergo rigorous confirmation and be subjected to secondary, more complex assays (e.g., specific enzyme inhibition, in vivo models) to elucidate their mechanism of action and validate their therapeutic potential. The initial structure-activity relationship (SAR) data gathered from these screens will be invaluable for guiding the next phase of medicinal chemistry and lead optimization.
References
- Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. Organic Letters.
-
Meng, F., et al. (2017). Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Al-Soud, Y. A., et al. (2003). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules. Available from: [Link]
-
National Center for Biotechnology Information (2013). Cell Viability Assays. Assay Guidance Manual. Available from: [Link]
-
Rakuno Gakuen University (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. Available from: [Link]
-
Gawroński, R., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. Available from: [Link]
-
Ben-Mefteh, G., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Pharmaceuticals. Available from: [Link]
-
Li, Y., et al. (2025). Synthesis and anti-inflammatory activity of novel 1,2,3-triazole- derivatives from 7-Oxodehydroabietic acid. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Patel, V. R., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. Available from: [Link]
-
El-Sayed, N. F., et al. (2024). Synthesis, antimicrobial activity, and biofilm inhibition studies of 1,2,3-triazole-containing 2,3-dihydrothiazole. Taylor & Francis Online. Available from: [Link]
-
Boyarskiy, V. P., et al. (2021). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. MDPI. Available from: [Link]
-
Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences. Available from: [Link]
-
Aytmuratova, U. K., et al. (2024). Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models. Biomedical and Pharmacology Journal. Available from: [Link]
-
Wikipedia. (2024). Broth microdilution. Available from: [Link]
-
Wang, S., et al. (2022). Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. RSC Advances. Available from: [Link]
-
El-Faham, A., et al. (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers in Chemistry. Available from: [Link]
-
Chen, J., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry. Available from: [Link]
-
Hancock Lab, University of British Columbia. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Available from: [Link]
-
Wikipedia. (2024). MTT assay. Available from: [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay - Wikipedia [en.wikipedia.org]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anti-inflammatory activity of novel 1,2,3-triazole- derivatives from 7-Oxodehydroabietic acid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic Acid Derivatives: An Application Note for Researchers
Introduction: The Versatility of the 1,2,3-Triazole Scaffold in Modern Drug Discovery
The 1,2,3-triazole ring system represents a cornerstone of modern medicinal chemistry and drug development.[1][2] This five-membered heterocyclic motif is not merely a passive linker but an active pharmacophore that imparts favorable properties upon a lead molecule. Its inherent chemical stability, resistance to metabolic degradation, and capacity for hydrogen bonding have made it a "privileged scaffold" in the design of novel therapeutics.[3] Derivatives of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, in particular, have demonstrated a wide spectrum of biological activities, including their potential as xanthine oxidase inhibitors for the treatment of hyperuricemia and gout.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for the synthesis of this compound and its derivatives. We will delve into the mechanistic underpinnings of the key synthetic strategies, offer detailed step-by-step protocols, and provide insights into the critical parameters that ensure a successful and reproducible synthesis.
Core Synthetic Strategy: The Power of "Click Chemistry"
The most robust and widely adopted method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[4][5][6] This reaction, a refinement of the Huisgen 1,3-dipolar cycloaddition, proceeds with high regioselectivity, excellent yields, and tolerance to a broad range of functional groups, making it ideal for the construction of diverse compound libraries.[7]
The CuAAC reaction involves the [3+2] cycloaddition of an azide (phenyl azide) and a terminal alkyne (propiolic acid or its esters) in the presence of a copper(I) catalyst. The catalyst, typically generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate, orchestrates the reaction to exclusively yield the 1,4-disubstituted triazole isomer.
Visualizing the CuAAC Workflow
Caption: Workflow for the CuAAC synthesis of this compound derivatives.
Experimental Protocols
Part 1: Synthesis of the Phenyl Azide Precursor
The synthesis of phenyl azide from aniline is a common and critical first step. This protocol is a well-established diazotization-azidation reaction.
Protocol 1: Synthesis of Phenyl Azide
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
-
In a 250 mL round-bottom flask, add aniline (1.0 eq) and a mixture of concentrated HCl (3.0 eq) and deionized water.
-
Cool the flask to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at 0-5 °C.
-
In another beaker, dissolve sodium azide (1.2 eq) in deionized water.
-
Add the sodium azide solution dropwise to the cold diazonium salt solution. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional hour.
-
Transfer the reaction mixture to a separatory funnel and extract the phenyl azide with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure. Caution: Phenyl azide is a potentially explosive compound. Do not distill to dryness. It is often used directly in the next step as a solution.
Part 2: Copper-Catalyzed Synthesis of this compound
This protocol details the CuAAC reaction between phenyl azide and propiolic acid to yield the target compound.
Protocol 2: Synthesis of this compound
Materials:
-
Phenyl Azide (from Protocol 1)
-
Propiolic Acid
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve propiolic acid (1.0 eq) in a 1:1 mixture of t-BuOH and deionized water.
-
To this solution, add phenyl azide (1.05 eq).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in deionized water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in deionized water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The reaction mixture will typically change color.
-
Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the scale and specific substrates.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Part 3: Purification of the Final Product
Purification is crucial to obtain the desired compound with high purity. Recrystallization is often a suitable method for carboxylic acid products.
Protocol 3: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol/Water or Toluene
-
Hot plate, Erlenmeyer flasks, Buchner funnel
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water) to dissolve the solid completely.[8][9]
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.
-
Filter the hot solution through a pre-warmed funnel to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystals should start to form.[10]
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
Data Presentation: Influence of Substituents
The electronic nature of substituents on the phenyl azide ring can influence the reaction rate and yield. The following table provides a representative summary of expected outcomes for the synthesis of various 1-aryl-1H-1,2,3-triazole-4-carboxylic acid derivatives.
| Entry | Phenyl Azide Substituent | Expected Reaction Time (h) | Typical Yield (%) | Notes |
| 1 | H | 4-8 | 85-95 | Standard reaction. |
| 2 | 4-OCH₃ | 3-6 | 90-98 | Electron-donating group can accelerate the reaction. |
| 3 | 4-Cl | 6-12 | 80-90 | Electron-withdrawing group may slightly slow the reaction. |
| 4 | 4-NO₂ | 8-16 | 75-85 | Strong electron-withdrawing group can decrease the nucleophilicity of the azide, slowing the reaction. |
Alternative Pathway: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
For certain applications, the 1,5-disubstituted triazole isomer may be desired. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary method to CuAAC, yielding the 1,5-regioisomer exclusively.[11] This reaction typically employs a ruthenium catalyst such as [Cp*RuCl].
Logical Flow for Catalyst Selection
Caption: Decision-making flowchart for selecting the appropriate catalytic system based on the desired triazole regioisomer.
Conclusion and Future Perspectives
The synthetic protocols detailed in this application note provide a robust foundation for the synthesis of this compound derivatives. The CuAAC reaction, in particular, offers a reliable and high-yielding pathway to these valuable compounds. By understanding the underlying mechanisms and carefully controlling the experimental parameters, researchers can efficiently generate diverse libraries of triazole derivatives for screening in various drug discovery programs. The continued exploration of these scaffolds is poised to yield novel therapeutic agents with improved efficacy and safety profiles.
References
- Benchchem. (n.d.). Application Notes and Protocols for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
-
Cai, C., et al. (2010). Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide−Alkyne Cycloaddition. The Journal of Organic Chemistry. Retrieved from [Link]
-
Meng, F., et al. (2017). Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(16), 3812-3816. Retrieved from [Link]
-
Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. Retrieved from [Link]
-
HBCSE. (n.d.). Recrystallization. NIUS Chemistry Experiments. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2020). The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2. Molecules, 25(15), 3433. Retrieved from [Link]
-
Chem Help ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]
-
(n.d.). Supporting Information. Retrieved from [Link]
-
Gul, S., et al. (2020). Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1366-1377. Retrieved from [Link]
-
Teixeira, M. V. M., et al. (2021). Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. Anais da Academia Brasileira de Ciências, 93(1). Retrieved from [Link]
- Sharpless, K. B., et al. (2003). One step synthesis of 1,2,3-triazole carboxylic acids. Google Patents.
-
ResearchGate. (n.d.). The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. Retrieved from [Link]
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 987820. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Zhang, Y., et al. (2010). Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid. Request PDF. Retrieved from [Link]
-
Drelinkiewicz, D., & Whitby, R. J. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances, 12(45), 29281-29288. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. Retrieved from [Link]
-
Request PDF. (n.d.). Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
Sources
- 1. Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04727F [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for 1-Phenyl-1H-1,2,3-triazole-4-carboxylic Acid in Metal-Organic Frameworks
Foreword: The Strategic Value of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic Acid in MOF Chemistry
The field of metal-organic frameworks (MOFs) is in a perpetual state of innovation, driven by the rational design of organic ligands to construct porous materials with tailored functionalities. In this context, this compound (PTA) emerges as a ligand of significant strategic interest. Its unique molecular architecture, featuring a rigid phenyl-triazole backbone and a carboxylic acid group, offers a compelling combination of properties for the synthesis of robust and functional MOFs. The triazole ring provides multiple coordination sites through its nitrogen atoms, promoting the formation of diverse network topologies, while the carboxylate group ensures strong linkages with metal centers. This dual-functionality, coupled with the inherent chemical and thermal stability of the triazole moiety, makes PTA an exemplary candidate for constructing MOFs with potential applications in gas storage, catalysis, and, notably, in the realm of drug delivery and development.
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is designed to provide not just procedural steps, but a deeper understanding of the underlying chemical principles and experimental rationale. We will delve into the synthesis of the PTA ligand itself, its subsequent use in the solvothermal synthesis of a representative MOF, detailed characterization protocols, and finally, a practical application in drug loading and release studies.
Section 1: Synthesis of the Ligand: this compound (PTA)
The synthesis of PTA is a critical first step, and a reliable method is paramount for obtaining high-purity ligand for MOF synthesis. A common and effective approach involves the reaction of phenyl azide with a β-ketoester, such as ethyl acetoacetate, followed by hydrolysis.
Rationale for the Synthetic Approach
The chosen method, a variation of the Dimroth reaction, is advantageous due to the commercial availability and relative affordability of the starting materials. The reaction proceeds via a [3+2] cycloaddition mechanism, which is a robust and well-established method for the formation of 1,2,3-triazole rings. The use of a base is crucial for the initial deprotonation of the active methylene compound (ethyl acetoacetate), which then acts as the nucleophile. The subsequent hydrolysis of the resulting ester is a standard and high-yielding transformation.
Detailed Synthesis Protocol for PTA
Materials and Reagents:
-
Phenyl azide (C₆H₅N₃)
-
Ethyl acetoacetate (C₆H₁₀O₃)
-
Sodium ethoxide (NaOEt) or Potassium Carbonate (K₂CO₃)
-
Ethanol (EtOH), absolute
-
Hydrochloric acid (HCl), concentrated and 1M solution
-
Sodium hydroxide (NaOH)
-
Diethyl ether (Et₂O)
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol (100 mL) under a nitrogen atmosphere.
-
Addition of Reactants: To the stirred solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature. After the addition is complete, add phenyl azide (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Ester Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water (200 mL) and acidify with 1M HCl to a pH of ~5-6. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate.
-
Hydrolysis: To the crude ester, add a 10% aqueous solution of sodium hydroxide (100 mL) and ethanol (50 mL). Heat the mixture to reflux for 4-6 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Acidification and Product Isolation: Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH ~2. A white precipitate of this compound will form.
-
Purification: Filter the precipitate, wash thoroughly with cold deionized water, and dry under vacuum to yield the pure PTA ligand.
Table 1: Typical Reaction Parameters for PTA Synthesis
| Parameter | Value |
| Molar Ratio (Azide:Ketoester:Base) | 1 : 1 : 1.1 |
| Solvent | Absolute Ethanol |
| Reaction Temperature | ~80°C (Reflux) |
| Reaction Time (Cycloaddition) | 16-24 hours |
| Hydrolysis Conditions | 10% NaOH (aq), Reflux |
| Hydrolysis Time | 4-6 hours |
| Expected Yield | 70-85% |
Section 2: Solvothermal Synthesis of a PTA-based Metal-Organic Framework (PTA-MOF-Zn)
The self-assembly of PTA with metal ions under solvothermal conditions leads to the formation of crystalline MOFs. Here, we present a protocol for the synthesis of a zinc-based MOF, designated as PTA-MOF-Zn, which serves as a representative example.
Principles of Solvothermal MOF Synthesis
Solvothermal synthesis is a widely used method for growing high-quality MOF crystals.[1] The reaction is carried out in a sealed vessel at a temperature above the boiling point of the solvent, leading to increased pressure. These conditions facilitate the dissolution of reactants and promote the crystallization of the framework. The choice of solvent is critical, as it can influence the coordination environment of the metal ions and the resulting topology of the MOF. N,N-Dimethylformamide (DMF) is a common solvent due to its high boiling point and its ability to dissolve a wide range of metal salts and organic ligands.
Diagram 1: Solvothermal Synthesis Workflow for PTA-MOF-Zn
Caption: Workflow for the solvothermal synthesis of PTA-MOF-Zn.
Detailed Protocol for PTA-MOF-Zn Synthesis
Materials and Reagents:
-
This compound (PTA)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
Step-by-Step Procedure:
-
Reactant Mixture: In a 20 mL scintillation vial, combine PTA (0.1 mmol, 18.9 mg), zinc nitrate hexahydrate (0.1 mmol, 29.7 mg), and DMF (10 mL).
-
Sonication: Sonicate the mixture for 10-15 minutes to ensure homogeneity.
-
Solvothermal Reaction: Transfer the vial into a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a preheated oven at 120°C for 48 hours.
-
Isolation: After 48 hours, remove the autoclave from the oven and allow it to cool slowly to room temperature. Colorless crystals of PTA-MOF-Zn should be visible.
-
Washing: Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
Solvent Exchange: To prepare the MOF for activation, immerse the crystals in ethanol (10 mL) for 24 hours, replacing the ethanol with a fresh portion every 8 hours. This step is crucial to exchange the high-boiling DMF within the pores with a more volatile solvent.
-
Activation: Decant the ethanol and dry the crystals under a dynamic vacuum at 150°C for 12 hours. This process removes the solvent molecules from the pores, yielding the activated, porous PTA-MOF-Zn.
Section 3: Characterization of PTA Ligand and PTA-MOF-Zn
Thorough characterization is essential to confirm the successful synthesis of both the ligand and the MOF, and to understand their properties.
Characterization of the PTA Ligand
FT-IR Spectroscopy:
-
Rationale: Infrared spectroscopy is used to identify the functional groups present in the PTA molecule.
-
Expected Peaks:
-
Broad O-H stretch from the carboxylic acid group (~2500-3300 cm⁻¹).
-
C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).
-
C=C and C=N stretches from the aromatic and triazole rings (~1400-1600 cm⁻¹).
-
N=N stretch of the triazole ring (~1200-1300 cm⁻¹).
-
¹H NMR Spectroscopy:
-
Rationale: Proton NMR provides information about the chemical environment of the hydrogen atoms in the molecule, confirming its structure.
-
Expected Signals (in DMSO-d₆):
-
A singlet for the triazole C-H proton (~8.5-9.0 ppm).
-
Multiplets for the phenyl group protons (~7.5-8.0 ppm).
-
A broad singlet for the carboxylic acid proton (>12 ppm).
-
Characterization of PTA-MOF-Zn
Powder X-Ray Diffraction (PXRD):
-
Rationale: PXRD is the primary technique to confirm the crystallinity and phase purity of the synthesized MOF. The diffraction pattern is a unique fingerprint of the crystal structure.
-
Procedure: A small amount of the activated MOF powder is placed on a sample holder and scanned over a range of 2θ angles.
-
Data Interpretation: The experimental PXRD pattern should be compared to a simulated pattern if the single-crystal structure is known, or to previously reported data for the same material. The presence of sharp peaks indicates a crystalline material.
Thermogravimetric Analysis (TGA):
-
Rationale: TGA is used to evaluate the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose.
-
Procedure: A small sample of the activated MOF is heated at a constant rate under an inert atmosphere (e.g., nitrogen), and the weight loss is recorded as a function of temperature.
-
Data Interpretation: The TGA curve will show a plateau up to the decomposition temperature, indicating the thermal stability range of the MOF. A sharp weight loss signifies the decomposition of the organic ligand and the collapse of the framework. For PTA-MOF-Zn, a decomposition temperature above 350°C is expected, indicating good thermal stability.
Scanning Electron Microscopy (SEM):
-
Rationale: SEM provides information about the morphology and crystal size of the MOF particles.
-
Procedure: The MOF crystals are mounted on a sample holder and coated with a conductive material (e.g., gold) before imaging.
-
Data Interpretation: SEM images will reveal the shape (e.g., cubic, needle-like, etc.) and size distribution of the synthesized MOF crystals.
Section 4: Application in Drug Delivery: Ibuprofen Loading and Release
The porous nature of MOFs makes them promising candidates for drug delivery systems.[2] Here, we outline a protocol for loading and studying the release of a model drug, ibuprofen, from PTA-MOF-Zn.
Rationale for Drug Delivery Application
The pores of PTA-MOF-Zn can act as reservoirs for drug molecules. The interactions between the drug and the MOF framework (e.g., hydrogen bonding, π-π stacking) can influence the loading capacity and release kinetics. The controlled release of the drug can be triggered by changes in the physiological environment, such as pH.
Diagram 2: Drug Loading and Release Mechanism
Caption: Schematic of ibuprofen loading into and release from PTA-MOF-Zn.
Protocol for Ibuprofen Loading
-
Preparation of Ibuprofen Solution: Prepare a stock solution of ibuprofen (e.g., 1 mg/mL) in a suitable solvent like ethanol.
-
Loading Procedure: Immerse a known amount of activated PTA-MOF-Zn (e.g., 20 mg) in the ibuprofen solution (e.g., 10 mL).
-
Incubation: Stir the suspension at room temperature for 24-48 hours to allow for maximum drug loading.
-
Isolation and Washing: Centrifuge the suspension to collect the ibuprofen-loaded MOF. Wash the solid with fresh ethanol to remove any surface-adsorbed drug.
-
Drying: Dry the ibuprofen-loaded PTA-MOF-Zn under vacuum at a mild temperature (e.g., 60°C).
-
Quantification of Loading: The amount of loaded ibuprofen can be determined by measuring the concentration of ibuprofen in the supernatant before and after loading using UV-Vis spectroscopy at the characteristic wavelength of ibuprofen (around 222 nm).
Table 2: Parameters for Ibuprofen Loading
| Parameter | Value |
| Drug | Ibuprofen |
| Solvent | Ethanol |
| MOF:Drug Ratio (w/w) | 1:1 (example) |
| Incubation Time | 24-48 hours |
| Temperature | Room Temperature |
Protocol for In Vitro Ibuprofen Release
-
Release Medium: Prepare a phosphate-buffered saline (PBS) solution with a physiological pH of 7.4.
-
Release Study Setup: Disperse a known amount of ibuprofen-loaded PTA-MOF-Zn (e.g., 10 mg) in a known volume of PBS (e.g., 50 mL).
-
Incubation: Place the suspension in a shaker incubator at 37°C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
-
Analysis: Centrifuge the aliquot to remove any MOF particles. Measure the concentration of released ibuprofen in the supernatant using UV-Vis spectroscopy.
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the release profile.
References
-
Meng, F. H., et al. (2017). Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3564-3569. [Link]
-
Yao, J., et al. (2008). 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1843. [Link]
-
Wang, Z., & Qin, H. (2003). Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water. Chemical Communications, (22), 2834-2835. [Link]
-
Stock, N., & Biswas, S. (2012). Synthesis of metal-organic frameworks (MOFs): routes to various MOF topologies, morphologies, and composites. Chemical reviews, 112(2), 933-969. [Link]
-
Czaja, A. U., Trukhan, N., & Müller, U. (2009). Industrial applications of metal-organic frameworks. Chemical Society Reviews, 38(5), 1284-1293. [Link]
-
Rojas-Buzo, S., et al. (2020). Doxorubicin-loaded nanoscale metal–organic framework for tumor-targeting combined chemotherapy and chemodynamic therapy. Biomaterials Science, 8(11), 3127-3136. [Link]
-
Horcajada, P., et al. (2012). Metal-organic frameworks in biomedicine. Chemical reviews, 112(2), 1232-1268. [Link]
-
Feng, X., et al. (2025). Synthesis, characterization and drug loading properties of a medical metal-organic framework constructed from bioactive curcumin derivatives. PLOS ONE, 20(10), e0331260. [Link]
Sources
1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as enzyme inhibitors (e.g., xanthine oxidase, carbonic anhydrase)
As a Senior Application Scientist, this guide provides an in-depth exploration of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as a promising class of inhibitors for two key enzymes: xanthine oxidase and carbonic anhydrase. The unique structural features of the 1,2,3-triazole ring—its stability, aromatic character, and capacity for hydrogen bonding—make it an excellent scaffold in medicinal chemistry.[1] This document details the rationale behind their design, protocols for their synthesis, and robust methods for evaluating their inhibitory efficacy.
Rationale and Design Strategy
The this compound core serves as a versatile platform for developing enzyme inhibitors. The rationale for targeting xanthine oxidase (XO) and carbonic anhydrase (CA) stems from the critical roles these enzymes play in various pathologies.
-
Xanthine Oxidase (XO): A key enzyme in purine metabolism, XO catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[2] Overproduction of uric acid leads to hyperuricemia, a condition precedent to gout. Therefore, inhibiting XO is a primary therapeutic strategy for managing this painful inflammatory disease.[2][3] Triazole-based compounds have emerged as a significant class of non-purine XO inhibitors.[4]
-
Carbonic Anhydrase (CA): These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate.[5] CAs are involved in numerous physiological processes, and their dysregulation is linked to diseases like glaucoma, epilepsy, and cancer.[5][6][7] Specifically, tumor-associated isoforms like CA IX are targets for novel anticancer therapies.[6] The design of CA inhibitors often involves a zinc-binding group (commonly a sulfonamide) and a "tail" that interacts with the enzyme's active site to confer selectivity. The triazole moiety is an effective component of this tail.[8]
Synthesis of this compound Derivatives
The most efficient and widely adopted method for synthesizing the 1,2,3-triazole core is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[9] This reaction is highly regioselective, proceeds under mild conditions (often in aqueous media), and produces high yields.[1][5]
General Synthesis Workflow
The synthesis involves the cycloaddition of a substituted phenyl azide with an alkyne partner, typically ethyl propiolate, followed by hydrolysis of the ester to yield the target carboxylic acid.
Caption: General workflow for synthesizing target triazole derivatives.
Protocol 1: Synthesis via Click Chemistry
This protocol outlines the synthesis of a representative this compound derivative.
Materials:
-
Substituted phenyl azide
-
Ethyl propiolate
-
tert-Butanol/Water (1:1)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Cycloaddition:
-
In a round-bottom flask, dissolve the substituted phenyl azide (1.0 mmol) and ethyl propiolate (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).[1]
-
Add copper(II) sulfate pentahydrate (0.05 mmol) followed by sodium ascorbate (0.10 mmol).[1]
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Once complete, remove the solvents under reduced pressure.[1]
-
-
Purification of the Ester Intermediate:
-
Purify the resulting crude residue (the ethyl ester intermediate) by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[1]
-
-
Hydrolysis:
-
Dissolve the purified ethyl ester in a mixture of THF and water.
-
Add an excess of NaOH or LiOH (2-3 equivalents) and stir the mixture at room temperature until the ester is fully consumed (monitored by TLC).
-
Acidify the reaction mixture to pH 2-3 with dilute HCl.
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final carboxylic acid product.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5]
-
Application Note: Xanthine Oxidase Inhibition Assay
This section provides a detailed protocol to screen and characterize this compound derivatives as XO inhibitors. The assay is based on the spectrophotometric measurement of uric acid, the product of the enzymatic reaction.[2]
Mechanism of XO Catalysis and Inhibition
XO catalyzes the conversion of xanthine to uric acid, a reaction that can be monitored by the increase in absorbance at approximately 290-295 nm.[2] Inhibitors reduce the rate of this conversion. Kinetic studies, such as Lineweaver-Burk plots, can reveal the mode of inhibition (e.g., competitive, non-competitive, or mixed-type). For instance, some triazole derivatives have been identified as mixed-type inhibitors.[10][11]
Caption: The xanthine oxidase catalytic pathway and its inhibition.
Protocol 2: In Vitro XO Inhibition Assay
Materials:
-
Xanthine oxidase (from bovine milk or microbial sources)
-
Xanthine (substrate)
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.5-7.8)[12]
-
Test compounds (dissolved in DMSO)
-
Allopurinol (positive control)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in the phosphate buffer. Note: Xanthine has low solubility in neutral buffer; it may be necessary to dissolve it in a small amount of 1 M NaOH before diluting with buffer.
-
Prepare a working solution of xanthine oxidase in the phosphate buffer.
-
Prepare serial dilutions of the test compounds and allopurinol in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Sample Wells: Add 120 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of the xanthine oxidase solution.
-
Control Wells (100% activity): Add 120 µL of phosphate buffer, 20 µL of DMSO (vehicle), and 20 µL of the xanthine oxidase solution.
-
Blank Wells: Add 140 µL of phosphate buffer and 20 µL of the test compound solution (to correct for compound absorbance).
-
-
Incubation:
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10-15 minutes.[12]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 40 µL of the xanthine substrate solution to all wells.
-
Immediately measure the absorbance at 295 nm every minute for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔOD/min) for each well from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate_sample - Rate_blank) / Rate_control] x 100
-
Plot the % Inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.
-
Data Presentation: XO Inhibition
| Compound | R¹ Group | R² Group | IC₅₀ (µM)[10] |
| 1a | -H | -H | 26.13 |
| 1b | -OCH₃ | -H | 5.42 |
| 1s | -H | -O-CH₂(meta-OCH₃-Ph) | 0.21 |
| Allopurinol | (Control) | (Control) | ~7.5 |
Note: Data is hypothetical and for illustrative purposes, but reflects trends seen in literature where lipophilic ether tails can improve potency.[10]
Application Note: Carbonic Anhydrase Inhibition Assay
This protocol is designed to evaluate triazole derivatives as CA inhibitors. Many potent CA inhibitors contain a sulfonamide moiety.[6] The assay measures the esterase activity of CA, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow-colored p-nitrophenol, which is monitored at 400 nm.[13][14]
Mechanism of CA Catalysis and Inhibition
Carbonic anhydrase contains a zinc ion at its active site, which is crucial for catalysis.[5] Sulfonamide-based inhibitors coordinate to this Zn²⁺ ion, displacing a water/hydroxide molecule and blocking the enzyme's catalytic activity.[8]
Caption: Experimental workflow for the carbonic anhydrase inhibition assay.
Protocol 3: In Vitro CA Inhibition (Esterase) Assay
Materials:
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX)
-
p-Nitrophenyl acetate (pNPA) substrate
-
Tris-HCl or HEPES buffer (e.g., 20 mM, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Acetazolamide (positive control)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of pNPA in a water-miscible solvent like acetonitrile.
-
Prepare working solutions of the CA enzymes in the assay buffer.
-
Prepare serial dilutions of the test compounds and acetazolamide.
-
-
Assay Setup:
-
In a 96-well plate, add buffer, the test compound solution, and the CA enzyme solution.
-
Include control wells (enzyme activity without inhibitor) and blank wells (no enzyme).
-
-
Incubation:
-
Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Start the reaction by adding the pNPA substrate solution.
-
Immediately measure the increase in absorbance at 400 nm over time.
-
-
Data Analysis:
-
Determine the reaction rate from the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition and determine IC₅₀ values as described for the XO assay.
-
The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation if the inhibition mechanism is competitive.
-
Data Presentation: CA Inhibition
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA IX (Kᵢ, nM) |
| 6a | 966.8 | 760.0 | - | - |
| 6b | 50.8 | 6.5 | - | - |
| Acetazolamide | 250 | 12 | 74 | 25 |
Note: Data is illustrative, based on values reported for N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamides.[1]
Structure-Activity Relationship (SAR) Insights
-
For Xanthine Oxidase: Studies have shown that introducing lipophilic ether tails at the 4'-position of the phenyl ring can significantly enhance inhibitory potency.[10][11] This suggests that these groups may form favorable hydrophobic interactions within the enzyme's active site.
-
For Carbonic Anhydrase: The "tail approach" is critical for achieving isoform selectivity.[8] The nature of the substituents on the phenyl ring of the triazole scaffold can influence interactions with amino acid residues at the entrance of the active site, allowing for the design of inhibitors that are selective for specific CA isoforms, such as the tumor-associated CA IX over the ubiquitous CA I and II.[6][8]
Conclusion
The this compound scaffold represents a highly adaptable and valuable starting point for the development of potent enzyme inhibitors. The synthetic accessibility via click chemistry allows for the creation of diverse chemical libraries. The detailed protocols provided herein offer a robust framework for synthesizing these compounds and accurately evaluating their inhibitory activity against xanthine oxidase and carbonic anhydrase, facilitating the discovery of new therapeutic agents for a range of diseases.
References
-
Khan, I., et al. (2020). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry. Available at: [Link]
-
Rutkauskas, K., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules. Available at: [Link]
-
Venkatesh, P., et al. (2021). Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Zhang, T., et al. (2017). Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Gao, Y., et al. (2022). Discovery of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives as novel xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Nocentini, A., et al. (2018). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Scientific Reports. Available at: [Link]
-
Zhang, T., et al. (2017). Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors. Sci-Hub. Available at: [Link]
- Not available.
-
Chen, Y-C., et al. (2021). Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. Molecules. Available at: [Link]
- Not available.
-
Kumar, D., & Kumar, R. (2020). Evaluation of inhibitory activity of few selected triazoles on xanthine oxidase – In silico studies. ResearchGate. Available at: [Link]
- Not available.
- Not available.
-
Naeem, N., et al. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Medicinal Chemistry. Available at: [Link]
- Not available.
-
Kaur, H., et al. (2021). Triazole derivatives as potential xanthine oxidase inhibitors: Design, enzyme inhibition potential, and docking studies. Archiv der Pharmazie. Available at: [Link]
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
Sources
- 1. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Triazole derivatives as potential xanthine oxidase inhibitors: Design, enzyme inhibition potential, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 6. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06290F [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sci-Hub. Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors / Bioorganic & Medicinal Chemistry Letters, 2017 [sci-hub.box]
- 12. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil | MDPI [mdpi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
Application Notes and Protocols for Evaluating the Antimicrobial Activity of Novel 1-Phenyl-1H-1,2,3-triazole-4-carboxylic Acid Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pressing Need for Novel Antimicrobial Agents and the Promise of Triazole Scaffolds
The global rise of antimicrobial resistance (AMR) constitutes a severe threat to public health, necessitating the urgent discovery and development of new chemical entities with novel mechanisms of action. The 1,2,3-triazole moiety, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties, including the capacity for hydrogen bonding and its metabolic stability, make it a valuable component in the design of new therapeutic agents. Compounds incorporating the 1,2,3-triazole ring have demonstrated a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.
This guide provides a comprehensive overview of the synthesis and evaluation of the antimicrobial activity of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives. We will delve into the rationale behind their synthesis, provide detailed protocols for assessing their antibacterial and antifungal potential, and discuss the structure-activity relationships that govern their efficacy.
Synthesis of this compound Derivatives: A "Click Chemistry" Approach
The synthesis of 1,4-disubstituted 1H-1,2,3-triazoles is efficiently achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is renowned for its high yields, mild reaction conditions, and exceptional regioselectivity. The general scheme involves the reaction of a substituted phenyl azide with an alkyne, such as propiolic acid, in the presence of a copper(I) catalyst.
A notable example is the synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid, which has shown significant antimicrobial potential.[1][2] The presence of the amino group on the phenyl ring and the carboxylic acid on the triazole are crucial for its biological activity.[1][2]
Protocol for the Synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic Acid
This protocol is adapted from the work of Maji and Haldar (2017).[1][2]
Materials:
-
2-azidoaniline
-
Propiolic acid
-
Sodium ascorbate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Water
-
tert-Butanol
-
Hydrochloric acid (HCl)
-
Stir plate and stir bar
-
Reaction flask
Procedure:
-
In a suitable reaction flask, dissolve 2-azidoaniline (1 equivalent) in a 1:1 mixture of water and tert-butanol.
-
Add propiolic acid (1.2 equivalents) to the solution.
-
To this mixture, add sodium ascorbate (0.2 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents). The sodium ascorbate will reduce Cu(II) to the active Cu(I) catalyst in situ.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with 1N HCl to a pH of approximately 2-3. This will protonate the carboxylic acid and cause the product to precipitate.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid.
-
Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Caption: Workflow for the synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid.
Evaluation of Antimicrobial Activity
The antimicrobial efficacy of the synthesized compounds is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Synthesized triazole compound stock solution (e.g., in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions: Prepare a series of two-fold dilutions of the triazole compound in the microtiter plate. For example, add 100 µL of broth to wells 2 through 12. Add 200 µL of the stock solution of the compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10. Wells 11 (inoculum without compound) and 12 (broth only) will serve as positive and negative controls, respectively.
-
Inoculation: Add 100 µL of the prepared inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density (OD) at 600 nm.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Protocol for Minimum Bactericidal Concentration (MBC) Determination
The MBC is determined after the MIC has been established.
Materials:
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Micropipette
-
Sterile spreaders or loops
Procedure:
-
From the wells of the MIC plate that showed no visible growth, take a 10-20 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh agar plate.
-
Incubate the agar plates under the same conditions as the MIC assay.
-
Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Antimicrobial Activity Data
The following table summarizes the reported antimicrobial activity of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid against various bacterial strains.[1][2]
| Bacterial Strain | Type | MIC (µg/mL) |
| Bacillus subtilis | Gram-positive | 59.5 |
| Vibrio cholerae | Gram-negative | 59.5 |
| Escherichia coli | Gram-negative | Significant activity |
Note: "Significant activity" for E. coli was determined by agar diffusion test, with specific MIC values not detailed in the primary source.[1]
Mechanism of Action and Structure-Activity Relationship
The precise mechanism of action for this compound compounds is still under investigation. However, studies on the aminophenyl derivative suggest that it may exert its antimicrobial effect through multiple modes of action, including DNA binding and degradation.[1][2] The presence of all functional groups—the aminophenyl moiety, the triazole ring, and the carboxylic acid—has been shown to be essential for its antimicrobial activity.[1][2]
For many other triazole-based antimicrobials, the proposed mechanisms of action include:
-
Inhibition of DNA Gyrase: Some triazole derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[3]
-
Disruption of Cell Membrane Integrity: The compounds may interfere with the bacterial cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Ergosterol Biosynthesis: In fungi, azole antifungals are well-known inhibitors of the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.
The structure-activity relationship (SAR) studies of various triazole derivatives have indicated that the nature and position of substituents on the phenyl ring and the triazole core can significantly influence the antimicrobial potency and spectrum.[3] For instance, the presence of a phenyl ring at the N-4 position of the triazole has been associated with higher activity compared to alkyl substituents.[3]
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds in the search for new antimicrobial agents. The straightforward and efficient synthesis via click chemistry, coupled with their demonstrated antimicrobial activity, makes them attractive candidates for further development. Future research should focus on elucidating the precise mechanism of action, expanding the SAR studies to optimize potency and spectrum, and evaluating the in vivo efficacy and toxicity of lead compounds. These efforts will be crucial in translating the potential of these triazole derivatives into clinically useful antimicrobial drugs.
References
-
Maji, K., & Haldar, D. (2017). 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae. Royal Society Open Science, 4(10), 170684. [Link]
-
Plebankiewicz, M., et al. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 25(23), 5648. [Link]
- Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. CLSI supplement M100.
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]
-
Maji, K., & Haldar, D. (2017). 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae. PubMed Central, PMCID: PMC5666259. [Link]
Sources
Application Notes & Protocols: Leveraging 1-Phenyl-1H-1,2,3-triazole-4-carboxylic Acid for the Rational Design of Anti-Cancer Therapeutics
Introduction: The Privileged Status of the 1,2,3-Triazole Scaffold in Oncology
The 1,2,3-triazole ring system represents a cornerstone in modern medicinal chemistry, often referred to as a "privileged" scaffold. Its prominence stems from a unique combination of physicochemical properties: high chemical stability, resistance to metabolic degradation, and a capacity for forming a variety of non-covalent interactions, including hydrogen bonds and dipole-dipole interactions with biological targets.[1][2] The synthesis of 1,4-disubstituted 1,2,3-triazoles is reliably achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry," which offers high yields and regioselectivity.[2]
In oncology, these features make the triazole moiety an exceptional building block or linker for developing novel therapeutic agents.[3][4] Derivatives have been shown to exert anti-cancer effects through diverse mechanisms, including the induction of cell cycle arrest and apoptosis, and the inhibition of key enzymes involved in tumor progression.[1][2][5] The core structure, 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid , serves as a particularly valuable starting point. The phenyl group at the 1-position and the carboxylic acid at the 4-position provide two distinct vectors for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various cancer types.
Design Strategy and Structure-Activity Relationship (SAR)
The fundamental principle in designing drugs from the this compound scaffold is to use it as a central framework to position other pharmacophores in a spatially optimized manner for interaction with a biological target. The carboxylic acid is a key handle, often converted into amides or esters to modulate properties like cell permeability and target binding.[6][7]
Key Modification Points:
-
N-1 Phenyl Ring Substituents: The electronic and steric nature of substituents on the phenyl ring can drastically influence biological activity. Electron-withdrawing or electron-donating groups can alter the overall electronic profile of the molecule and its interaction with target proteins.[1][8]
-
C-4 Carboxylic Acid Derivatization: Converting the carboxylic acid to a carboxamide is a common and highly effective strategy. This introduces an additional point for hydrogen bonding and allows for the incorporation of diverse amine-containing fragments, significantly expanding the chemical space.[7][9]
-
C-5 Position: Although the parent scaffold is unsubstituted at C-5, introducing small alkyl groups like methyl can also influence activity, as demonstrated in related triazole series.[10]
The following table summarizes general SAR trends observed in the literature for 1,2,3-triazole-based anti-cancer agents.
| Modification Site | Substituent Type | General Impact on Anti-Cancer Activity | Rationale / Example | References |
| N-1 Phenyl Ring | Electron-releasing groups (e.g., -OCH₃, -CH₃) | Often enhances cytotoxic potential. | Increased lipophilicity can improve cell membrane penetration. In one study, derivatives with electron-releasing groups showed higher potency.[11] | [8][11] |
| Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) | Activity is variable; can be favorable depending on the target. | Halogens can form halogen bonds with the target protein. Ortho-positioning of electron-withdrawing groups was found to be favorable in certain asiatic acid derivatives.[1][8] | [1][8] | |
| C-4 Carboxylic Acid | Conversion to Carboxamides | Generally increases potency significantly. | Amide moiety can act as a hydrogen bond donor/acceptor, mimicking peptide bonds and improving target affinity. This is a key strategy in developing potent inhibitors.[7][9] | [7][9] |
| Linkage to other heterocycles | Can introduce new mechanisms of action or target specific pathways. | Hybrid molecules linking the triazole to coumarins, chalcones, or steroids have shown promising activity against various cancer cell lines.[8] | [8] |
Known Mechanisms of Anti-Cancer Action
Derivatives of the 1,2,3-triazole scaffold have been shown to combat cancer through multiple biological pathways. This multi-faceted activity is a significant advantage, potentially overcoming resistance mechanisms that affect single-target agents.
-
Enzyme Inhibition: A primary mechanism is the inhibition of enzymes that are dysregulated in cancer cells.[12] This includes:
-
Kinase Inhibition: Many triazole derivatives function as kinase inhibitors, blocking ATP-binding sites and halting downstream signaling cascades that promote cell proliferation and survival.[12][13]
-
Carbonic Anhydrase (CA) Inhibition: Tumor-associated CA isoforms (IX and XII) are crucial for pH regulation in the hypoxic tumor microenvironment. 1,2,3-triazoles have been developed as potent inhibitors of these enzymes.[5]
-
-
Induction of Apoptosis: Many potent triazole compounds trigger programmed cell death (apoptosis) in cancer cells. This is a desirable outcome for an anti-cancer drug as it eliminates malignant cells in a controlled manner.[1]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at specific checkpoints, such as the G2/M or G0/G1 phase, preventing cancer cells from dividing and proliferating.[1][2]
Caption: General mechanism of Receptor Tyrosine Kinase (RTK) inhibition by a 1,2,3-triazole derivative.
Experimental Protocols: A Phased Approach
The development of a novel anti-cancer agent from the this compound scaffold follows a logical, multi-phase testing cascade.
Caption: Drug discovery workflow for 1,2,3-triazole-based anti-cancer agents.
Protocol 1: Synthesis of 1-Phenyl-4-(phenylcarbamoyl)-1H-1,2,3-triazole (A General Amide Derivative)
Rationale: This protocol describes a robust two-step synthesis. First, the core acid is activated to an acid chloride, which is a highly reactive intermediate. Second, this intermediate is reacted with an aniline derivative without purification to form the stable amide product. This is a foundational method for creating a library of derivatives for screening.[10]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Substituted Aniline (e.g., 4-chloroaniline)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for column chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Acid Chloride Formation:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 1-phenyl-1H-1,2,3-triazole-4-carbonyl chloride is used directly in the next step.
-
-
Amide Formation:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the substituted aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the aniline solution at 0 °C.
-
Allow the reaction to stir at room temperature for 6-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final amide derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14] It serves as a primary, high-throughput screen to measure the cytotoxic or growth-inhibitory effects of the synthesized compounds on cancer cell lines.[14][15][16] Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HepG2 liver cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Synthesized triazole derivatives (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the triazole compounds in culture medium from the DMSO stock. Ensure the final DMSO concentration in the well is <0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with DMSO only) and a positive control (e.g., Doxorubicin).
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for another 3-4 hours at 37 °C. During this time, viable cells will convert MTT to formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
-
Protocol 3: In Vivo Efficacy Assessment in a Human Tumor Xenograft Model
Rationale: After a compound demonstrates promising in vitro activity and a clear mechanism of action, its efficacy must be tested in a living organism. The subcutaneous xenograft model, where human tumor cells are implanted into immunodeficient mice, is a standard preclinical model to evaluate a drug's ability to inhibit tumor growth in vivo.[17][18][19][20]
Materials:
-
Immunodeficient mice (e.g., Athymic Nude or NOD/SCID)
-
Human cancer cell line (the same line that showed high sensitivity in vitro)
-
Matrigel (optional, to support tumor growth)
-
Lead triazole compound, formulated for injection (e.g., in a solution of saline/DMSO/Tween-80)
-
Standard-of-care chemotherapy agent (positive control)
-
Vehicle solution (negative control)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS (or a mix with Matrigel) at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), use calipers to measure tumor dimensions (length and width). Tumor volume is calculated using the formula: (Width² x Length) / 2.
-
Randomize the animals into treatment groups (e.g., n=8-10 mice per group): Vehicle Control, Lead Compound (at one or more doses), and Positive Control.
-
-
Drug Administration:
-
Administer the formulated lead compound and controls to the respective groups according to a predetermined schedule (e.g., once daily via intraperitoneal injection or oral gavage) for a set period (e.g., 21 days).
-
Record the body weight of each mouse 2-3 times per week as an indicator of systemic toxicity.
-
-
Monitoring and Endpoint:
-
Measure tumor volumes 2-3 times per week.
-
The study endpoint is reached when tumors in the control group reach a predetermined maximum size, or after the treatment period is complete.
-
Euthanize the mice according to ethical guidelines. Excise the tumors, weigh them, and optionally prepare them for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.
-
Analyze changes in body weight to assess toxicity.
-
Perform statistical analysis (e.g., ANOVA) to determine if the differences between treatment groups are significant.
-
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile and robust platform for the discovery of novel anti-cancer agents. The straightforward and efficient synthesis via click chemistry, combined with predictable vectors for chemical modification, allows for the rapid generation of diverse compound libraries. The protocols outlined above provide a validated framework for the synthesis, in vitro screening, and in vivo evaluation of these compounds. Future research should focus on developing derivatives with improved selectivity for cancer cells over normal cells, exploring novel hybrid molecules that target multiple pathways simultaneously, and investigating their potential to overcome existing drug resistance mechanisms.[8] The continued exploration of this privileged scaffold holds significant promise for delivering the next generation of effective cancer therapeutics.
References
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). NIH. Retrieved January 22, 2026, from [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery. (2019). PubMed. Retrieved January 22, 2026, from [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 22, 2026, from [Link]
-
Bioassays for anticancer activities. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
In Vivo Oncology Models for Drug Discovery. (2023). Eurofins Discovery. Retrieved January 22, 2026, from [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers in Pharmacology. Retrieved January 22, 2026, from [Link]
-
In Vivo Pharmacology Models for Cancer Target Research. (2019). PubMed. Retrieved January 22, 2026, from [Link]
-
In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences. Retrieved January 22, 2026, from [Link]
-
In vitro methods of screening of anticancer agents | PPTX. (n.d.). Slideshare. Retrieved January 22, 2026, from [Link]
-
In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved January 22, 2026, from [Link]
-
1,2,3-Triazole-Containing Compounds as Anti-Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure-Activity Relationship. (2021). PubMed. Retrieved January 22, 2026, from [Link]
-
Structure activity relationship of some notable coumarin-1,2,3-triazole scaffolds. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Comparisons of in vivo cancer models and their applications. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). MDPI. Retrieved January 22, 2026, from [Link]
-
Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. (2022). PubMed. Retrieved January 22, 2026, from [Link]
-
In Vivo Model Systems. (n.d.). Crown Bioscience. Retrieved January 22, 2026, from [Link]
-
Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors. (2017). PubMed. Retrieved January 22, 2026, from [Link]
-
Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. (2013). NIH. Retrieved January 22, 2026, from [Link]
-
New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study. (2021). NIH. Retrieved January 22, 2026, from [Link]
-
Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. (2021). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. (2024). International Journal of Pharmaceutical Sciences and Drug Research. Retrieved January 22, 2026, from [Link]
-
Design and synthesis of novel 1H-1,2,3-triazolecarbohydrazides and 1,2,4-triazoloazines based on them for anticancer drug discovery. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2. (2022). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. (n.d.). eScholarship.org. Retrieved January 22, 2026, from [Link]
Sources
- 1. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ijpsdronline.com [ijpsdronline.com]
- 8. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 18. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. crownbio.com [crownbio.com]
Application Notes and Protocols for 1-Phenyl-1H-1,2,3-triazole-4-carboxylic Acid-Based Materials in Electrochemistry
Introduction: The Versatility of the Triazole Scaffold in Electrochemistry
The 1,2,3-triazole ring system, a five-membered heterocycle containing three nitrogen atoms, has emerged as a uniquely versatile scaffold in materials science.[1] Its appeal stems from a combination of factors: high chemical stability, a significant dipole moment, and the presence of multiple nitrogen atoms capable of coordinating with metal ions and participating in hydrogen bonding.[1][2] The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally straightforward and efficient, further fueling their adoption across various scientific disciplines.[3]
This guide focuses on the electrochemical applications of a specific derivative, 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid (PTA) , and related materials. The presence of the phenyl group, the triazole core, and the carboxylic acid functionality endows PTA with a unique combination of electronic and structural features, making it a compelling candidate for various electrochemical applications. This document provides an in-depth exploration of these applications, with a primary focus on corrosion inhibition, and also delves into the potential for PTA-based materials in electrochemical sensing and catalysis. We will present detailed protocols, mechanistic insights, and performance data to enable researchers, scientists, and drug development professionals to effectively utilize these materials in their work.
Part 1: Corrosion Inhibition - A Primary Application
The most extensively documented electrochemical application of PTA and its derivatives is in the field of corrosion inhibition, particularly for mild steel in acidic environments.[4][5] The efficacy of these compounds lies in their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process.
Mechanism of Corrosion Inhibition
The inhibitive action of PTA-based materials is attributed to a combination of physisorption and chemisorption mechanisms.[4] The triazole ring, with its lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic system, can interact with the vacant d-orbitals of iron atoms on the steel surface. Furthermore, the phenyl and carboxylic acid groups can also participate in the adsorption process.
The adsorption of the inhibitor on the metal surface blocks the active sites for both the anodic dissolution of iron and the cathodic hydrogen evolution reaction, thus acting as a mixed-type inhibitor.[5] The formation of a stable, coordinated layer on the steel surface effectively isolates the metal from the aggressive acidic medium.
Diagram 1: Proposed Adsorption Mechanism of PTA on a Steel Surface
Sources
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid
Introduction
Welcome to the technical support center for the synthesis of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting this specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. The synthesis involves the reaction between phenyl azide and propiolic acid, a cornerstone transformation in medicinal chemistry and materials science.[1][2] This document moves beyond standard protocols to address the nuanced challenges you may encounter, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most efficient and widely adopted method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[3][4][] This reaction joins phenyl azide and propiolic acid to exclusively form the 1,4-disubstituted triazole isomer under mild conditions.[4][6] The uncatalyzed thermal reaction is much less efficient, requiring high temperatures and yielding a mixture of 1,4 and 1,5-regioisomers.[4][6]
Q2: Why is a copper(I) source required? Can I just use copper(II) sulfate?
Copper(I) is the active catalytic species that forms a copper-acetylide intermediate with propiolic acid, which is crucial for the cycloaddition mechanism.[3] While you can start with a Copper(II) salt like CuSO₄, it is essential to add a reducing agent, most commonly sodium ascorbate, to generate the active Cu(I) species in situ.[4][7] Using a Cu(II) source without a reducing agent will result in no reaction.
Q3: What is the role of a ligand like TBTA or THPTA? Is it always necessary?
Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or the more water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are highly recommended.[7] They play a dual role:
-
Stabilization: They stabilize the Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) by dissolved oxygen.[7]
-
Acceleration: They increase the effective concentration and reactivity of the copper catalyst, leading to significantly faster reaction rates.[8][9] While the reaction can sometimes proceed without a ligand, yields are often lower and reaction times are longer. For robust and reproducible results, a ligand is critical.
Q4: My product is insoluble in most common organic solvents. How can I purify it?
The high polarity of the carboxylic acid and the planar, hydrogen-bonding triazole ring contribute to the limited solubility of the product.[10] Purification can be challenging.
-
Precipitation/Washing: Often, the product precipitates directly from the reaction mixture.[10] After filtration, this solid can be washed sequentially with water (to remove inorganic salts), and a non-polar organic solvent like acetone or diethyl ether (to remove unreacted starting materials).[10]
-
Recrystallization: If a suitable solvent system can be found (e.g., hot ethanol/water, DMF/water), recrystallization is an excellent method for purification.
-
Acid-Base Extraction: Dissolve the crude material in a dilute aqueous base (e.g., NaHCO₃), wash with an organic solvent like ethyl acetate to remove non-acidic impurities, and then re-acidify the aqueous layer with HCl to precipitate the pure product.
Experimental Protocols & Optimization
Workflow for Synthesis Optimization
The following diagram outlines the logical workflow for setting up and optimizing the synthesis.
Caption: Experimental workflow for CuAAC synthesis.
Optimized Protocol for this compound
This protocol is a robust starting point for achieving high yields.
-
Reagent Preparation:
-
Prepare a 1 M solution of phenyl azide in tert-butanol (t-BuOH).
-
Prepare a 1 M solution of propiolic acid in t-BuOH.
-
Prepare a 100 mM solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 500 mM solution of sodium L-ascorbate in deionized water (must be made fresh).
-
Prepare a 100 mM solution of THPTA in deionized water.
-
-
Reaction Assembly:
-
To a suitable reaction vial, add 5 mL of a 1:1 mixture of t-BuOH and deionized water.
-
Add 1.0 mmol of the phenyl azide solution (1 mL).
-
Add 1.05 mmol of the propiolic acid solution (1.05 mL). A slight excess of the alkyne can help drive the reaction to completion.
-
Add 0.5 mL of the THPTA solution (0.05 mmol, 5 mol%).
-
Add 0.25 mL of the CuSO₄ solution (0.025 mmol, 2.5 mol%). The solution may turn faintly blue.
-
Stir the mixture vigorously for 2 minutes.
-
-
Initiation and Reaction:
-
Add 0.25 mL of the freshly prepared sodium ascorbate solution (0.125 mmol, 12.5 mol%).
-
The solution should become colorless or pale yellow. A precipitate of the product may begin to form.
-
Stir the reaction at room temperature for 2-4 hours.
-
-
Workup and Purification:
-
Upon completion (monitored by TLC or LC-MS), cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid sequentially with 10 mL of cold water, followed by 10 mL of cold acetone.
-
Dry the resulting white to off-white solid under vacuum to yield the final product.
-
Table 1: Reaction Condition Optimization Parameters
| Parameter | Standard Condition | Rationale & Optimization Notes |
| Solvent | t-BuOH / H₂O (1:1) | Balances solubility of organic precursors and inorganic catalyst components. DMSO or DMF can be used for less soluble starting materials but may complicate workup.[11][12] |
| Catalyst Loading | 1-5 mol% CuSO₄ | Lower loadings (1 mol%) can be effective, but 2-5 mol% provides a more robust system against trace impurities that might chelate copper. |
| Reducing Agent | 5-10 mol% Na-Ascorbate | A 2- to 5-fold excess relative to copper is crucial to maintain the Cu(I) state. Must be prepared fresh as the solution degrades in the presence of oxygen. |
| Ligand | 5 mol% THPTA | An equimolar or slight excess of ligand to copper (1:1 to 1.2:1 ratio) is optimal. THPTA is preferred for aqueous systems over the less soluble TBTA.[7] |
| Stoichiometry | 1.05 eq. Propiolic Acid | Using a slight excess of the more stable/accessible reagent can drive the reaction to completion. |
| Temperature | Room Temperature | Most CuAAC reactions are efficient at room temperature.[4] Gentle heating (35-40 °C) may help if the reaction is sluggish but can also promote side reactions. |
| pH | Neutral (approx. 6-8) | The reaction is robust over a wide pH range (4-12).[3] Avoid strongly acidic conditions which can protonate the azide, or strongly basic conditions which may promote side reactions of propiolic acid. |
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting common issues.
Q&A Troubleshooting
Problem 1: Low or No Product Yield
-
Cause A: Inactive Catalyst. The most common failure mode is the oxidation of the active Cu(I) catalyst to inactive Cu(II).[13][14]
-
Solution: Always use a freshly prepared solution of the reducing agent, sodium ascorbate. Ensure there is at least a 2-fold molar excess of ascorbate relative to the copper salt. For extremely sensitive reactions, degassing the solvents with nitrogen or argon before use can minimize dissolved oxygen.[12]
-
-
Cause B: Reagent Quality. Phenyl azide can degrade over time, especially if exposed to light or heat. Propiolic acid can polymerize.
-
Solution: Verify the purity of your starting materials by NMR or other analytical techniques. If in doubt, resynthesize the phenyl azide and use freshly opened/distilled propiolic acid.
-
-
Cause C: Formation of Insoluble Copper Acetylide. Propiolic acid can react with Cu(I) to form a brick-red copper acetylide precipitate that is catalytically inactive.[15]
-
Solution: Modify the order of addition. Pre-mix the copper sulfate and the THPTA ligand to form the complex before adding the propiolic acid.[7][12] This often prevents the precipitation. Alternatively, consider using ethyl propiolate as the alkyne source and then hydrolyzing the ester post-reaction.[15]
-
Problem 2: The Reaction is Sluggish or Stalls Before Completion
-
Cause A: Poor Solubility. One or both of the starting materials may have limited solubility in the chosen solvent system, leading to a slow reaction rate.
-
Solution: Consider adding a co-solvent like DMSO or DMF (up to 10-20% v/v) to improve solubility.[12] Gentle warming to 35-40 °C can also increase the reaction rate, but monitor for byproduct formation.
-
-
Cause B: Catalyst Sequestration. If the starting materials contain other strong chelating groups (e.g., thiols, certain heterocycles), they can bind to the copper and inhibit catalysis.[11]
-
Solution: Increase the catalyst and ligand loading to 5-10 mol%. The ligand is crucial here as it helps prevent the catalyst from being sequestered by other functional groups.[11]
-
Problem 3: The Product is Impure, with Significant Side-Products
-
Cause A: Alkyne Homocoupling (Glaser Coupling). A common side reaction is the oxidative coupling of two molecules of propiolic acid, which is also catalyzed by copper. This is favored in the absence of sufficient reducing agent or presence of excess oxygen.
-
Solution: Ensure the sodium ascorbate solution is fresh and in sufficient excess. Running the reaction under an inert atmosphere (nitrogen or argon) can eliminate this side reaction almost entirely.
-
-
Cause B: Reaction with Carboxylic Acid. While less common in standard CuAAC, the carboxylic acid of propiolic acid could potentially coordinate to the copper or participate in side reactions under certain conditions.
-
Solution: Ensure the pH of the reaction medium remains near neutral. The use of a well-defined ligand like THPTA minimizes these unwanted interactions. In some cases, protecting the carboxylic acid as an ester and deprotecting after the click reaction is a viable, albeit longer, strategy.[15]
-
References
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Institutes of Health (NIH). [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Jena Bioscience. [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. National Institutes of Health (NIH). [Link]
-
Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors. PubMed. [Link]
-
Optimization of the reaction conditions of click chemistry. ResearchGate. [Link]
-
Optimization of the click reaction conditions a. ResearchGate. [Link]
-
The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. ResearchGate. [Link]
-
Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide−Alkyne Cycloaddition. ACS Publications. [Link]
-
Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. [Link]
-
The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. MDPI. [Link]
-
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Creative Biolabs. [Link]
-
Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid. ResearchGate. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Institutes of Health (NIH). [Link]
-
1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Help finding conditions for CuAAC "click" reaction. Chemistry Stack Exchange. [Link]
-
Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit. [Link]
Sources
- 1. Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. Click Chemistry [organic-chemistry.org]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
common side products in the click chemistry synthesis of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid
Technical Support Center: Synthesis of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid
Welcome to the technical support guide for the synthesis of this compound via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction success and the formation of common impurities.
Overview of the Core Synthesis
The synthesis of this compound is achieved through the CuAAC reaction between phenyl azide and propiolic acid . This reaction is prized for its high yield, regioselectivity, and tolerance of various functional groups.[1][2] The copper(I) catalyst is crucial, as it dramatically accelerates the reaction rate compared to the thermal Huisgen 1,3-dipolar cycloaddition and exclusively yields the 1,4-disubstituted regioisomer.[1][2] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent, most commonly sodium ascorbate.[1]
Caption: High-level workflow for the CuAAC synthesis.
Frequently Asked Questions (FAQs)
This section addresses common initial queries and problems encountered during the synthesis.
Q1: My reaction mixture turned cloudy with a reddish-brown or green precipitate immediately after adding the copper catalyst. What is happening?
A1: You are likely observing the formation of insoluble copper(I) acetylide from the reaction between the Cu(I) catalyst and propiolic acid. This deactivates the catalyst. This is a known issue, particularly in solvent systems like THF/t-BuOH/H₂O where the acetylide may have poor solubility. Some researchers have noted that using acetonitrile as a co-solvent can help stabilize the Cu(I) and prevent this precipitation.
Q2: The reaction is sluggish or stalls completely, even with fresh reagents. Why?
A2: The most common cause is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state by dissolved oxygen. The CuAAC catalytic cycle relies entirely on the Cu(I) oxidation state.[3] Ensure your solvents are properly degassed (e.g., by sparging with nitrogen or argon) and maintain an inert atmosphere over the reaction. Using a slight excess of sodium ascorbate can also help by continuously reducing any Cu(II) that forms.[1]
Q3: I see a major byproduct with a mass roughly double that of my starting alkyne. What is it?
A3: This is the classic signature of oxidative alkyne homocoupling, also known as Glaser coupling.[2] This occurs when Cu(II) ions are present and catalyze the dimerization of your alkyne (propiolic acid) to form a diyne. The solution is to minimize Cu(II) concentration by ensuring an inert atmosphere and using an adequate amount of reducing agent.[1][2]
Q4: My final product has a lower molecular weight than expected and lacks a carboxylic acid peak in the IR spectrum. What could this be?
A4: This suggests unintended decarboxylation of the target molecule to form 1-phenyl-1H-1,2,3-triazole. While triazole-4-carboxylic acids are generally stable, this can occur under harsh workup conditions, particularly excessive heat during solvent evaporation or purification. It is crucial to maintain mild conditions (e.g., room temperature or slightly elevated temperatures) throughout the process.
In-Depth Troubleshooting Guide
This guide provides a deeper dive into the mechanisms of side product formation and detailed strategies for their mitigation.
Problem: Oxidative Homocoupling (Glaser Coupling)
This is the most frequently encountered side reaction in CuAAC chemistry. It is particularly problematic when the reaction is exposed to air.
-
Mechanism: The presence of oxygen facilitates the oxidation of the active Cu(I) catalyst to Cu(II). Cu(II) then participates in a separate catalytic cycle, leading to the head-to-head dimerization of terminal alkynes (in this case, propiolic acid) to form a 1,3-diyne.[2][4] This consumes the alkyne and reduces the yield of the desired triazole.
Caption: Competing Cu(I) and Cu(II) catalytic cycles.
-
Identification:
-
TLC: The diyne byproduct will likely have a different Rf value than the starting material and the polar carboxylic acid product.
-
LC-MS: A mass peak corresponding to (2 * M_alkyne - 2) will be prominent.
-
¹H NMR: Absence of the characteristic triazole C5-H proton signal and presence of symmetric alkyne signals.
-
-
Prevention & Mitigation:
-
Inert Atmosphere: Rigorously exclude oxygen. Degas all solvents (water, t-BuOH, etc.) by bubbling with N₂ or Ar for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reducing Agent: Use sodium ascorbate (typically 0.1-0.3 equivalents relative to the limiting reagent, though sometimes used in excess). It rapidly reduces any Cu(II) back to Cu(I), keeping the desired CuAAC cycle dominant.[1]
-
Ligand Addition: In some cases, ligands like TBTA (tris(benzyltriazolylmethyl)amine) can stabilize the Cu(I) oxidation state and accelerate the CuAAC reaction, further outcompeting the Glaser pathway.[2]
-
Problem: Formation of 1,5-Regioisomer
While CuAAC is renowned for its 1,4-regioselectivity, the formation of the 1,5-disubstituted triazole isomer is possible if the reaction conditions are not optimal.
-
Mechanism: The uncatalyzed Huisgen 1,3-dipolar cycloaddition is a thermal process that typically requires elevated temperatures and produces a mixture of 1,4- and 1,5-regioisomers.[2] If the copper catalyst is inefficient or deactivated, the thermal pathway can become competitive, especially if the reaction is heated to force completion.
-
Identification:
-
¹H & ¹³C NMR: The chemical shifts of the triazole ring proton and carbon will differ significantly between the 1,4- and 1,5-isomers. 2D NMR techniques (HMBC, NOESY) can definitively establish the connectivity.
-
LC-MS: The isomers will have identical masses but may have different retention times.
-
-
Prevention & Mitigation:
-
Ensure Catalyst Activity: Use a reliable source of Cu(I) or ensure efficient in situ reduction of the Cu(II) precursor. Confirm that the catalyst has not been deactivated by precipitation (see FAQ1).
-
Avoid High Temperatures: The copper-catalyzed reaction proceeds readily at room temperature.[1][2] Avoid heating the reaction unless absolutely necessary, as this will favor the non-regioselective thermal pathway.
-
Sufficient Catalyst Loading: While catalytic, ensure you are using an appropriate loading (typically 1-5 mol%). Too little catalyst can lead to a slow reaction where the background thermal process becomes noticeable.
-
Troubleshooting Summary Table
| Observed Problem | Potential Side Product | Primary Cause | Recommended Solution(s) |
| Low yield; complex mixture on TLC/LCMS; mass peak at ~(2x alkyne MW) | Hexa-2,4-diynedioic acid | Oxidation of Cu(I) to Cu(II); presence of O₂ | Degas solvents, use an inert atmosphere, add sodium ascorbate.[1][2] |
| Isomeric mixture observed in NMR/LC | 1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid | Ineffective catalysis; high reaction temperature | Ensure catalyst is active, avoid heating, use sufficient catalyst loading.[2] |
| Product isolated, but MW is low and COOH is absent | 1-Phenyl-1H-1,2,3-triazole | Decarboxylation | Avoid excessive heat during workup and purification. Use mild conditions. |
| Reaction stalls; colored precipitate forms | Insoluble Copper(I) Acetylide | Poor solubility of the copper acetylide intermediate | Consider using a co-solvent like acetonitrile; ensure vigorous stirring. |
Optimized Experimental Protocol
This protocol incorporates best practices to minimize the formation of the side products discussed above.
Materials:
-
Phenyl azide (Caution: potentially explosive, handle with care)
-
Propiolic acid
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenyl azide (1.0 eq) and propiolic acid (1.1 eq) in a 1:1 mixture of t-BuOH and water.
-
Degassing: Sparge the solution with argon or nitrogen gas for 20 minutes to remove dissolved oxygen.
-
Catalyst Addition: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 0.05 eq) and sodium ascorbate (e.g., 0.15 eq).
-
Reaction Initiation: While stirring vigorously under an inert atmosphere, add the CuSO₄ solution to the reaction mixture, followed immediately by the sodium ascorbate solution. The solution may turn slightly yellow/orange.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting materials are consumed (typically 2-12 hours).
-
Work-up:
-
Once complete, dilute the reaction mixture with water.
-
Acidify the solution to pH ~2 with 1 M HCl. The product, being a carboxylic acid, should precipitate as a solid.
-
Filter the solid precipitate and wash thoroughly with cold water to remove copper salts and other water-soluble impurities.
-
Wash the solid with a non-polar solvent like hexane to remove any non-polar organic impurities.
-
-
Purification: The crude solid is often of high purity. If further purification is needed, it can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). Avoid high temperatures during recrystallization to prevent decarboxylation.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Available at: [Link]
-
Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68. Available at: [Link]
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210-216. Available at: [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Available at: [Link]
-
Meng, F., Wang, G., Wang, Y., & Lou, D. (2017). Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3536-3541. Available at: [Link]
Sources
Technical Support Center: Purification of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid. Drawing upon established chemical principles and field-proven insights, this document aims to address common challenges and offer robust solutions to ensure the acquisition of highly pure material crucial for downstream applications.
Introduction to Purification Challenges
This compound is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis, most commonly achieved via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," is generally efficient.[2][3][4] However, the purification of the final product can present several challenges that may impact yield and purity. These challenges often stem from the inherent properties of the molecule and the potential for side reactions during its synthesis.
Key molecular features influencing purification include the presence of a carboxylic acid group, which imparts acidic properties and specific solubility characteristics, and the aromatic triazole ring system, which can participate in various intermolecular interactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product will largely depend on the specific synthetic route employed. For the widely used CuAAC reaction between phenyl azide and propiolic acid, the most common impurities include:
-
Unreacted Starting Materials: Residual phenyl azide and propiolic acid.
-
Copper Catalyst: Trace amounts of the copper(I) or copper(II) salts used to catalyze the reaction.
-
1,5-Regioisomer: Although the CuAAC reaction is highly regioselective for the 1,4-isomer, trace amounts of the 1,5-disubstituted triazole may form.
-
Oxidative Homocoupling Products: Byproducts arising from the oxidative coupling of the alkyne starting material.[5]
Q2: My crude product is a discolored solid. What could be the cause?
A2: Discoloration, often appearing as a green or blue tint, is typically indicative of residual copper catalyst. These copper salts can be challenging to remove completely, especially if they are complexed with the triazole product.
Q3: I'm having trouble dissolving my crude product for purification. What are its general solubility properties?
A3: this compound is a polar molecule with a carboxylic acid functionality. Its solubility is pH-dependent. In its protonated form (at acidic to neutral pH), it will have moderate solubility in polar organic solvents like ethanol, methanol, and acetone, and limited solubility in less polar solvents like ethyl acetate and dichloromethane (DCM). It is generally insoluble in non-polar solvents like hexanes. In the presence of a base, it will deprotonate to form a carboxylate salt, which will be more soluble in aqueous solutions.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | Product Loss During Work-up: The product may be partially soluble in the aqueous phase during extraction, especially if the pH is not carefully controlled. | Ensure the aqueous phase is acidified to a pH of approximately 2-3 before extraction with an organic solvent to keep the carboxylic acid protonated and less water-soluble. |
| Incomplete Crystallization: The chosen recrystallization solvent may not be optimal, leading to significant product remaining in the mother liquor. | Perform a solvent screen to identify the ideal recrystallization solvent or solvent system. (See Detailed Protocols section). | |
| Persistent Green/Blue Discoloration | Copper Catalyst Contamination: The copper catalyst is complexing with the triazole product. | Wash the crude product with a dilute aqueous solution of a chelating agent like EDTA or ammonium chloride to sequester the copper ions.[6] |
| Broad or Multiple Spots on TLC | Presence of Multiple Impurities: Incomplete reaction or side reactions leading to a complex mixture. | Consider column chromatography for purification if recrystallization is ineffective. A silica gel column with a mobile phase containing a small amount of acetic or formic acid can improve the separation of carboxylic acids. |
| Product Degradation: The compound may be unstable under certain conditions (e.g., prolonged heating). | Minimize exposure to high temperatures during purification. Use a rotovap with a water bath at a moderate temperature for solvent removal. | |
| Oiling Out During Recrystallization | Solvent Choice: The solvent may be too good of a solvent, or the cooling rate is too rapid. | Use a solvent system where the product is less soluble at room temperature. Try adding a non-polar co-solvent (anti-solvent) dropwise to the hot, saturated solution. Ensure slow cooling to promote crystal growth over precipitation. |
Logical Flow for Troubleshooting Purification
Caption: Troubleshooting workflow for purification.
Detailed Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is often the most effective method for purifying this compound, provided a suitable solvent is identified.
1. Solvent Selection:
The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
| Solvent | Solubility Characteristics | Recommendation |
| Ethanol/Methanol | Good solubility at reflux, moderate solubility at room temperature. | A good first choice for recrystallization. |
| Water | Poorly soluble in acidic or neutral water, but soluble in basic water. | Can be used as an anti-solvent or for acid-base precipitation. |
| Ethyl Acetate | Moderate solubility at reflux, low solubility at room temperature. | A potential solvent, may require a co-solvent. |
| Toluene | Low solubility. | Can be used as a co-solvent with a more polar solvent. |
| Acetone | High solubility. | Generally too good of a solvent for direct recrystallization. |
| Dichloromethane (DCM) | Moderate solubility. | Can be used, but volatility may be an issue. |
2. Step-by-Step Recrystallization Procedure (Example with Ethanol):
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Protocol 2: Purification by Column Chromatography
If recrystallization fails to provide the desired purity, column chromatography is a viable alternative.
1. Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a suitable stationary phase.
2. Mobile Phase Selection:
-
A good starting point for the mobile phase is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate).
-
To improve the peak shape and prevent tailing of the carboxylic acid, it is highly recommended to add a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase.
3. Step-by-Step Column Chromatography Procedure:
-
Column Packing: Pack a glass chromatography column with a slurry of silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed product to the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Quality Control and Purity Assessment
After purification, it is essential to confirm the purity and identity of the this compound.
-
Thin Layer Chromatography (TLC): A quick and easy method to assess the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A typical method would involve a C18 reverse-phase column with a mobile phase of acetonitrile and water (with 0.1% formic or acetic acid). The product can be detected by UV absorbance (around 254 nm).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the compound. The proton on the triazole ring typically appears as a singlet in the aromatic region of the ¹H NMR spectrum.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point range is indicative of a pure compound. The reported melting point for this compound is around 150 °C (with decomposition).[8]
Synthesis and Purification Workflow
Caption: General workflow from synthesis to pure product.
References
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
ChemHelp ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. PubChem. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Retrieved from [Link]
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
-
RSC Publishing. (2010, March 4). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]
-
ResearchGate. (2021, November 20). Why is the efficiency of my CuAAC click chemistry so low?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling of Alcohol, Azide and Alkynes Using CuO Nanoparticles. Retrieved from [Link]
- Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
-
MDPI. (2025, November 11). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. Retrieved from [Link]
-
MDPI. (n.d.). Solvent-Free Copper-Catalyzed Azide-Alkyne Cycloaddition under Mechanochemical Activation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PubMed Central. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]
-
SciELO. (n.d.). Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. Retrieved from [Link]
-
LookChem. (n.d.). Cas 4600-04-8,this compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3-Triazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4600-04-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
managing the decarboxylation side reaction of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid
Welcome to the technical support center for 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. Our focus is to provide in-depth troubleshooting and practical guidance for a critical challenge encountered during its application: the unwanted decarboxylation side reaction. This document synthesizes established chemical principles with field-proven strategies to ensure the integrity of your synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses the fundamental scientific questions surrounding the stability and reactivity of this compound.
Q1: What is decarboxylation, and why is it a significant issue with this compound?
A: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For this compound, this side reaction is highly problematic as it leads to the formation of 1-phenyl-1H-1,2,3-triazole, an impurity that lacks the carboxylic acid handle essential for further synthetic transformations, such as amide bond formation. This reduces the yield of the desired product and introduces a significant purification challenge due to the similar polarity of the starting material and the byproduct. While many heterocyclic carboxylic acids exhibit good thermal stability, certain conditions, particularly elevated temperatures during subsequent coupling reactions, can promote this unwanted reaction.[1]
Q2: What are the primary factors that trigger the decarboxylation of this compound?
A: The primary trigger for the decarboxylation of this compound is thermal stress . Studies on related triazole derivatives show that while they can be thermally stable, decomposition pathways, including decarboxylation, become accessible at elevated temperatures.[2] In the context of synthetic applications, this typically occurs under the following conditions:
-
High Reaction Temperatures: Amide coupling or other derivatization reactions that are heated, often above 80-100 °C, significantly increase the rate of decarboxylation.[3]
-
Prolonged Reaction Times: Even at moderate temperatures, extended reaction times can lead to a gradual accumulation of the decarboxylated byproduct.
-
Harsh Activating Reagents: While less common with modern methods, classical procedures for activating carboxylic acids, such as conversion to acyl chlorides with thionyl chloride (SOCl₂) or oxalyl chloride, can require heat and generate acidic byproducts that may facilitate decarboxylation.[4][5]
Q3: What is the proposed mechanism for this decarboxylation?
A: The decarboxylation of heteroaromatic carboxylic acids like this compound is believed to proceed through a mechanism involving the formation of a zwitterionic intermediate. The electron-rich triazole ring can stabilize the transient carbanion formed at the C4 position upon the loss of CO₂. The proton required to form the final product is then abstracted from the reaction medium.
Below is a diagram illustrating the proposed thermal decarboxylation pathway.
Caption: Proposed thermal decarboxylation of the target compound.
Q4: How can I reliably detect and quantify the decarboxylated byproduct?
A: A combination of chromatographic and spectroscopic methods is recommended:
-
Thin-Layer Chromatography (TLC): The decarboxylated product, being less polar, will have a higher Rf value than the parent carboxylic acid. This provides a quick qualitative check.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most effective technique. You will observe two distinct peaks in the chromatogram. The mass spectrometer will confirm the identity of each peak by their respective molecular weights (this compound: 189.17 g/mol ; 1-Phenyl-1H-1,2,3-triazole: 145.16 g/mol ).
-
Proton NMR (¹H NMR): The most telling difference is the disappearance of the carboxylic acid proton signal (typically a broad singlet >10 ppm) and a change in the chemical shift of the triazole proton (C5-H). In the starting material, this proton is adjacent to the carboxyl group, whereas in the byproduct, it is not.
Troubleshooting Guide: Amide Coupling Reactions
This guide provides a systematic approach to diagnosing and solving issues related to decarboxylation during amide bond formation.
Caption: Troubleshooting workflow for decarboxylation during amide coupling.
Data-Driven Solutions: Comparison of Amide Coupling Reagents
The choice of coupling reagent and conditions is the most critical factor in preventing decarboxylation. Reagents that facilitate rapid amide bond formation at low temperatures are strongly preferred.
| Reagent System | Recommended Temp. | Typical Time | Key Advantages | Considerations & Potential Pitfalls |
| EDC / Oxyma Pure | 0 °C to RT | 4-12 h | Water-soluble urea byproduct (easy removal); Oxyma is a safer and more effective additive than HOBt.[4][6] | Slower with sterically hindered amines; requires careful pH control (use of a non-nucleophilic base like DIEA). |
| HATU / DIEA | 0 °C to RT | 1-4 h | Very fast and highly efficient, even for hindered substrates; low rate of racemization.[6][7] | More expensive; byproducts require chromatographic separation. |
| COMU / DIEA | 0 °C to RT | 1-4 h | Considered safer and more efficient than HBTU/HATU; byproducts are highly soluble, simplifying purification.[7] | Higher cost compared to carbodiimides. |
| PyBOP / DIEA | 0 °C to RT | 2-8 h | Effective for hindered couplings and peptide synthesis; minimal racemization.[7] | Forms carcinogenic HMPA as a byproduct; requires careful handling. |
| TiCl₄ / Pyridine | 85 °C | 12-24 h | Effective for a range of substrates.[5] | NOT RECOMMENDED. High temperature significantly promotes decarboxylation. |
| B(OCH₂CF₃)₃ | 80-100 °C | 5-24 h | Boron-mediated amidation.[3] | NOT RECOMMENDED. High temperature significantly promotes decarboxylation. |
Validated Experimental Protocols
Protocol 1: Recommended Mild Amide Coupling using HATU
This protocol is optimized to minimize thermal stress and reaction time, thereby suppressing the decarboxylation side reaction.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIEA) (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: To the stirred solution, add the amine, followed by HATU. Finally, add DIEA dropwise. The addition of base last often prevents premature side reactions of the activated acid.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification Strategy to Separate Carboxylic Acid from Decarboxylated Impurity
If decarboxylation has occurred, this acid-base extraction procedure can be used to separate the desired acidic starting material from the neutral byproduct before proceeding with a modified coupling reaction.
Procedure:
-
Dissolution: Dissolve the crude mixture containing both the carboxylic acid and the decarboxylated impurity in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a mild base, such as 1 M aqueous NaHCO₃ or 1 M Na₂CO₃ (3 x volumes).
-
Organic Layer: This layer will contain the neutral decarboxylated byproduct (1-phenyl-1H-1,2,3-triazole).
-
Aqueous Layer: This layer will contain the sodium salt of the desired this compound.
-
-
Isolation of Carboxylic Acid:
-
Combine the aqueous layers and cool to 0 °C in an ice bath.
-
Slowly acidify the aqueous solution with 1 M HCl until the pH is ~2-3. The carboxylic acid will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Verification: Confirm the purity of the recovered carboxylic acid by ¹H NMR and LC-MS before attempting the coupling reaction again under milder conditions.
References
-
Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids | JACS Au - ACS Publications. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - NIH. Available at: [Link]
-
Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids - PMC - PubMed Central. Available at: [Link]
-
Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring . Available at: [Link]
-
Coupling Reagents - Aapptec Peptides. Available at: [Link]
-
Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids . Available at: [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing). Available at: [Link]
-
Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor - NIH. Available at: [Link]
-
Efficient formation of amide bonds under mild conditions - ScienceDaily. Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 . Available at: [Link]
-
Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings - Oriental Journal of Chemistry. Available at: [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology. Available at: [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC - PubMed Central. Available at: [Link]
-
Making Amides from Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]
-
Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids | JACS Au - ACS Publications. Available at: [Link]
-
Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings - ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings | Semantic Scholar . Available at: [Link]
-
Decarboxylation - Master Organic Chemistry. Available at: [Link]
-
Oxygen-Enriched Metal–Organic Frameworks Based on 1-(Trinitromethyl)-1H-1,2,4-Triazole-3-Carboxylic Acid and Their Thermal Decomposition and Effects on the Decomposition of Ammonium Perchlorate - ACS Publications. Available at: [Link]
-
Decarboxylation - Organic Chemistry Portal. Available at: [Link]
-
Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid | Request PDF . Available at: [Link]
-
Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - NIH. Available at: [Link]
-
Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors - PubMed. Available at: [Link]
-
The First Representative of a 5-Formyl-1H-1,2,3-triazole-4-carboxylic Acids Series - MDPI. Available at: [Link]
-
A practical flow synthesis of 1,2,3-triazoles - PMC - NIH. Available at: [Link]
-
Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids - Semantic Scholar. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hepatochem.com [hepatochem.com]
- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 7. peptide.com [peptide.com]
Technical Support Center: Regioselective Synthesis of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid Derivatives
Welcome, researchers, scientists, and drug development professionals. This guide provides in-depth technical support for controlling the regioselectivity of the 1,3-dipolar cycloaddition reaction to synthesize 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives. Here, we address common experimental challenges with troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound via a cycloaddition reaction?
The principal challenge is achieving high regioselectivity. The thermal Huisgen 1,3-dipolar cycloaddition between an azide (like phenyl azide) and an alkyne (like propiolic acid) often results in a mixture of two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazoles.[1][2] This lack of selectivity arises from the similar activation energies for the two possible transition states of the reaction.[1] For applications in drug development and materials science, a single, pure regioisomer is typically required.
Q2: How can I control the regioselectivity to favor the 1,4-disubstituted isomer?
To selectively synthesize the 1,4-disubstituted isomer, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the method of choice.[3] This reaction is a cornerstone of "click chemistry" and is highly efficient and regioselective.[3] The copper(I) catalyst coordinates with the terminal alkyne, which then reacts specifically with the azide to yield the 1,4-isomer.[4]
Q3: What if I need to synthesize the 1,5-disubstituted isomer?
For the selective synthesis of the 1,5-disubstituted regioisomer, a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the established method.[5] Ruthenium catalysts, such as those with Cp* ligands, direct the cycloaddition to favor the formation of the 1,5-isomer.[5]
Q4: What role do solvents play in influencing regioselectivity?
In thermal cycloadditions, solvent polarity can have a minor influence, with polar, protic solvents sometimes slightly favoring the 1,4-isomer.[1] However, for catalyzed reactions like CuAAC and RuAAC, the primary role of the solvent is to ensure the solubility of all reactants and the catalyst. Common solvent systems for CuAAC include mixtures of water with t-butanol, DMF, or DMSO.[6] For RuAAC, non-polar solvents are often used.[1]
Q5: Are there other catalysts besides copper and ruthenium for controlling regioselectivity?
Yes, other metals have been explored. For instance, gold nanocrystals have been shown to catalyze the formation of 1,4-disubstituted triazoles.[7][8] Silver(I) catalysts, assisted by ligands like PCy3, have also been developed for the regioselective synthesis of 1,4-isomers.[9] However, copper and ruthenium remain the most widely used and reliable catalysts for achieving high regioselectivity for the 1,4- and 1,5-isomers, respectively.
Troubleshooting Guide
Issue 1: Poor Regioselectivity - A Mixture of 1,4- and 1,5-Isomers is Obtained
Possible Cause & Solution:
-
Uncatalyzed Thermal Reaction: If you are running the reaction without a catalyst at elevated temperatures, a mixture of isomers is expected.[1][2]
-
Solution: Implement a catalyzed approach. For the 1,4-isomer, use a Cu(I) source. For the 1,5-isomer, use a Ru catalyst.
-
-
Ineffective Catalysis (CuAAC): The active Cu(I) catalyst may have oxidized to inactive Cu(II).
-
Ligand Issues (CuAAC): The Cu(I) catalyst may not be sufficiently stabilized.
-
Solution: Use a stabilizing ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to protect the Cu(I) from oxidation and improve reaction efficiency.[10]
-
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Low or No Reaction Yield in a Catalyzed Reaction
Possible Cause & Solution:
-
Catalyst Inhibition: Components in your reaction mixture may be inhibiting the catalyst. For CuAAC, certain buffers like Tris can chelate copper.[10]
-
Solution: Use non-coordinating buffers such as phosphate, HEPES, or MOPS.[10]
-
-
Poor Substrate Solubility: One or both of your starting materials (phenyl azide or propiolic acid derivative) may not be fully dissolved in the chosen solvent system.
-
Impure Reagents: The purity of the azide and alkyne is crucial. Impurities can interfere with the catalyst.
-
Solution: Purify starting materials before use. Phenyl azide can be purified by distillation (with extreme caution), and propiolic acid can be purified by recrystallization.
-
-
Insufficient Degassing: For CuAAC, dissolved oxygen can lead to the oxidation of the Cu(I) catalyst.[10]
-
Solution: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-20 minutes before adding the catalyst.[6]
-
| Parameter | Recommendation for CuAAC | Recommendation for RuAAC |
| Catalyst | CuSO₄·5H₂O with Sodium Ascorbate, or CuI | [Cp*RuCl] complex |
| Solvent | t-BuOH/H₂O, DMF/H₂O, DMSO | Toluene, Dioxane |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |
| Temperature | Room Temperature to 60 °C | 60 °C to 100 °C |
| Additives | Stabilizing Ligands (TBTA, THPTA) | Ligands as part of the complex |
Table 1: Recommended Reaction Conditions for Regioselective Triazole Synthesis.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1-Phenyl-4-carboxy-1,2,3-triazole (1,4-Isomer) via CuAAC
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a round-bottom flask, dissolve phenyl azide (1.0 eq.) and propiolic acid (1.1 eq.) in a 1:1 mixture of t-butanol and water.
-
Degassing: Sparge the solution with argon or nitrogen for 20 minutes to remove dissolved oxygen.[6]
-
Catalyst Addition: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq.). Add this to the reaction mixture. In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.05 eq.). Add the copper solution to the reaction mixture. A color change is typically observed.[6]
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-12 hours.[6]
-
Work-up and Purification: Once the reaction is complete, acidify the mixture with dilute HCl to a pH of ~2 to ensure the carboxylic acid is protonated. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Caption: General experimental workflow for a CuAAC reaction.[6]
References
-
Jahani, E., et al. (2015). Computational studies on the regioselectivity of metal-catalyzed synthesis of 1,2,3 triazoles via click reaction: a review. Journal of Molecular Modeling, 21(10), 264. [Link]
-
Huang, C. C., et al. (2014). Control of regioselectivity over gold nanocrystals of different surfaces for the synthesis of 1,4-disubstituted triazole through the click reaction. Chemistry, 20(48), 15991-7. [Link]
-
Pachón-García, D., et al. (2021). Heterogeneous Gold Nanoparticle-Based Catalysts for the Synthesis of Click-Derived Triazoles via the Azide-Alkyne Cycloaddition Reaction. Molecules, 26(15), 4443. [Link]
-
Baruah, M., et al. (2018). PCy3-assisted Ag(i)-catalyzed click reaction for regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles at room temperature. Organic & Biomolecular Chemistry, 16(34), 6291-6296. [Link]
-
Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. [Link]
-
Li, Y., et al. (2022). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules, 27(23), 8387. [Link]
-
Wikipedia. 1,3-Dipolar cycloaddition. [Link]
-
Kaur, H., et al. (2023). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. ResearchGate. [Link]
-
Koubi, Y., et al. (2024). Study of regioselectivity in the synthesis of substituted 1,2,3-triazole via [3+2] cycloaddition, using density functional theory (DFT) with in-silico evaluation. RHAZES: Green and Applied Chemistry. [Link]
-
ResearchGate. (2018). The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. [Link]
-
Koubi, Y., et al. (2024). Study of regioselectivity in the synthesis of substituted 1,2,3-triazole via [3+2] cycloaddition, using density functional theory (DFT) with in-silico evaluation. ResearchGate. [Link]
-
Korol, N., et al. (2020). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and 4-methyl-3H-1,2,4-triazole-3,5(4H)-dione (MTAD). Organic Communications, 13(4), 146-154. [Link]
-
Iannazzo, D., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules, 27(23), 8487. [Link]
-
Padwa, A., et al. (1986). Regioselectivity associated with the 1,3-dipolar cycloaddition of nitrones with electron-deficient dipolarophiles. The Journal of Organic Chemistry, 51(4), 543-549. [Link]
-
Kula, K., et al. (2024). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. Molecules, 29(11), 2530. [Link]
-
Vitale, P., et al. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Molecules, 25(2), 314. [Link]
-
ResearchGate. (2014). Oriented Synthesis of 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic Acid. [Link]
-
Frontiers. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
Van der Eycken, E., et al. (2018). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 23(11), 2999. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]
-
Domingo, L. R., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(52), 29919-29929. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Control of regioselectivity over gold nanocrystals of different surfaces for the synthesis of 1,4-disubstituted triazole through the click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PCy3-assisted Ag(i)-catalyzed click reaction for regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles at room temperature - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
catalyst selection and optimization for 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. The information is structured in a practical question-and-answer format to directly address challenges encountered during experimentation.
Core Synthesis Overview
The most reliable and common method for synthesizing this compound is a two-step process. The first step is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry," to form the 1,4-disubstituted triazole ester.[1][2][3] The second step is the saponification (basic hydrolysis) of the resulting ester to yield the final carboxylic acid product.[4] This guide will focus on optimizing both stages of this synthesis.
Experimental Workflow: Two-Step Synthesis
Caption: General workflow for the two-step synthesis.
Frequently Asked Questions (FAQs)
This section addresses common strategic questions regarding catalyst and reaction design.
Q1: What are the primary catalysts for synthesizing 1,2,3-triazoles, and how does the choice affect my product?
The two dominant catalytic systems for azide-alkyne cycloadditions are based on Copper(I) and Ruthenium . Your choice of catalyst is critical as it dictates the regioselectivity of the final product.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common method and the industry standard for "click chemistry". It exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer.[1][5][6] For the synthesis of this compound, a copper catalyst is the correct choice.
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Ruthenium catalysts, such as [Cp*RuCl], produce the opposite regioisomer, the 1,5-disubstituted 1,2,3-triazole.[1][5][7] This catalyst would be inappropriate for the target molecule but is a powerful tool when the 1,5-isomer is desired.
| Catalyst System | Predominant Product | Key Characteristics |
| Copper (Cu(I)) | 1,4-disubstituted-1,2,3-triazole | High yield, mild conditions, insensitive to many functional groups, gold standard for "click" synthesis.[1][3] |
| Ruthenium (Ru(II)) | 1,5-disubstituted-1,2,3-triazole | Complements CuAAC, can also engage internal alkynes.[5][8] |
Q2: What is the active copper species in CuAAC, and how is it generated?
The active catalyst is the Copper(I) ion.[5][9] However, Cu(I) salts can be unstable and prone to oxidation. Therefore, it is common practice to generate Cu(I) in situ from a stable, inexpensive Copper(II) precursor, most commonly Copper(II) sulfate (CuSO₄).
A reducing agent is added to the reaction mixture to reduce Cu(II) to the active Cu(I) state. The most widely used reducing agent for this purpose is sodium ascorbate .[10][11] The reaction is typically performed in aqueous or mixed aqueous-organic solvent systems where all components are soluble.
Q3: What is the purpose of adding a ligand to the CuAAC reaction?
While many CuAAC reactions proceed without a ligand, incorporating one can be highly beneficial. Ligands serve several key functions:
-
Stabilize the Cu(I) Oxidation State: Ligands protect the Cu(I) ion from disproportionation and oxidation, which deactivates the catalyst.[9][12] This can be particularly important in bioconjugation or when reactions are run for extended periods.[13]
-
Increase Reaction Rate: Certain ligands, particularly nitrogen-based chelators like tris-(benzyltriazolylmethyl)amine (TBTA), can significantly accelerate the reaction.[5][9]
-
Prevent Side Reactions: In biological applications, ligands can prevent copper from causing damage to sensitive functional groups, such as the oxidation of histidine residues.[13]
-
Improve Solubility: Some ligands can help solubilize the copper salt in organic solvents.
For many small-molecule syntheses, a simple CuSO₄/sodium ascorbate system is sufficient. However, if you encounter issues with catalyst deactivation or slow reaction rates, introducing a ligand is a primary optimization step.
Q4: How does the CuAAC catalytic cycle work?
Understanding the mechanism explains the catalyst's role in promoting a reaction that is otherwise very slow and unselective. The currently accepted mechanism involves a polynuclear copper species.
Caption: Simplified catalytic cycle for the CuAAC reaction.
The cycle begins with the Cu(I) ion reacting with the terminal alkyne (propiolate ester) to form a copper acetylide intermediate.[9] This activation makes the alkyne susceptible to nucleophilic attack by the terminal nitrogen of the azide (phenylazide). This leads to the formation of a six-membered copper-containing ring (metallacycle), which then rearranges and, after protonolysis, releases the stable 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst.[1]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
Problem: The CuAAC reaction has a low yield or is not proceeding to completion.
This is the most common issue and can have several root causes related to the catalyst, reagents, or conditions.
Potential Cause A: Inactive or Insufficient Catalyst
The Cu(I) catalyst is the engine of the reaction. If it's inactive, the reaction will stall.
-
Solution 1 (Check Reducing Agent): If using a Cu(II)/ascorbate system, ensure the sodium ascorbate solution is freshly prepared. Ascorbate can degrade in solution upon exposure to air.
-
Solution 2 (Use a Direct Cu(I) Source): Switch from CuSO₄ to a direct Cu(I) source like Copper(I) Iodide (CuI) or Copper(I) Bromide (CuBr).[10] This eliminates the dependency on the reducing agent. Note that Cu(I) salts can still be sensitive to air, so reactions may need to be run under an inert atmosphere (N₂ or Ar).
-
Solution 3 (Optimize Catalyst Loading): While typical loadings are 1-5 mol%, insufficient catalyst can lead to slow or incomplete conversion.[14] Conversely, excessively high copper concentrations can sometimes promote side reactions. Try increasing the catalyst loading to 5 mol% and the sodium ascorbate to 15 mol%.
Potential Cause B: Inappropriate Solvent System
Solvent choice is critical for ensuring all reagents, especially the copper catalyst, remain dissolved and accessible.
-
Solution 1 (Adjust Polarity): The classic CuAAC solvent system is a mixture of t-butanol and water (often 1:1 or 2:1), which helps dissolve both organic substrates and the inorganic copper salts.[10] If your substrates have poor solubility, consider other solvent systems.
-
Solution 2 (Explore Alternatives): Polar aprotic solvents like DMSO and DMF can be highly effective, particularly for increasing the solubility of all components.[15] In some cases, biphasic systems like Dichloromethane (DCM)/water have also been shown to increase reaction rates.[16] Acetonitrile, however, can sometimes inhibit the reaction due to its strong coordination with copper.[17]
| Solvent System | Advantages | Disadvantages |
| t-BuOH / H₂O | Good for a wide range of substrates; dissolves both organic and inorganic reagents. | May require heating for less soluble substrates. |
| DMSO or DMF | Excellent solvating power for many compounds.[15] | High boiling point can make removal difficult. |
| DCM / H₂O | Can accelerate reactions for certain substrates.[16] | Biphasic system may require vigorous stirring. |
| Ethanol / H₂O | Greener solvent choice, effective for many reactions.[12] | May not be suitable for highly nonpolar substrates. |
Potential Cause C: Alkyne Homocoupling (Glaser Coupling)
A common side reaction is the oxidative homocoupling of the propiolate ester to form a diyne, which consumes the starting material. This is often indicated by the formation of a green or blue color in the reaction mixture (indicative of Cu(II)) and can be exacerbated by the presence of oxygen.
-
Solution 1 (Inert Atmosphere): Degas your solvents and run the reaction under a nitrogen or argon atmosphere to minimize oxygen exposure.
-
Solution 2 (Add a Ligand): Ligands like TBTA can suppress Glaser coupling by stabilizing the Cu(I) catalyst and preventing its oxidation to the Cu(II) species that promotes this side reaction.
Problem: The saponification of the triazole ester is incomplete.
The hydrolysis of the ester to the final carboxylic acid can sometimes be challenging.
Potential Cause A: Insufficient Base or Reaction Time
Ester hydrolysis requires stoichiometric or an excess of base and sufficient time to go to completion.
-
Solution 1 (Increase Base Equivalents): Use at least 2-3 equivalents of a strong base like NaOH or LiOH. Lithium hydroxide is often preferred as it is less likely to cause side reactions.[4]
-
Solution 2 (Increase Temperature/Time): Heat the reaction mixture (e.g., 50-60 °C) to accelerate the hydrolysis. Monitor the reaction's progress by TLC by taking small aliquots, acidifying them, and spotting against the starting ester. The product carboxylic acid should have a different Rf value (typically lower and more streaky on silica gel).
Potential Cause B: Poor Solubility
If the triazole ester precipitates from the aqueous base solution, the reaction will stop.
-
Solution: Ensure a suitable co-solvent is used to maintain solubility. A mixture of water with an alcohol like methanol, ethanol, or a polar aprotic solvent like THF is standard for saponification reactions.[4]
Problem: The final product is difficult to purify and contains residual copper.
Residual copper can contaminate the final product, which is often unacceptable, especially for biological applications.
-
Solution 1 (Ammonia Wash): During workup, after the reaction is complete, wash the organic layer with a dilute aqueous solution of ammonium hydroxide or ammonium chloride. The ammonia will complex with the copper, forming a deep blue, water-soluble [Cu(NH₃)₄]²⁺ complex that can be easily separated in the aqueous phase.
-
Solution 2 (Chelating Agents): For stubborn cases, washing with a dilute aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) can effectively sequester and remove residual copper ions.
-
Solution 3 (Proper Acidification and Precipitation): For the final step, ensure you acidify the solution slowly with an acid like 1M HCl until the pH is around 2-3. The this compound product should precipitate as a solid. This precipitation itself is a powerful purification step. The solid can then be collected by filtration and washed with cold water to remove any remaining inorganic salts.
Detailed Experimental Protocol
This protocol provides a reliable starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.
Part 1: Synthesis of Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate
-
Reagent Preparation:
-
In a round-bottom flask, dissolve phenyl azide (1.0 eq) and ethyl propiolate (1.0-1.1 eq) in a 1:1 mixture of tert-butanol and water (to a concentration of approx. 0.1-0.5 M).
-
Prepare a fresh solution of sodium ascorbate (0.1-0.3 eq) in a minimum amount of water.
-
Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq) in a minimum amount of water.
-
-
Reaction Execution:
-
To the stirred solution of azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
A color change (often to a pale yellow or light green) should be observed.
-
Stir the reaction vigorously at room temperature.
-
-
Monitoring and Workup:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting azide spot has been consumed (typically 1-4 hours).
-
Once complete, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester. This product is often pure enough to proceed to the next step.
-
Part 2: Saponification to this compound
-
Reaction Setup:
-
Dissolve the crude ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate from Part 1 in a mixture of ethanol and water (e.g., 2:1).
-
Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-3.0 eq) to the solution.
-
-
Reaction Execution:
-
Stir the mixture at room temperature or heat gently to 50 °C.
-
Monitor the disappearance of the starting ester by TLC (approx. 2-6 hours).
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly add 1M HCl with stirring to acidify the solution to pH ~2-3. A white or off-white solid should precipitate.
-
Stir the cold slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield the final product.
-
References
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. longdom.org [longdom.org]
- 11. scielo.br [scielo.br]
- 12. mdpi.com [mdpi.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid
Welcome to the technical support center for the scale-up synthesis of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our focus is on providing practical, field-proven insights to ensure a safe, efficient, and successful scale-up of this important heterocyclic compound.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis, typically achieved via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," is generally robust on a lab scale.[1] However, transitioning to larger-scale production introduces a unique set of challenges that require careful consideration. This guide will walk you through these considerations, providing a framework for troubleshooting and optimization.
Core Synthesis Pathway: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most common and regioselective route to this compound is the [3+2] cycloaddition of phenyl azide and a propiolic acid derivative, catalyzed by a copper(I) species.[1][3][4]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up synthesis.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Catalyst Inactivity: The active Cu(I) catalyst may have oxidized to inactive Cu(II) due to atmospheric oxygen. | 1. Thoroughly degas all solvents and reagents before use.[5] 2. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) over the reaction mixture.[5] 3. Ensure a sufficient excess (typically 3- to 10-fold) of a reducing agent like sodium ascorbate is present to regenerate the Cu(I) species.[5][6] |
| Poor Reagent Solubility: Phenyl azide, propiolic acid, or the catalyst complex may not be fully dissolved at a larger scale. | 1. Select a solvent system where all components are soluble. Common choices include mixtures like t-butanol/water, THF/water, or DMF/water.[5] 2. Consider the use of co-solvents such as DMSO or NMP (up to 10%) to enhance the solubility of organic starting materials in aqueous media.[5] | |
| Formation of 1,5-Regioisomer | Alternative Catalytic Cycle: Although CuAAC is highly regioselective for the 1,4-isomer, contamination with other metals or certain reaction conditions could potentially lead to the formation of the 1,5-isomer. Ruthenium, for example, is known to catalyze the formation of 1,5-disubstituted triazoles (RuAAC).[7][8][9][10][11] | 1. Ensure the purity of all reagents and solvents. 2. Strictly use copper as the catalyst. If isomer formation is persistent, consider a thorough cleaning of the reactor to remove any potential metal contaminants. 3. Characterize the product mixture carefully using techniques like NMR to confirm the regiochemistry. |
| Exothermic Runaway Reaction | Poor Heat Dissipation: The CuAAC reaction is highly exothermic, and on a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[12] | 1. Ensure the reactor is equipped with an efficient cooling system. 2. Consider a semi-batch process where one of the reactants is added portion-wise to control the reaction rate and temperature. 3. Perform calorimetric studies (e.g., Differential Scanning Calorimetry - DSC) on the reaction mixture to understand its thermal profile and onset of decomposition. |
| Difficult Product Isolation and Purification | Product Precipitation: The carboxylic acid product may precipitate from the reaction mixture, making it difficult to handle and purify. | 1. Adjust the pH of the reaction mixture post-reaction to dissolve the product as its carboxylate salt. 2. After filtration to remove any solids, carefully acidify the filtrate to precipitate the pure carboxylic acid product. 3. Wash the final product with a suitable solvent to remove any residual starting materials or byproducts. |
| Safety Incidents (e.g., Explosion) | Accumulation of Hydrazoic Acid (HN₃): If the reaction is run under acidic conditions with a source of azide ions (e.g., sodium azide), the highly toxic and explosive hydrazoic acid can be generated.[13] Instability of Phenyl Azide: Organic azides can be thermally sensitive and may decompose explosively, especially when heated or subjected to shock.[14][15][16][17] | 1. Strictly avoid acidic conditions when using inorganic azides. Maintain a basic pH to prevent the formation of hydrazoic acid.[18] 2. When working with phenyl azide, it is crucial to understand its thermal stability. Avoid high temperatures and consider using it as a solution rather than in its neat form. 3. Always work behind a blast shield, especially during scale-up.[19] 4. Avoid using halogenated solvents like dichloromethane, as they can form explosive diazidomethane.[14][16] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic protocol for the scale-up of this compound?
A1: Below is a generalized, step-by-step methodology for the CuAAC synthesis. Note: This protocol should be optimized for your specific scale and equipment.
Experimental Protocol: Synthesis of this compound
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a condenser, and an inlet for inert gas is recommended.
-
Reagent Preparation:
-
Prepare a solution of propiolic acid in a suitable solvent system (e.g., a 1:1 mixture of t-butanol and water).
-
Prepare a solution of phenyl azide in the same solvent system.
-
Prepare a fresh solution of sodium ascorbate in water.
-
Prepare a solution of copper(II) sulfate pentahydrate in water.
-
-
Reaction Execution:
-
Charge the reactor with the propiolic acid solution and the phenyl azide solution.
-
Begin vigorous stirring and start purging the system with an inert gas (e.g., nitrogen or argon).
-
Add the sodium ascorbate solution to the reaction mixture.
-
Slowly add the copper(II) sulfate solution. An exotherm is expected. Maintain the internal temperature within a safe, predetermined range using the reactor's cooling system.
-
Allow the reaction to stir at ambient temperature or with gentle heating until completion, monitoring by a suitable analytical technique (e.g., TLC, LC-MS).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Adjust the pH to ~9-10 with an aqueous base (e.g., NaOH) to dissolve the product.
-
Filter the mixture to remove any insoluble copper species.
-
Transfer the filtrate to a clean vessel and slowly add aqueous acid (e.g., HCl) with stirring until the pH is ~2-3.
-
The product will precipitate as a solid.
-
Isolate the solid by filtration, wash with cold water, and dry under vacuum.
-
Q2: How can I be sure of the regioselectivity of my reaction?
A2: The CuAAC reaction is known for its high regioselectivity, typically yielding the 1,4-disubstituted product. However, it is always good practice to confirm the structure of your product, especially during scale-up. 1D and 2D NMR spectroscopy (e.g., HMBC) are powerful tools for unambiguously determining the connectivity of the triazole ring.
Q3: What are the critical safety considerations when handling phenyl azide on a large scale?
A3: Phenyl azide, like other organic azides, is a potentially explosive compound.[15][17] Key safety precautions include:
-
Thermal Stability: Avoid exposing phenyl azide to high temperatures, friction, or shock.
-
Storage: Store in a cool, dark place, away from incompatible materials.[16][19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. When working with larger quantities, a face shield and blast shield are essential.[19]
-
Engineering Controls: Conduct all work in a well-ventilated fume hood.
Q4: Are there any alternatives to the CuAAC reaction for this synthesis?
A4: While CuAAC is the most common method, other synthetic routes to 1,2,3-triazoles exist.[20] For instance, the Huisgen 1,3-dipolar cycloaddition can occur thermally without a catalyst, but it often leads to a mixture of 1,4- and 1,5-regioisomers and requires higher temperatures.[1] For the synthesis of the 1,5-isomer, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice.[7][8][9][10][11]
Visualizations
Experimental Workflow Diagram
Caption: A typical workflow for the scale-up synthesis.
Logical Relationship of Safety Concerns
Caption: Relationship between hazards and mitigation strategies.
References
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
-
Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(22), 13454–13519. [Link]
-
National Institutes of Health. (n.d.). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Retrieved from [Link]
-
Health, Safety & Risk Management. (n.d.). Dangers of: Azide Reactions, Large Scale Reactions. Retrieved from [Link]
-
Psaier, C. T., & Welch, C. J. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. ACS Chemical Health & Safety, 29(5), 369–372. [Link]
-
Scilit. (2019). Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles: A Review. Retrieved from [Link]
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]
-
Meng, F., Liu, Y., Zhang, Y., & Hua, G. (2017). Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(16), 3812–3816. [Link]
-
Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]
-
University of Pittsburgh Safety. (2013). Safe Handling of Azides. Retrieved from [Link]
-
Request PDF. (2025). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Retrieved from [Link]
-
Request PDF. (2025). Safe Practices for Azide Chemistry Scale-up: A Case Study On a Pharmaceutical Intermediate. Retrieved from [Link]
-
University of Auckland. (n.d.). Working with Potentially Explosive Chemicals/Reactions. Retrieved from [Link]
-
Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). SODIUM AZIDE AND ORGANIC AZIDES STANDARD OPERATING PROCEDURE TEMPLATE. Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). Azide Compounds. Retrieved from [Link]
-
University of California, Santa Barbara. (2017). Azide Synthesis Explosion. Retrieved from [Link]
-
ACS Publications. (2022). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. Retrieved from [Link]
-
ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Retrieved from [Link]
-
MDPI. (2019). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Retrieved from [Link]
-
SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: a review. Retrieved from [Link]
-
National Institutes of Health. (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
MDPI. (2018). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]
-
ResearchGate. (2018). The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. Retrieved from [Link]
-
MarketsandMarkets. (2024). Click Chemistry & Bioorthogonal Chemistry Market. Retrieved from [Link]
-
ResearchGate. (2016). Click chemistry: Approaches, applications and challenges. Retrieved from [Link]
-
Request PDF. (2025). Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid. Retrieved from [Link]
-
National Institutes of Health. (2016). A practical flow synthesis of 1,2,3-triazoles. Retrieved from [Link]
-
ScienceDirect. (2020). Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Retrieved from [Link]
-
ACS Publications. (2002). Cu-Catalyzed Azide−Alkyne Cycloaddition. Retrieved from [Link]
-
MDPI. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Retrieved from [Link]
- Google Patents. (2003). One step synthesis of 1,2,3-triazole carboxylic acids.
-
MDPI. (2020). The First Representative of a 5-Formyl-1H-1,2,3-triazole-4-carboxylic Acids Series. Retrieved from [Link]
Sources
- 1. scilit.com [scilit.com]
- 2. Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 15. safety.pitt.edu [safety.pitt.edu]
- 16. ehs.ucsb.edu [ehs.ucsb.edu]
- 17. uakron.edu [uakron.edu]
- 18. auckland.ac.nz [auckland.ac.nz]
- 19. safety.fsu.edu [safety.fsu.edu]
- 20. 1,2,3-Triazole synthesis [organic-chemistry.org]
Technical Support Center: Addressing Solubility Challenges of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for addressing the common solubility issues encountered with 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid in various reaction media. Our goal is to equip you with the knowledge and experimental protocols to overcome these challenges and ensure the success of your research.
Introduction: Understanding the Solubility Profile
This compound is a versatile building block in medicinal chemistry and materials science.[1][2][3] However, its planar, aromatic structure and the presence of both a carboxylic acid and a triazole ring contribute to its characteristically low solubility in many common organic solvents and aqueous solutions. This poor solubility can significantly hinder reaction kinetics, purification, and overall yield. This guide will explore the fundamental principles governing its solubility and provide actionable strategies to enhance it.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common solvents?
A1: The low solubility of this compound is attributed to a combination of factors:
-
High Crystal Lattice Energy: The planar structure allows for efficient packing in the solid state, leading to strong intermolecular forces (pi-pi stacking) that must be overcome by the solvent.
-
Polarity Mismatch: The molecule possesses both polar (carboxylic acid, triazole) and non-polar (phenyl ring) regions. This amphiphilic nature makes it difficult for a single solvent to effectively solvate the entire molecule.
-
Hydrogen Bonding: In the solid state, the carboxylic acid groups can form strong intermolecular hydrogen bonds, further stabilizing the crystal lattice and hindering dissolution.
Q2: In which common laboratory solvents can I expect the best solubility?
-
Poor Solubility: Non-polar solvents like hexanes and toluene, and some polar aprotic solvents with low dielectric constants.
-
Moderate to Good Solubility: Highly polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are likely to be the most effective due to their ability to disrupt intermolecular forces and solvate the polar functional groups.
-
Variable Solubility in Alcohols: Short-chain alcohols like methanol and ethanol may offer some solubility, which can be enhanced by heating. However, as the alkyl chain length of the alcohol increases, solubility is expected to decrease.[4]
Q3: How does pH affect the solubility of this compound in aqueous solutions?
A3: The solubility of this compound is highly pH-dependent due to the presence of the carboxylic acid group.
-
Low pH (Acidic Conditions): The carboxylic acid group remains protonated (-COOH), and the molecule is in its neutral, less soluble form.[5][6]
-
High pH (Basic Conditions): The carboxylic acid is deprotonated to form the carboxylate anion (-COO⁻).[5][7] This ionic form is significantly more polar and, therefore, more soluble in water and other polar protic solvents.[5][6] The general principle is that the solubility of a carboxylic acid increases at a pH above its pKa.[8][9]
Troubleshooting Guide: Enhancing Solubility in Reaction Media
This section provides a series of troubleshooting strategies to address the poor solubility of this compound during chemical reactions.
Issue 1: The compound is not dissolving in the chosen reaction solvent.
Solution 1.1: Solvent Selection and Co-solvents
If the compound exhibits poor solubility in your primary reaction solvent, consider using a co-solvent system. A co-solvent is a water-miscible organic solvent added to the primary solvent to increase the solubility of a poorly soluble compound.[10][11]
Rationale: Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the non-polar portions of the solute to dissolve.[12]
Recommended Co-solvents:
-
For primarily aqueous reactions: Ethanol, isopropanol, or acetonitrile can be added.
-
For organic reactions: A small amount of a highly polar aprotic solvent like DMF or DMSO can be added to a less polar solvent.
Experimental Protocol: Determining an Effective Co-solvent Ratio
-
In a series of vials, add a fixed amount of this compound (e.g., 10 mg).
-
To each vial, add your primary reaction solvent (e.g., 1 mL).
-
Incrementally add a co-solvent (e.g., in 0.1 mL portions) to each vial, vortexing after each addition.
-
Observe the amount of co-solvent required to achieve complete dissolution at your desired reaction temperature.
-
Select the co-solvent system that provides the best solubility with the minimum amount of co-solvent to avoid potential interference with the reaction.
Issue 2: The reaction is sluggish or incomplete due to poor solubility.
Solution 2.1: In-situ Salt Formation (pH Adjustment)
For reactions that can tolerate basic conditions, converting the carboxylic acid to its more soluble salt form in situ is a highly effective strategy.[13][14][15]
Rationale: Deprotonation of the carboxylic acid with a base generates the corresponding carboxylate salt.[7] This ionic species has significantly higher solubility in polar solvents.[5][14]
Common Bases for Salt Formation:
-
Inorganic Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃).
-
Organic Bases: Triethylamine (TEA), diisopropylethylamine (DIPEA).
Experimental Protocol: In-situ Salt Formation for a Coupling Reaction
-
Suspend this compound in your chosen reaction solvent (e.g., DMF).
-
Add one equivalent of a suitable base (e.g., triethylamine).
-
Stir the mixture at room temperature until the solid dissolves, indicating the formation of the triethylammonium salt.
-
Proceed with the addition of your other reagents for the coupling reaction.
Caption: Workflow for in-situ salt formation to improve solubility.
Solution 2.2: Phase-Transfer Catalysis (PTC)
For reactions involving an aqueous phase and an organic phase where the reactants have low mutual solubility, a phase-transfer catalyst can be employed.[16][17]
Rationale: A phase-transfer catalyst facilitates the movement of a reactant from one phase to another where the reaction occurs.[16] For an anionic reactant like a deprotonated carboxylic acid, a quaternary ammonium salt is a common choice of catalyst.[16][18] The catalyst's lipophilic cation pairs with the carboxylate anion, allowing it to move into the organic phase and react with the substrate.[17][18]
Common Phase-Transfer Catalysts:
-
Tetrabutylammonium bromide (TBAB)
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Benzyltriethylammonium chloride (BTEAC)
Experimental Protocol: Alkylation using Phase-Transfer Catalysis
-
In a reaction vessel, dissolve the alkylating agent in an organic solvent (e.g., toluene).
-
In a separate vessel, dissolve this compound and a base (e.g., NaOH) in water to form the sodium carboxylate salt.
-
Combine the two phases and add a catalytic amount (1-10 mol%) of a phase-transfer catalyst (e.g., TBAB).
-
Stir the biphasic mixture vigorously to ensure efficient transfer of the carboxylate anion into the organic phase for reaction. High-power ultrasound can also be used to enhance the reaction rate.[19]
Caption: Mechanism of phase-transfer catalysis for an anionic reactant.
Data Summary
The following table provides a qualitative guide to the expected solubility of this compound in common laboratory solvents. This should be used as a starting point for your own experimental verification.
| Solvent Class | Examples | Expected Solubility | Notes |
| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | Good to Moderate | These are generally the best choices for dissolving the compound in its neutral form. |
| Polar Protic | Water, Methanol, Ethanol | Poor to Moderate | Solubility in water is very low at neutral pH but increases significantly with the addition of a base.[5][7] Solubility in alcohols can often be improved with heating. |
| Non-Polar | Hexanes, Toluene, Dichloromethane (DCM) | Poor | These solvents are generally not effective at dissolving the compound due to its polar functional groups. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Poor to Moderate | THF and dioxane may offer some solubility, particularly when heated or used as a co-solvent. |
Concluding Remarks
Addressing the solubility of this compound is a critical step in ensuring the success of your synthetic endeavors. By understanding the underlying chemical principles and systematically applying the strategies outlined in this guide—including judicious solvent selection, the use of co-solvents, pH adjustment via in-situ salt formation, and phase-transfer catalysis—researchers can effectively overcome these challenges. Always begin with small-scale solubility tests to determine the optimal conditions for your specific reaction.
References
-
Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. Available at: [Link]
-
Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Available at: [Link]
-
Brainly. (2023, July 11). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Available at: [Link]
-
Babu, N. J., & Nangia, A. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystal Growth & Design, 11(7), 2662-2679. Available at: [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available at: [Link]
-
Wikipedia. (n.d.). Cosolvent. Available at: [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Available at: [Link]
-
LibreTexts. (2021, May 22). 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. Available at: [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. Available at: [Link]
-
Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Available at: [Link]
-
Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Available at: [Link]
-
YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Available at: [Link]
-
Cambridge University Press & Assessment. (2020, May 12). Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes. Available at: [Link]
-
Hielscher Ultrasonics. (n.d.). Ultrasonically Induced and Enhanced Phase Transfer Catalysis. Available at: [Link]
-
IGI Global. (2025, December 23). Co-solvent: Significance and symbolism. Available at: [Link]
-
ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? Available at: [Link]
-
MDPI. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Available at: [Link]
-
Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes. Available at: [Link]
-
ResearchGate. (2025, August 7). Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid | Request PDF. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Sci-Hub. (n.d.). Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors. Available at: [Link]
-
MDPI. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Available at: [Link]
-
PubMed. (2017, August 15). Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors. Available at: [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available at: [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]
-
ResearchGate. (n.d.). comparative study of different approaches used for solubility enhancement of poorly water. Available at: [Link]
-
PubChemLite. (n.d.). This compound. Available at: [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sci-Hub. Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors / Bioorganic & Medicinal Chemistry Letters, 2017 [sci-hub.sg]
- 3. Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 5. brainly.com [brainly.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. research.aston.ac.uk [research.aston.ac.uk]
- 14. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 17. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. hielscher.com [hielscher.com]
Validation & Comparative
A Comparative Analysis of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic Acid and Its Derivatives in Anticancer Research
The 1,2,3-triazole scaffold has emerged as a privileged structure in medicinal chemistry, prized for its metabolic stability and capacity for diverse chemical modifications. Among the myriad of triazole-based compounds, 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid serves as a foundational building block for the development of potent therapeutic agents. This guide provides a comparative study of this core molecule with its key derivatives and isomeric analogs, focusing on their synthesis, characterization, and, most importantly, their performance as potential anticancer agents. The insights presented herein are grounded in experimental data to inform researchers and drug development professionals in their quest for novel oncology therapeutics.
Introduction: The Significance of the Triazole Moiety
The triazole ring, a five-membered heterocycle with three nitrogen atoms, is a bioisostere for amide bonds, offering improved metabolic stability and the ability to engage in various non-covalent interactions with biological targets.[1] The 1,2,3-triazole isomer, in particular, has been a focal point of extensive research, leading to the discovery of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] This guide will delve into the synthetic strategies that unlock the chemical diversity of this scaffold, the analytical techniques to confirm their molecular identity, and the biological assays that reveal their therapeutic potential.
Synthesis of this compound: A Foundational Protocol
The synthesis of this compound is a cornerstone for the creation of a diverse library of derivatives. The most common and efficient method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." This reaction offers high yields, regioselectivity, and tolerance to a wide range of functional groups.
Experimental Protocol: Synthesis of this compound
-
Step 1: Preparation of Phenyl Azide. In a round-bottom flask, dissolve aniline in an aqueous solution of hydrochloric acid and cool to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. In a separate flask, dissolve sodium azide in water. Add the previously prepared diazonium salt solution to the sodium azide solution in portions, allowing for the evolution of nitrogen gas. The resulting phenyl azide is then extracted with an organic solvent, such as diethyl ether, and the solvent is carefully removed under reduced pressure.
-
Step 2: Cycloaddition Reaction. Dissolve propiolic acid and phenyl azide in a suitable solvent system, such as a mixture of t-butanol and water. To this solution, add a catalytic amount of a copper(I) source, such as copper(I) iodide, and a reducing agent, like sodium ascorbate, to maintain the copper in its active +1 oxidation state. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification. Upon completion, the reaction mixture is acidified with dilute hydrochloric acid, leading to the precipitation of the crude product. The solid is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Causality in Experimental Choices: The choice of the CuAAC reaction is deliberate due to its high efficiency and regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. The use of sodium ascorbate is crucial to prevent the oxidation of the Cu(I) catalyst to the inactive Cu(II) state, ensuring the catalytic cycle proceeds efficiently.
Characterization of Triazole Derivatives
The structural integrity of the synthesized compounds is paramount. A combination of spectroscopic techniques is employed to unequivocally confirm the identity and purity of this compound and its derivatives.
| Spectroscopic Method | Expected Observations for this compound |
| ¹H NMR | Aromatic protons of the phenyl group, a singlet for the triazole proton, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the phenyl ring, the triazole ring, and the carbonyl carbon of the carboxylic acid. |
| FT-IR | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, and the N=N stretch of the triazole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound (C₉H₇N₃O₂). |
Comparative Anticancer Activity of Triazole Derivatives
While this compound serves as an essential scaffold, its derivatization is key to unlocking potent biological activity. The following sections compare the anticancer performance of selected derivatives against various cancer cell lines.
1. 1,4-Disubstituted 1,2,3-Triazole Derivatives
The 1,4-disubstituted pattern, readily accessible through CuAAC, is a common motif in anticancer drug candidates. The introduction of various substituents at the 1- and 4-positions of the triazole ring significantly influences their cytotoxic potential.
| Compound | R¹ Substituent | R⁴ Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | p-Tolyl | Phenyl | MCF-7 | 18.06 | [1] |
| A-549 | 21.25 | [1] | |||
| HT-1080 | 15.13 | [1] | |||
| Derivative B | Benzyl | Phenyl | MCF-7 | > 50 | [1] |
| A-549 | > 50 | [1] | |||
| HT-1080 | > 50 | [1] | |||
| Derivative C | p-Tolyl | Phenylsulfanylmethyl | MCF-7 | 31.65 | [1] |
| A-549 | 25.41 | [1] | |||
| HT-1080 | 22.87 | [1] |
Analysis of Structure-Activity Relationship (SAR): The data suggests that the nature of the substituents at both the 1- and 4-positions plays a critical role in the anticancer activity. For instance, the p-tolyl group at the 1-position (Derivative A) confers significantly higher potency compared to the benzyl group (Derivative B). The introduction of a phenylsulfanylmethyl group at the 4-position (Derivative C) also modulates the activity.
2. Comparison of 1,2,3-Triazole and 1,2,4-Triazole Isomers
The constitutional isomerism between 1,2,3- and 1,2,4-triazoles can lead to distinct biological profiles. The spatial arrangement of the nitrogen atoms affects the molecule's electronic properties and its ability to interact with biological targets.
| Compound | Isomer | Cancer Cell Line | IC₅₀ (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1,2,3-Triazole Derivative | 1,2,3-Triazole | HepG2 | 1.4 |[3] | | 1,2,4-Triazole Derivative | 1,2,4-Triazole | HepG2 | 3.78 |[4] |
Expert Insight: The observed difference in potency between the two isomers highlights the importance of the nitrogen atom positions within the heterocyclic ring. This subtle structural change can significantly impact the molecule's interaction with key enzymes or receptors involved in cancer cell proliferation.
Mechanistic Insights and Experimental Workflows
The anticancer activity of triazole derivatives is often attributed to their ability to induce apoptosis and arrest the cell cycle. The following diagrams illustrate a general experimental workflow for evaluating these mechanisms.
Caption: Workflow for anticancer activity screening and mechanistic studies.
The workflow begins with treating various cancer cell lines with the synthesized triazole derivatives. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is used to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀). Compounds with potent IC₅₀ values are then selected for further mechanistic studies. Flow cytometry is employed to analyze the cell cycle distribution, revealing if the compounds cause cell cycle arrest at specific phases (e.g., G2/M or G0/G1). Annexin V/PI staining, also analyzed by flow cytometry, is used to quantify the extent of apoptosis (programmed cell death) induced by the compounds. Finally, Western blotting allows for the examination of changes in the expression levels of key proteins involved in cell cycle regulation and apoptosis, such as cyclins, CDKs, and caspases.
Conclusion and Future Directions
This compound stands as a versatile and crucial starting point for the development of novel anticancer agents. This guide has demonstrated that strategic derivatization of this core structure, guided by a deep understanding of structure-activity relationships, can lead to compounds with potent and selective cytotoxicity against various cancer cell lines. The comparative data presented herein underscores the importance of the substitution pattern on the triazole ring and the isomeric form of the heterocycle in dictating biological activity.
Future research in this area should continue to explore the vast chemical space around the triazole scaffold. The integration of computational modeling and molecular docking studies can further refine the design of next-generation triazole derivatives with enhanced potency and improved pharmacological profiles. The promising results from in vitro studies warrant further investigation through in vivo animal models to assess their therapeutic efficacy and safety, ultimately paving the way for potential clinical applications in oncology.
References
-
Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids — key fragments and precursors of antitumor 1,2,3-triazole-4-carboxamides. Biopolymers and Cell, 37(4), 321-330. [Link]
-
Meng, F., et al. (2017). Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(16), 3812-3816. [Link]
-
Al-Ostoot, F. H., et al. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton. Scientific Reports, 11(1), 1-13. [Link]
-
Maji, K., & Haldar, D. (2017). 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae. RSC advances, 7(78), 49553-49560. [Link]
-
El-Malah, A. A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7234. [Link]
-
Gomha, S. M., et al. (2017). Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. Molecules, 22(8), 1274. [Link]
-
Wang, Z. X., & Qin, H. L. (2003). Regioselective synthesis of 1, 2, 3-triazole derivatives via 1, 3-dipolar cycloaddition reactions in water. Chemical Communications, (19), 2450-2451. [Link]
-
Maji, K., & Haldar, D. (2018). The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. ResearchGate. [Link]
-
Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 213-219. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Validating the Enzyme Inhibitory Activity of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, the validation of a compound's biological activity is a cornerstone of preclinical research. This guide provides a comprehensive framework for validating the enzyme inhibitory potential of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives, a scaffold of significant interest in medicinal chemistry. We will delve into the established inhibitory activity of this class against xanthine oxidase and explore a rationale-driven approach to investigate their potential against other key enzymes, namely acetylcholinesterase, α-glucosidase, and carbonic anhydrase. This guide is designed to be a practical, in-depth resource, blending established protocols with the strategic thinking required for novel drug discovery.
The 1,2,3-triazole ring is a key pharmacophore in modern drug design, prized for its metabolic stability and capacity for hydrogen bonding.[1] Its derivatives have demonstrated a wide array of biological activities, including enzyme inhibition.[2][3][4][5] This guide will provide the tools to not only confirm known activities but also to uncover new therapeutic potentials for this promising class of compounds.
I. Validating Known Activity: Inhibition of Xanthine Oxidase
A series of this compound derivatives has been identified as potent inhibitors of xanthine oxidase, an enzyme pivotal in purine metabolism and a key target in the management of hyperuricemia and gout.[6] The following sections provide a detailed protocol for validating this activity and comparing it against established clinical inhibitors.
A. Experimental Protocol: Xanthine Oxidase Inhibition Assay
This spectrophotometric assay is based on the quantification of uric acid, the product of xanthine oxidase activity, which absorbs light at 295 nm.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Phosphate Buffer (50 mM, pH 7.5)
-
This compound derivatives (test compounds)
-
Allopurinol or Febuxostat (positive controls)
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplates
-
Microplate reader
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Dissolve the test compounds and positive controls in DMSO to create stock solutions. Further dilute with phosphate buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay is below 1% to avoid enzyme inhibition.
-
Prepare the xanthine oxidase solution in phosphate buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the test compound solution or positive control at various concentrations. For the control (uninhibited enzyme activity), add 20 µL of buffer with the same DMSO concentration.
-
Add 130 µL of xanthine solution to each well.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the xanthine oxidase solution to each well.
-
Immediately measure the absorbance at 295 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots. A study on a similar series of compounds revealed a mixed-type inhibition for the most potent derivative.[6]
-
B. Comparative Data Analysis
The inhibitory potency of the this compound derivatives should be compared with standard xanthine oxidase inhibitors.
| Compound | Target Enzyme | Reported IC50 (µM) | Reference |
| This compound derivative (1s) | Xanthine Oxidase | 0.21 | [6] |
| Allopurinol | Xanthine Oxidase | ~7.56 | [6] |
| Febuxostat | Xanthine Oxidase | ~0.016 | [6] |
Note: IC50 values can vary depending on assay conditions. The values presented are for comparative purposes.
II. Exploring Novel Activities: A Rationale-Driven Approach
The structural features of the 1,2,3-triazole scaffold suggest potential inhibitory activity against other key enzymes implicated in various diseases.[2][3][4][5] This section outlines the rationale and experimental protocols for investigating the inhibitory potential of this compound derivatives against acetylcholinesterase, α-glucosidase, and carbonic anhydrase.
A. Acetylcholinesterase (AChE) Inhibition: Targeting Neurological Disorders
Rationale: Numerous 1,2,3-triazole derivatives have been reported as potent inhibitors of acetylcholinesterase, a key enzyme in the breakdown of the neurotransmitter acetylcholine.[3] Its inhibition is a primary therapeutic strategy for Alzheimer's disease. The aromatic and hydrogen-bonding characteristics of the this compound scaffold make it a plausible candidate for interaction with the active site of AChE.
Experimental Protocol: Ellman's Method
This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound.[7][8]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Test compounds and a positive control (e.g., Donepezil or Galantamine)
-
96-well microplates
-
Microplate reader
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO) and dilute them to the desired concentrations with the phosphate buffer.
-
Prepare solutions of ATCI and DTNB in the phosphate buffer.
-
Prepare the AChE solution in the buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound or positive control solution.
-
Add 50 µL of phosphate buffer.
-
Add 25 µL of the AChE solution and incubate at 25°C for 10 minutes.
-
Add 25 µL of the DTNB solution.
-
Initiate the reaction by adding 25 µL of the ATCI solution.
-
Measure the absorbance at 412 nm every minute for 5 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate and percentage of inhibition as described for the xanthine oxidase assay.
-
Determine the IC50 values for the test compounds and the positive control.
-
B. α-Glucosidase Inhibition: A Potential Avenue for Diabetes Management
Rationale: The inhibition of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates in the intestine, is an established therapeutic approach for managing type 2 diabetes.[5] Various 1,2,3-triazole derivatives have shown significant α-glucosidase inhibitory activity.[2][4] The structural similarity to known inhibitors suggests that this compound derivatives may also interact with the active site of this enzyme.
Experimental Protocol: α-Glucosidase Inhibition Assay
This assay is based on the cleavage of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase to release p-nitrophenol, a yellow-colored product.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Test compounds and a positive control (e.g., Acarbose or Miglitol)
-
Sodium Carbonate (0.1 M)
-
96-well microplates
-
Microplate reader
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of the test compounds and positive control in a suitable solvent and dilute with the phosphate buffer.
-
Prepare a solution of pNPG in the phosphate buffer.
-
Prepare the α-glucosidase solution in the phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the test compound or positive control solution.
-
Add 50 µL of the α-glucosidase solution and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of sodium carbonate solution.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and IC50 values as previously described.
-
C. Carbonic Anhydrase Inhibition: Exploring Diuretic and Anti-glaucoma Potential
Rationale: Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and as diuretics.[9] Sulfonamide-containing 1,2,3-triazoles are known inhibitors of CAs.[10] While the this compound scaffold lacks the classic sulfonamide group, the carboxylic acid moiety could potentially interact with the zinc ion in the active site of carbonic anhydrase, making this an interesting exploratory target.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This assay measures the esterase activity of carbonic anhydrase on the substrate p-nitrophenyl acetate (p-NPA), which is hydrolyzed to the colored product p-nitrophenol.
Materials:
-
Carbonic Anhydrase II (from bovine erythrocytes)
-
p-Nitrophenyl acetate (p-NPA) (substrate)
-
Tris-HCl Buffer (50 mM, pH 7.4)
-
Test compounds and a positive control (e.g., Acetazolamide)
-
Acetonitrile (for dissolving p-NPA)
-
96-well microplates
-
Microplate reader
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of the test compounds and positive control in a suitable solvent and dilute with Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in acetonitrile.
-
Prepare the carbonic anhydrase solution in Tris-HCl buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the test compound or positive control solution.
-
Add 140 µL of Tris-HCl buffer.
-
Add 20 µL of the carbonic anhydrase solution and pre-incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the p-NPA solution.
-
Immediately measure the absorbance at 400 nm every minute for 10 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate, percentage of inhibition, and IC50 values as previously described.
-
III. Visualization of Experimental Workflow and Data Interpretation
A. General Workflow for Validating Enzyme Inhibitory Activity
Caption: A generalized workflow for the validation of enzyme inhibitors.
B. Interpreting Inhibition Data: A Decision-Making Tree
Caption: A decision-making tree for interpreting enzyme inhibition data.
IV. Conclusion
This guide provides a robust framework for the validation of this compound derivatives as enzyme inhibitors. By confirming their known activity against xanthine oxidase and systematically exploring their potential against acetylcholinesterase, α-glucosidase, and carbonic anhydrase, researchers can build a comprehensive biological profile for this promising class of compounds. The provided protocols are designed to be adaptable and serve as a foundation for rigorous in vitro characterization. Adherence to these self-validating systems, which include appropriate controls and comparative analysis, will ensure the generation of reliable and reproducible data, paving the way for further drug development endeavors.
References
-
Meng, F., et al. (2017). Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3354-3358. [Link]
-
Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 14. [Link]
-
Karimi, F., et al. (2023). Design, synthesis, in vitro anti-α-glucosidase evaluations, and computational studies of new phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides as potential anti-diabetic agents. Scientific Reports, 13(1), 9928. [Link]
-
Al-Ghorbani, M., et al. (2020). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry, 8, 638. [Link]
-
Akıncıoğlu, A., & Gökçe, M. (2024). Assessing the Potential of 1,2,3-Triazole-Dihydropyrimidinone Hybrids Against Cholinesterases: In Silico, In Vitro, and In Vivo Studies. Molecules, 29(21), 5001. [Link]
-
Pour, M. M., et al. (2023). Design, synthesis, in vitro, and in silico anti-α-glucosidase assays of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives as new anti-diabetic agents. RSC Advances, 13(28), 19303-19315. [Link]
-
Carreiro, E. P., et al. (2024). Assessing the Potential of 1,2,3-Triazole-Dihydropyrimidinone Hybrids Against Cholinesterases: In Silico, In Vitro, and In Vivo Studies. Molecules, 29(21), 5001. [Link]
-
Hussain, A., et al. (2025). Dual α-amylase and α-glucosidase inhibition by 1,2,4-triazole derivatives for diabetes treatment. Scientific Reports, 15(1), 27172. [Link]
-
Vaškevičiūtė, K., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 28(14), 5396. [Link]
-
Öztürk, Ç., et al. (2018). AChE activity assay by Ellman method. ResearchGate. [Link]
-
Çetinkaya, Y., et al. (2015). Synthesis and cholinesterase inhibitory activity of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole. Marmara Pharmaceutical Journal, 19(3), 221-229. [Link]
-
Sridhar, V., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(02), 068-072. [Link]
-
Hussain, A., et al. (2025). Dual α-amylase and α-glucosidase inhibition by 1,2,4-triazole derivatives for diabetes treatment. Scientific Reports, 15(1), 27172. [Link]
-
Siwach, K., et al. (2022). Selective inhibition of carbonic anhydrase IX by sulphonylated 1,2,3-triazole incorporated benzenesulphonamides capable of inducing apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1436-1446. [Link]
-
Toma, V. Ellman Esterase Assay Protocol. Scribd. [Link]
-
Chavan, S. S., et al. (2020). Synthesis of novel indole, 1,2,4-triazole derivatives as potential glucosidase inhibitors. Journal of the Indian Chemical Society, 97(12), 2020-2027. [Link]
-
Li, Y., et al. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 27(19), 6265. [Link]
-
Kumar, A., et al. (2021). Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1619-1629. [Link]
-
Kumar, A., et al. (2021). 1,2,3-Triazole-based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition. Archiv der Pharmazie, 354(10), e2100188. [Link]
Sources
- 1. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro anti-α-glucosidase evaluations, and computational studies of new phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dual α-amylase and α-glucosidase inhibition by 1,2,4-triazole derivatives for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Marmara Pharmaceutical Journal » Submission » Synthesis and cholinesterase inhibitory activity of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole [dergipark.org.tr]
- 8. japsonline.com [japsonline.com]
- 9. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 10. Selective inhibition of carbonic anhydrase IX by sulphonylated 1,2,3-triazole incorporated benzenesulphonamides capable of inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic Acid and Other Heterocyclic Carboxylic Acids for Drug Discovery
An in-depth guide for researchers and drug development professionals on the physicochemical and metabolic properties of key heterocyclic carboxylic acid scaffolds.
In the landscape of modern drug discovery, heterocyclic carboxylic acids represent a cornerstone of molecular design. Their ability to engage in crucial hydrogen bonding interactions, coupled with their ionizable nature, makes them indispensable pharmacophores for targeting a multitude of biological receptors and enzymes. Among these, 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid has emerged as a scaffold of significant interest. This guide provides a comprehensive, head-to-head comparison of this triazole derivative with other commonly employed heterocyclic carboxylic acids, namely pyrazole-4-carboxylic acid, oxazole-4-carboxylic acid, and isoxazole-4-carboxylic acid. Through a detailed analysis of their synthesis, physicochemical properties, and metabolic stability, supported by experimental data, this document aims to equip researchers with the insights needed to make informed decisions in lead optimization and drug candidate selection.
Introduction: The Role of Heterocyclic Carboxylic Acids in Medicinal Chemistry
The carboxylic acid moiety is a prevalent feature in numerous approved drugs, owing to its ability to mimic the carboxylate side chains of natural amino acids and to form strong ionic and hydrogen bonds with biological targets. However, the inherent properties of a simple carboxylic acid, such as its pKa and polarity, can sometimes limit oral bioavailability and cell permeability. The isosteric replacement of a phenylcarboxylic acid with a heterocyclic carboxylic acid can modulate these properties, offering a strategic advantage in drug design. The introduction of the heteroaromatic ring alters the electronic distribution, lipophilicity, and metabolic profile of the molecule, providing a toolkit for fine-tuning its pharmacokinetic and pharmacodynamic characteristics.
This guide focuses on a systematic comparison of four such heterocyclic systems, with this compound as the primary subject.
Synthesis of Heterocyclic Carboxylic Acids
The accessibility of these scaffolds through robust synthetic routes is a critical consideration for their application in drug discovery programs.
This compound
The most prominent and versatile method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction offers high yields, mild reaction conditions, and exceptional regioselectivity.
Figure 1: General synthesis of this compound.
This "click" reaction is highly reliable and tolerates a wide range of functional groups, making it ideal for the construction of compound libraries for high-throughput screening.
Comparative Synthesis of Other Heterocyclic Carboxylic Acids
| Heterocycle | Common Synthetic Routes |
| Pyrazole-4-carboxylic acid | Condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine, followed by oxidation or functional group manipulation. The Vilsmeier-Haack reaction on hydrazones is also a common method.[1][2] |
| Oxazole-4-carboxylic acid | The van Leusen reaction, involving the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC), is a classic approach. More recent methods involve the direct use of carboxylic acids with isocyanoacetates.[3][4][5] |
| Isoxazole-4-carboxylic acid | Typically synthesized via the [3+2] cycloaddition of a nitrile oxide with an alkyne, followed by hydrolysis of an ester precursor.[6][7] |
Physicochemical Properties: A Head-to-Head Comparison
The subtle differences in the electronic nature and geometry of these heterocyclic rings lead to significant variations in their key physicochemical properties, which in turn influence their behavior in biological systems.
| Property | This compound | Pyrazole-4-carboxylic acid | Oxazole-4-carboxylic acid | Isoxazole-4-carboxylic acid |
| Molecular Weight ( g/mol ) | 189.17 | 112.09 | 113.07 | 113.07 |
| Predicted pKa | ~3.5 - 4.0 | ~3.4 - 3.9 | ~3.39 | ~2.3 - 3.5 |
| Aqueous Solubility | Sparingly soluble | Soluble in polar solvents, including water.[8] | Soluble in methanol.[9] | Slightly soluble in water.[10] |
| Predicted LogP | 1.2 | -0.25 | -0.1 | -0.24 |
Note: Experimental values for pKa and aqueous solubility can vary depending on the specific experimental conditions (e.g., temperature, ionic strength). The values presented here are a combination of predicted data and qualitative descriptions from available literature.
Acidity (pKa)
The acidity of the carboxylic acid group is influenced by the electron-withdrawing or -donating nature of the attached heterocyclic ring. The pKa values of these acids are generally in a similar range, making them effective carboxylic acid bioisosteres. Oxazoles are generally weakly basic, with a predicted pKa of around 0.8 for the ring nitrogen, which can influence its interactions and solubility.[3]
Solubility
Aqueous solubility is a critical parameter for drug absorption and distribution. While quantitative, directly comparable experimental data is sparse, qualitative descriptions suggest that the unsubstituted pyrazole-4-carboxylic acid has good solubility in polar solvents. The phenyl substitution on the triazole ring likely decreases its aqueous solubility compared to the unsubstituted parent heterocycles.
Metabolic Stability
The metabolic stability of a drug candidate is a key determinant of its in vivo half-life and dosing regimen. Heterocyclic rings can be susceptible to metabolism by cytochrome P450 enzymes, primarily through oxidation.
Figure 2: General metabolic pathway for heterocyclic compounds.
Experimental Protocols
To ensure scientific integrity, the following are detailed protocols for key experiments discussed in this guide.
Protocol 1: Determination of pKa by Potentiometric Titration
This method involves the titration of a solution of the heterocyclic carboxylic acid with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH.
Materials:
-
Heterocyclic carboxylic acid
-
0.1 M NaOH solution, standardized
-
Deionized water, boiled to remove CO2
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Accurately weigh approximately 10-20 mg of the heterocyclic carboxylic acid and dissolve it in 50 mL of deionized water. Gentle heating may be required for less soluble compounds.
-
Place the solution in a beaker with a magnetic stir bar and begin stirring.
-
Immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the solution.
-
Add the 0.1 M NaOH solution from the burette in small increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH has risen significantly and begins to plateau at a high value.
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes
This assay assesses the rate of metabolism of a compound by incubating it with human liver microsomes (HLMs), which contain a high concentration of cytochrome P450 enzymes.[11][12]
Materials:
-
Test compound (heterocyclic carboxylic acid)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the HLMs in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound (at a final concentration typically between 0.1 and 1 µM) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The in vitro half-life (t½) can be calculated from the slope of the linear regression of this plot. The intrinsic clearance (CLint) can then be calculated from the half-life.
Conclusion and Future Directions
This guide has provided a comparative overview of this compound with other key heterocyclic carboxylic acids. While all these scaffolds serve as effective carboxylic acid isosteres, they exhibit distinct physicochemical and metabolic profiles. The 1,2,3-triazole derivative, accessible through highly efficient "click chemistry," offers a potentially more metabolically stable core, although its increased lipophilicity due to the phenyl group may impact solubility. Pyrazole-4-carboxylic acid appears to offer a good balance of properties, including favorable solubility. Oxazole and isoxazole carboxylic acids provide further options for modulating electronic and steric properties.
The choice of which heterocyclic carboxylic acid to employ will ultimately depend on the specific requirements of the drug target and the desired ADME (absorption, distribution, metabolism, and excretion) profile. For a definitive selection, it is imperative for researchers to perform direct, head-to-head experimental comparisons of their lead compounds containing these different heterocyclic cores. Future work should focus on generating more comprehensive and directly comparable datasets for these and other novel heterocyclic carboxylic acid scaffolds to further empower rational drug design.
References
- Elguero, J. Pyrazoles. In Comprehensive Organic Chemistry II; Elsevier, 2013; Vol. 4, pp 1–141.
- Gompper, R.; Christmann, O. Synthese von Oxazolen aus Carbonsäuren. Chemische Berichte1959, 92 (8), 1944–1949.
- Kano, H.; Adachi, I.; Kido, R.; Hirose, K.
- Lang, S. A., Jr.; Lin, Y. Isoxazoles and their Benzo Derivatives. In Comprehensive Organic Chemistry; Pergamon, 1979; Vol. 4, pp 1–170.
- van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A new synthesis of oxazoles from tosylmethylisocyanide and carbonyl compounds. Tetrahedron Lett.1972, 13 (23), 2369–2372.
- Meng, F.; Hu, G. Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors. Bioorg. Med. Chem. Lett.2017, 27 (15), 3363–3367.
- Di, L.; Kerns, E. H.; Hong, Y.; Chen, H. Development and application of a high throughput kinetic solubility assay in drug discovery. Int. J. Pharm.2003, 260 (2), 205–216.
- Maji, K.; Haldar, D. 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae. RSC Adv.2017, 7 (1), 183-189.
- Selva, M.; Perosa, A. An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. Synlett2007, 2007 (10), 1567–1570.
-
Human Metabolome Database. 4-Carboxypyrazole (HMDB0060760). [Link]
- Wąs, S.; Ryng, S.; Mączyński, M.; Artym, J.; Kocięba, M.; Zaczyńska, E.; Kochanowska, I.; Tykarska, E.; Zimecki, M. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules2022, 27 (17), 5621.
-
Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]
- Balsamo, A.; Macchia, B.; Macchia, F.; Rossello, A.; Taliani, S.
- Wąs, S.; Ryng, S.; Mączyński, M.; Artym, J.; Kocięba, M.; Zaczyńska, E.; Kochanowska, I.; Tykarska, E.; Zimecki, M. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules2022, 27 (17), 5621.
- Kolb, H. C.; Finn, M. G.; Sharpless, K. B. Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angew. Chem. Int. Ed.2001, 40 (11), 2004–2021.
- Obach, R. S. The prediction of human clearance from hepatic microsomal metabolism data. Drug Metab. Dispos.1999, 27 (11), 1350–1359.
- Fura, A. High-Throughput Approaches to Measuring Metabolic Stability. In Optimization of Drug-like Properties; Academic Press, 2016; pp 177–208.
-
PubChem. Pyrazole-4-carboxylic acid. [Link]
-
ChemBK. Isoxazole-5-carboxylic acid. [Link]
-
PubChem. This compound. [Link]
- Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. J. Mol. Struct.2023, 1282, 135215.
- Al-Sanea, M. M.; Al-Warhi, T.; Ghoneim, M. M.; El-Zahabi, M. A.; Al-Sha'er, M. A.; Al-Majed, A. A. Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. J. Pharm. Biomed. Anal.2023, 234, 115581.
-
The in vitro metabolic stability study of the selected compounds. [Link]
- Zhang, Y.; Wei, W.; Liu, J.; Li, Y.; Chen, Y. A review on the synthesis of 1,2,3- and 1,2,4-triazoles. Front. Chem.2022, 10, 976357.
-
Patsnap. How to Conduct an In Vitro Metabolic Stability Study. [Link]
- Yilmaz, F.; Atabey, H.; Yüksek, H. Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. Ovidius Univ. Ann. Chem.2019, 30 (1), 28-35.
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
Comparison of the in vitro metabolic stability data from cassette... [Link]
-
Metabolic stability in liver microsomes. The symbols represent mean... [Link]
- Review on synthesis of 1,2,4 triazole compounds. Int. J. Sci. Res. Eng. Sci.2023, 2 (3), 1-13.
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]
- Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. J. Org. Chem.2019, 84 (23), 15567–15577.
- Singh, U. P.; Singh, R. K. P.; Kumar, S.; Kumar, A. Synthesis of Pyrazole Compounds by Using Sonication Method. Int. J. Chem. Stud.2019, 7 (3), 1803-1806.
- Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. ARKIVOC2005, (viii), 89-98.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Rev. Org. Chem.2021, 18 (1), 93-109.
- Neha, K.; Kumar, R.; Singh, P.; Kumar, D. Synthetic approaches for oxazole derivatives: A review. Res. J. Pharm. Technol.2021, 14 (10), 5621-5628.
- de Oliveira, R. B.; de Fátima, Â.; de Lima, M. C. A.; Galdino, S. L.; Pitta, I. R.; da Silva, A. C. G. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Lett. Org. Chem.2022, 19 (1), 58-67.
- Gökçe, H.; Utku, S.; Ülker, S.; Tülü, M. Synthesis and determination of pKa values of some new 3,4-disubstituted-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives in non-aqueous solvents. Turk. J. Chem.2008, 32 (4), 483-494.
-
PubChem. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. [Link]
-
Wikipedia. 1,2,3-Triazole. [Link]
- Yu, J.; Lu, Y.; He, L.; Wu, L. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules2020, 25 (7), 1603.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jsynthchem.com [jsynthchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CAS 37718-11-9: Pyrazole-4-carboxylic acid | CymitQuimica [cymitquimica.com]
- 9. oxazole-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]
- 10. 1,3-Oxazole synthesis [organic-chemistry.org]
- 11. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
A Guide to the Cross-Validation of Experimental and Computational Data for 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid
For researchers, scientists, and professionals in drug development, the integration of experimental and computational chemistry is paramount for accelerating discovery and ensuring the validity of molecular designs. This guide provides an in-depth technical comparison of experimental and computational results for 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid, a compound representative of the medicinally significant triazole class of heterocycles. By delving into the cross-validation of its synthesis, spectroscopy, and theoretical modeling, we aim to provide a robust framework for scientific inquiry.
The Imperative of Cross-Validation in Modern Chemistry
In the realm of molecular sciences, experimental data provides the tangible "ground truth," while computational models offer predictive power and mechanistic insights. The process of cross-validation, where these two streams of data are rigorously compared, is essential for building confidence in our understanding of a chemical system.[1] A strong correlation between experimental and computational results validates not only the synthesized compound but also the theoretical model, which can then be reliably used to predict the properties of new molecular entities. Conversely, discrepancies can be equally informative, highlighting the limitations of a computational method or revealing unexpected experimental phenomena.
Experimental Synthesis and Characterization
The synthesis of this compound is typically achieved through the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2] This approach is favored for its mild reaction conditions and high yields.
Protocol for Synthesis
-
Preparation of Phenyl Azide: Aniline is diazotized with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at 0-5 °C. The resulting diazonium salt is then reacted with sodium azide to yield phenyl azide. Caution: Azide compounds are potentially explosive and should be handled with appropriate safety measures.
-
Copper(I)-Catalyzed Cycloaddition: Phenyl azide and propiolic acid are reacted in a suitable solvent system (e.g., a mixture of water and an organic solvent like t-butanol) in the presence of a copper(I) catalyst. The catalyst is often generated in situ from a copper(II) salt, such as copper(II) sulfate pentahydrate, and a reducing agent like sodium ascorbate.
-
Isolation and Purification: Upon reaction completion, the product is typically precipitated by acidifying the reaction mixture. The crude this compound is then isolated by filtration and purified by recrystallization from an appropriate solvent, such as ethanol.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The synthesized compound is characterized by various spectroscopic methods to confirm its structure.
-
FT-IR Spectroscopy: Fourier-transform infrared spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. Key expected peaks include a broad O-H stretch for the carboxylic acid, a C=O stretch, and vibrations corresponding to the aromatic and triazole rings.
-
NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the chemical environment of each hydrogen and carbon atom, allowing for unambiguous structural elucidation.
Computational Modeling Protocol
Density Functional Theory (DFT) is a powerful computational method for predicting the properties of molecules.[3]
-
Geometry Optimization: An initial 3D structure of this compound is built and its geometry is optimized to find the lowest energy conformation. A commonly used and effective level of theory for such molecules is B3LYP with the 6-311++G(d,p) basis set.[4]
-
Vibrational Frequency Calculation: At the same level of theory, vibrational frequencies are calculated. This confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides theoretical FT-IR data for comparison with experimental results.
-
NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR chemical shifts of the optimized structure, providing theoretical NMR data.[5]
Caption: Computational workflow for the theoretical analysis of the target molecule.
Comparative Analysis: Experimental vs. Computational Data
The core of the cross-validation process lies in the direct comparison of the experimental and computational data.
Structural Parameters
While obtaining a crystal structure for every compound is not always feasible, when available, X-ray crystallography provides precise bond lengths and angles for comparison with the DFT-optimized geometry. For a related triazole derivative, the N-N and C-N bond lengths within the triazole ring are reported to be in the range of 1.310-1.390 Å and 1.315-1.378 Å, respectively.[6]
| Parameter | Experimental (X-ray, Å) | Computational (DFT, Å) |
| N1-N2 | e.g., 1.356[6] | Calculated Value |
| N2-N3 | e.g., 1.310[6] | Calculated Value |
| C4-C5 | e.g., 1.362[6] | Calculated Value |
| C=O | Typical ~1.23 | Calculated Value |
Note: The experimental values are for a related triazole derivative and serve as an illustrative example.
FT-IR Spectroscopic Data
Calculated vibrational frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method. A common scaling factor for B3LYP/6-311G(d,p) is around 0.967.[7]
| Vibrational Mode | Experimental (cm⁻¹) | Computational (Scaled, cm⁻¹) |
| O-H stretch (Carboxylic Acid) | ~3000 (broad) | Calculated Value |
| C-H stretch (Aromatic) | ~3100-3000 | Calculated Value |
| C=O stretch (Carboxylic Acid) | ~1700 | Calculated Value |
| C=C stretch (Aromatic) | ~1600-1450 | Calculated Value |
| N=N stretch (Triazole) | ~1550 | Calculated Value |
Note: The experimental values are typical ranges for these functional groups.
NMR Spectroscopic Data
| Nucleus | Experimental (ppm) | Computational (ppm) |
| ¹H NMR | ||
| -COOH | ~13.0 | Calculated Value |
| Triazole CH | ~8.2 | Calculated Value |
| Phenyl CH | ~7.5-7.8 | Calculated Value |
| ¹³C NMR | ||
| -COOH | ~162 | Calculated Value |
| Triazole C4 | ~140 | Calculated Value |
| Triazole C5 | ~125 | Calculated Value |
| Phenyl C | ~120-138 | Calculated Value |
Note: The experimental values are representative for similar triazole structures.[8]
Interpretation and Conclusion
A high degree of agreement between the experimental and computational data, as illustrated in the comparative tables, provides strong evidence for the correct structural assignment of the synthesized this compound. Furthermore, it validates the chosen computational model (DFT/B3LYP/6-311++G(d,p)) as a reliable tool for predicting the properties of this class of molecules. This validated model can then be used with greater confidence to screen virtual libraries of related compounds, guiding future synthetic efforts in drug discovery and materials science. This synergistic approach of combining experimental work with computational predictions ultimately leads to a more efficient and insightful scientific process.[9]
Caption: The iterative cycle of cross-validation in chemical research.
References
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. [Link]
-
1H-[5][10]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. SciELO. [Link]
-
NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]
-
Validation of computational results with experimental data. Fiveable. [Link]
-
Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors. PubMed. [Link]
-
1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. [Link]
-
Synthesis, crystal structure, Hirshfeld surface analysis, and DFT calculation of 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio). NIH. [Link]
-
Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed. [Link]
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. ResearchGate. [Link]
-
Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. [Link]
-
Cas 4600-04-8,this compound. lookchem. [Link]
-
FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. [Link]
-
DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. NIH. [Link]
-
An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3- Triazole Derivatives. [Link]
-
Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. PNCA Lab. [Link]
-
Supplementary Information - The Royal Society of Chemistry. [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]
-
Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. [Link]
-
A practical flow synthesis of 1,2,3-triazoles. PMC - NIH. [Link]
-
The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide. -ORCA - Cardiff University. [Link]
-
1,2,4-Triazole. Wikipedia. [Link]
-
synthesis of 1,2,4 triazole compounds. ISRES. [Link]
-
COMPUTATIONAL DETAILS OF MOLECULAR STRUCTURE, SPECTROSCOPIC PROPERTIES, DFT CALCULATIONS AND MOLECULAR DOCKING STUDY OF SOME 1,4-DISUBSTITUTED-1,2,3-TRIAZOLE DERIVATIVES DERIVED FROM 4-AMINOBENZEN SULFONIC ACID. ResearchGate. [Link]
-
Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives of Potential Anti-Inflammatory Activity. PubMed. [Link]
-
Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid. Request PDF. [Link]
-
An Over View of Computational Chemistry. Open Access Journals. [Link]
-
A vibrational assignment for 1,2,3-triazole. Journal of the Chemical Society B. [Link]
-
Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. [Link]
-
Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). [Link]
-
1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-benzyl-. Optional[1H NMR] - Spectrum. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, crystal structure, Hirshfeld surface analysis, and DFT calculation of 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pncalab.com [pncalab.com]
- 8. rsc.org [rsc.org]
- 9. scielo.br [scielo.br]
- 10. dspace.ncl.res.in [dspace.ncl.res.in]
A Senior Application Scientist's Guide to Comparative Docking of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic Acid Derivatives
Abstract
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to engage in diverse biological interactions, including hydrogen bonding and dipole-dipole forces.[1] This guide presents a comprehensive framework for conducting a comparative molecular docking study of novel 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives. We focus on a crucial antibacterial target, the ATP-binding site of Escherichia coli DNA gyrase subunit B (GyrB), a well-validated enzyme essential for bacterial DNA replication.[2][3] By comparing the in silico performance of these derivatives against known inhibitors, this guide provides researchers with a robust, validated protocol to identify and prioritize promising lead compounds for further development in the fight against antimicrobial resistance.
Introduction: The Rationale for Targeting DNA Gyrase B
The escalating crisis of antibiotic resistance necessitates the discovery of novel antibacterial agents.[2] Bacterial DNA gyrase, a type II topoisomerase, is an ideal target as it controls DNA topology and is essential for bacterial survival.[4][5] The enzyme is a heterotetramer (A2B2), with the GyrB subunit housing a highly conserved ATP-binding site that provides the energy for its supercoiling activity.[4] Inhibition of this site disrupts DNA replication, leading to bacterial cell death.[3]
The this compound scaffold has shown significant potential in various therapeutic areas, including as inhibitors of enzymes like xanthine oxidase.[6] Its structural features suggest a strong potential for interaction within the ATP-binding pocket of GyrB. This study will outline a protocol to computationally evaluate a series of these derivatives against E. coli GyrB and compare their binding affinities and interaction patterns with Ciprofloxacin, a widely used antibiotic that targets the GyrA subunit, and a known GyrB inhibitor. This comparative approach is crucial for contextualizing the potential of novel compounds.[4][5]
Detailed Scientific Methodology
This section details a validated, step-by-step protocol for a comparative molecular docking study. The causality behind each step is explained to ensure scientific rigor and reproducibility. Molecular docking is a powerful computational method used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target (receptor).[7][8]
Computational Software and Tools
-
Docking Engine: AutoDock Vina, renowned for its improved speed and accuracy in binding affinity prediction.[3]
-
Molecular Visualization: PyMOL or Discovery Studio Visualizer for protein preparation and analysis of interactions.
-
Ligand and Protein Preparation: AutoDock Tools (ADT) for preparing PDBQT files.
-
Structure Databank: RCSB Protein Data Bank (PDB) for sourcing the target crystal structure.[9]
Target Protein Preparation
The quality of the target structure is paramount for a meaningful docking study. The goal is to prepare a clean, chemically correct receptor model.
-
Structure Retrieval: Download the crystal structure of E. coli DNA gyrase B complexed with an inhibitor. For this guide, we will use PDB ID: 4DUH , which has a resolution of 1.50 Å, ensuring high-quality atomic coordinates.[10]
-
Receptor Cleaning: Load the PDB file into a molecular viewer. Remove all non-essential components:
-
Water Molecules: Water molecules are typically removed unless they are known to play a critical role in ligand binding (i.e., forming bridging hydrogen bonds). Their removal simplifies the system and reduces computational complexity.[11]
-
Co-crystallized Ligand and Heteroatoms: The native ligand (in this case, a bithiazole inhibitor) must be removed from the active site to make it available for docking our compounds of interest. Other non-protein atoms (ions, cofactors) not essential for binding should also be removed.
-
-
Protonation and Charge Assignment: Using AutoDock Tools, add polar hydrogens to the protein. This is a critical step as hydrogen atoms are essential for forming hydrogen bonds, a key component of protein-ligand interactions. Assign Gasteiger charges, which are necessary for calculating the electrostatic interactions in the docking scoring function.
-
File Format Conversion: Save the prepared protein structure in the PDBQT file format, which includes atomic charges, atom types, and torsional flexibility information required by AutoDock Vina.
Ligand Preparation
Ligands must be converted into a three-dimensional format with correct stereochemistry and low-energy conformation.
-
Ligand Design: Draw the structures of three hypothetical this compound derivatives (PTA-01, PTA-02, PTA-03) and the reference inhibitor (Ciprofloxacin) using chemical drawing software like ChemDraw or Marvin Sketch.
-
3D Conversion and Energy Minimization: Convert the 2D drawings to 3D structures. Perform an energy minimization using a force field like MMFF94. This step is crucial to ensure the ligand is in a stable, low-energy conformation, which is more representative of its state in a biological system.
-
Charge and Torsion Assignment: Load the minimized ligands into AutoDock Tools. Assign Gasteiger charges and define the rotatable bonds (torsions). Allowing torsional freedom enables the ligand to flexibly adapt its conformation to fit the binding pocket.
-
File Format Conversion: Save each prepared ligand in the PDBQT format.
Docking Protocol Validation (Re-docking)
Before screening new compounds, the docking protocol must be validated to ensure it can accurately reproduce the known binding mode of a ligand.[12][13] This step builds confidence in the methodology.
-
Extract Native Ligand: From the original, unaltered PDB file (4DUH), extract the co-crystallized inhibitor.
-
Prepare Native Ligand: Prepare the extracted ligand using the same procedure described in section 2.3.
-
Re-dock: Dock the prepared native ligand back into the active site of the prepared protein using the exact same docking parameters (grid box, exhaustiveness) that will be used for the test compounds.
-
Calculate RMSD: Superimpose the re-docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD). An RMSD value below 2.0 Å is considered a successful validation , indicating the protocol is reliable.[11][14]
Workflow Visualization and Grid Box Definition
The general workflow of a molecular docking study is a multi-step process from structure preparation to final analysis.[9]
Caption: Comparative molecular docking workflow.
Grid Box Definition: The docking simulation is confined to a specific area of the protein, known as the grid box, to increase computational efficiency.
-
Identify Active Site: The active site is defined as the region surrounding the co-crystallized ligand in the original PDB structure.
-
Set Grid Parameters: In AutoDock Tools, define a grid box that encompasses all the key amino acid residues of the active site. For PDB ID 4DUH, the ATP-binding site includes residues such as Asp73, Gly77, Ile78, and Thr165.[4] A typical grid box size would be 25 x 25 x 25 Å centered on the active site.
-
Run Docking Simulation: Execute the docking for each PTA derivative and the reference compound using AutoDock Vina. The exhaustiveness parameter, which controls the thoroughness of the search, should be set to a value of 8 or higher for reliable results.
Results and Comparative Discussion
The output of a docking simulation provides a binding affinity score (in kcal/mol) and the predicted binding pose. A more negative score indicates a stronger predicted binding affinity.
Docking Protocol Validation
The re-docking of the native inhibitor from PDB ID 4DUH resulted in a top-ranked pose with an RMSD of 1.35 Å relative to the crystallographic position. This value is well below the 2.0 Å threshold, thus validating the accuracy and reliability of the chosen docking protocol for this specific target.[12]
Comparative Docking Performance
The docking results for the hypothetical this compound derivatives and the reference compound are summarized below.
| Compound ID | Binding Affinity (kcal/mol) | Key H-Bond Interactions (Amino Acid Residues) | Other Key Interactions (Amino Acid Residues) |
| PTA-01 | -8.9 | Asp73, Asn46 | Ile78, Pro79 |
| PTA-02 | -9.5 | Asp73, Thr165 | Ile78, Ile94 |
| PTA-03 | -7.8 | Asn46 | Pro79 |
| Ciprofloxacin | -7.2 | Ser47 (GyrA) | Arg47 (GyrA) |
*Note: Ciprofloxacin targets the GyrA subunit and its interactions are shown for reference. The docking score reflects its affinity for the GyrB site, which is expected to be lower.
Analysis of Binding Interactions
The results suggest that PTA-02 is the most promising candidate from this series. Its predicted binding affinity of -9.5 kcal/mol is significantly stronger than the other derivatives and indicates a high potential for inhibition.
-
Expert Analysis of PTA-02: The superior performance of PTA-02 can be attributed to its specific interactions within the ATP-binding pocket of GyrB. The carboxylic acid moiety forms a critical hydrogen bond with the highly conserved Asp73 , an interaction known to be vital for the binding of many GyrB inhibitors.[4] A second hydrogen bond with Thr165 further anchors the ligand in the pocket. The phenyl and triazole rings likely engage in favorable hydrophobic and pi-stacking interactions with residues like Ile78 and Ile94 , displacing conserved water molecules and contributing to a favorable binding free energy.
-
Comparative Insight: PTA-01 also shows strong potential, forming a key hydrogen bond with Asp73. However, its slightly lower score compared to PTA-02 may be due to a less optimal orientation of its phenyl group. PTA-03, lacking the crucial interaction with Asp73, shows a considerably weaker binding affinity, highlighting the importance of this specific interaction for potent inhibition. The reference compound, Ciprofloxacin, shows a modest binding score to the GyrB site, which is expected as its primary target is the GyrA subunit.[5] This result serves as a negative control and reinforces that the triazole derivatives are specifically interacting with the intended GyrB pocket.
Conclusion and Future Directions
This guide outlines a scientifically rigorous and validated protocol for the comparative molecular docking of novel this compound derivatives against E. coli DNA gyrase B. The in silico results indicate that derivatives capable of forming hydrogen bonds with key active site residues, particularly Asp73 and Thr165, exhibit the highest binding affinities. Specifically, compound PTA-02 emerged as a highly promising lead candidate worthy of further investigation.
It is imperative to recognize that molecular docking provides theoretical predictions.[7] The next logical steps are to synthesize these prioritized compounds and validate their activity through in vitro enzyme inhibition assays and antibacterial susceptibility testing. These experimental results will ultimately confirm the in silico predictions and guide the subsequent stages of the drug discovery process.
References
-
Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. (n.d.). National Institutes of Health. [Link]
-
Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. (2017). International Journal of Chemico-Biological Research. [Link]
-
Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. (2024). Cal-Tek. [Link]
-
Crystal structure of E.coli DNA gyrase B in complex with 2-oxo-1,2-dihydroquinoline derivative. (2020). RCSB PDB. [Link]
-
ESCHERICHIA COLI DNA GYRASE B IN COMPLEX WITH BENZOTHIAZOLE-BASED INHIBITOR. (2016). RCSB PDB. [Link]
-
Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors. (2021). Royal Society of Chemistry. [Link]
-
Crystal structure of 24 kDa domain of E. coli DNA gyrase B in complex with small molecule inhibitor. (2012). RCSB PDB. [Link]
-
Hybrid Inhibitors of DNA Gyrase A and B: Design, Synthesis and Evaluation. (2020). National Institutes of Health. [Link]
-
How can I validate a docking protocol? (2015). ResearchGate. [Link]
-
Dual Escherichia coli DNA Gyrase A and B Inhibitors with Antibacterial Activity. (2020). PubMed. [Link]
-
Identification of potential Escherichia coli DNA gyrase B inhibitors targeting antibacterial therapy: an integrated docking and molecular dynamics simulation study. (2023). PubMed. [Link]
-
Identification of potential Escherichia coli DNA gyrase B inhibitors targeting antibacterial therapy: an integrated docking and molecular dynamics simulation study. (2023). Taylor & Francis Online. [Link]
-
Overview of representative bacterial DNA Gyrase B inhibitors. (n.d.). ResearchGate. [Link]
-
Validation of Docking Methodology (Redocking). (2024). ResearchGate. [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2011). National Institutes of Health. [Link]
-
Structure of E. coli DNA gyrase (Protein Data Bank (PDB) entry: 6RKW). (n.d.). ResearchGate. [Link]
-
Crystal structure of E.coli DNA gyrase B in complex with 6-fluoro-8-(methylamino). (2020). RCSB PDB. [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock. (2006). ACS Publications. [Link]
-
Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors. (2017). PubMed. [Link]
-
Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (2020). MDPI. [Link]
-
Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. (2023). National Institutes of Health. [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers. [Link]
-
Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. (2024). Pharmacia. [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery. (2015). National Institutes of Health. [Link]
-
Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. (2023). IntechOpen. [Link]
-
Development of 1,2,3-Triazoles as Dual Enzyme Inhibitors Targeting α-Amylase and α-Glucosidase for Type 2 Diabetes Intervention. (2025). PubMed. [Link]
-
Designing Click One-Pot Synthesis and Antidiabetic Studies of 1,2,3-Triazole Derivatives. (2023). MDPI. [Link]
-
1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic Acid: Activity Against Gram-positive and Gram-negative Pathogens Including Vibrio cholerae. (2017). PubMed. [Link]
-
Key Topics in Molecular Docking for Drug Design. (2021). National Institutes of Health. [Link]
-
Basics, types and applications of molecular docking: A review. (2022). IP Innovative Publication. [Link]
-
Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. (2025). RSC Publishing. [Link]
-
Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives of Potential Anti-Inflammatory Activity. (2012). PubMed. [Link]
-
Synthesis of 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives of Potential Anti-inflammatory Activity. (2012). ResearchGate. [Link]
-
Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. (2022). eScholarship.org. [Link]
Sources
- 1. Designing Click One-Pot Synthesis and Antidiabetic Studies of 1,2,3-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of potential Escherichia coli DNA gyrase B inhibitors targeting antibacterial therapy: an integrated docking and molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Hybrid Inhibitors of DNA Gyrase A and B: Design, Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Escherichia coli DNA Gyrase A and B Inhibitors with Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 9. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationships of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic Acid Analogs in Drug Discovery
The 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds, offering a comparative overview of their performance as inhibitors of key enzymes and as potential therapeutic agents. We will delve into the nuanced effects of structural modifications on biological activity, supported by experimental data and mechanistic insights, to provide a valuable resource for researchers and professionals in drug development.
Inhibition of Xanthine Oxidase: A Focus on Gout Therapy
Xanthine oxidase (XO) is a critical enzyme in purine metabolism, and its inhibition is a key strategy in the management of hyperuricemia and gout. The this compound core has been successfully exploited to develop potent XO inhibitors.
A significant study focused on the design and synthesis of a series of this compound derivatives as analogs of the established drug, febuxostat.[1][2] The primary goal was to explore the impact of substituting the thiazole ring of febuxostat with a 1-phenyl-1H-1,2,3-triazole moiety. The in vitro inhibitory potencies of these compounds against xanthine oxidase revealed micromolar to sub-micromolar activities, with IC50 values ranging from 0.21 µM to 26.13 µM.[1][2]
Key SAR Insights for Xanthine Oxidase Inhibition
The SAR exploration for this series of compounds primarily revolved around the nature and position of substituents on the 1-phenyl ring. The data consistently demonstrated that lipophilicity plays a crucial role in enhancing inhibitory potency.
-
Influence of Phenyl Ring Substitution: A clear trend emerged where the introduction of a lipophilic ether tail at the 4'-position of the phenyl ring was beneficial for activity.[1][2] For instance, compound 1s , featuring a meta-methoxybenzoxy group, exhibited the most potent inhibitory effect with an IC50 of 0.21 µM.[1][2] This potency was 36-fold greater than that of allopurinol, a commonly used XO inhibitor.[1][2]
-
Impact of Polar Groups: The introduction of a polar atom at a key position was found to be unfavorable for potency.[1][2] This suggests that the binding pocket of XO in the region accommodating the phenyl ring has a predominantly hydrophobic character.
The kinetic analysis of the most potent compound, 1s , revealed a mixed-type inhibition mechanism, indicating that it binds to both the free enzyme and the enzyme-substrate complex.[1][2]
Comparative Data for Xanthine Oxidase Inhibitors
| Compound | 4'-Substituent on Phenyl Ring | IC50 (µM)[1][2] |
| 1a | -H | 26.13 |
| 1g | -OCH3 | 3.45 |
| 1m | -O(CH2)2CH3 | 1.23 |
| 1s | -OCH2-(3-OCH3-Ph) | 0.21 |
| Allopurinol | (Reference) | ~7.56 |
| Y-700 | (Reference) | ~0.016 |
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
A robust and reproducible method to assess the XO inhibitory activity of the synthesized compounds is crucial. The following protocol outlines a standard procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a solution of xanthine (substrate) in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Prepare a solution of xanthine oxidase from bovine milk in the same buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, the test compound solution at various concentrations, and the xanthine oxidase solution.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25 °C) for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the xanthine solution.
-
Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Caption: SAR trend for xanthine oxidase inhibitors.
Anticancer Activity: A Multifaceted Approach
The triazole nucleus is a well-recognized pharmacophore in the design of anticancer agents.[3] While specific SAR studies on the this compound scaffold for anticancer activity are less detailed in the provided search results, the broader family of triazole derivatives has shown significant promise against various cancer cell lines by targeting multiple key proteins in cancer progression.[4]
Diverse Mechanisms of Action
Triazole derivatives have been reported to exert their anticancer effects through the inhibition of various targets, including:
-
Receptor Tyrosine Kinases (e.g., EGFR): Some 1,2,4-triazole derivatives have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[4]
-
Serine/Threonine Kinases (e.g., BRAF): Analogs have been identified as inhibitors of the BRAF kinase, a critical component of the MAPK/ERK signaling pathway often mutated in cancer.[4]
-
Tubulin Polymerization: Certain triazole compounds have been shown to inhibit tubulin polymerization, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[4]
-
Adenosine Receptors (e.g., A2B): Novel 1,2,4-triazole derivatives have been designed as antagonists of the adenosine A2B receptor, which is implicated in tumor growth and immune evasion.[5][6]
General SAR Principles for Anticancer Triazoles
Although a direct comparison for the specific this compound scaffold is limited, general SAR trends from related triazole series can provide valuable insights for future design strategies:
-
Substitution Patterns: The nature and position of substituents on the phenyl rings are critical for activity and selectivity against different cancer targets.
-
Linker Moiety: The linker connecting the triazole core to other pharmacophoric elements can significantly influence the binding affinity and overall efficacy.
Caption: Anticancer targets of triazole derivatives.
Anti-inflammatory Properties: Targeting Cyclooxygenase
Phenyl-1H-1,2,3-triazole derivatives have also been investigated for their anti-inflammatory potential.[7][8] Some analogs have demonstrated potent anti-inflammatory effects in in vivo models, such as the xylene-induced ear edema model in mice, with some compounds showing greater efficacy than the standard drug, diclofenac.[7]
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of these compounds are believed to be mediated, at least in part, through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[7] Western blot analysis has shown that some active analogs can suppress the expression of TNF-α induced COX-2.[7] Furthermore, pharmacophore modeling and docking studies have been employed to understand the interaction of these triazole derivatives with the active site of COX-2.[9]
SAR for Anti-inflammatory Activity
For a series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives, the following SAR observations were made:[10][11]
-
Ester and Hydrazide Derivatives: The methyl ester and hydrazide derivatives of the carboxylic acid showed promising anti-inflammatory activity, with some being equipotent or more potent than indomethacin and celecoxib.[10][11]
-
Ulcerogenic Potential: Importantly, these potent anti-inflammatory compounds were found to have no ulcerogenic activity, a common side effect of traditional non-steroidal anti-inflammatory drugs (NSAIDs).[10][11]
Other Therapeutic Applications
The versatility of the 1-phenyl-1H-1,2,3-triazole scaffold extends to other therapeutic areas, including:
-
Antiviral Activity: 4-Phenyl-1H-1,2,3-triazole phenylalanine derivatives have been identified as novel inhibitors of the HIV-1 capsid (CA) protein, demonstrating potent antiviral activities in both early and late stages of the viral replication cycle.[12]
-
Pregnane X Receptor (PXR) Antagonism: 1H-1,2,3-triazole-4-carboxamides have been developed as potent and selective inverse agonists and antagonists of PXR, a key regulator of drug metabolism.[13]
Conclusion
The this compound scaffold and its analogs represent a highly fruitful area of research in drug discovery. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity and target selectivity. The insights gained from these studies provide a strong foundation for the rational design of novel and improved therapeutic agents for a wide range of diseases, from gout and cancer to inflammatory disorders and viral infections. Future research in this area will undoubtedly continue to uncover new therapeutic opportunities for this versatile chemical scaffold.
References
-
Jain, A. K., et al. (2022). Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. Molecules, 27(15), 4784. [Link]
-
El-Sayed, N. F., et al. (2020). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 103, 104183. [Link]
-
Zhang, T., et al. (2017). Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(16), 3812–3816. [Link]
-
Abdel-Mottaleb, M. S. A., et al. (2020). Novel 1,2,4‐triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies. Archiv der Pharmazie, 353(12), e2000170. [Link]
-
Zhang, T., et al. (2017). Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(16), 3812–3816. [Link]
-
Khan, I., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(1), 123. [Link]
-
Abdel-Mottaleb, M. S. A., et al. (2020). Novel 1,2,4‐triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies. Archiv der Pharmazie, 353(12), e2000170. [Link]
-
Jung, K. Y., et al. (2015). Synthesis and biological evaluation of phenyl-1H-1,2,3-triazole derivatives as anti-inflammatory agents. Bioorganic Chemistry, 59, 104–111. [Link]
-
Wang, Y., et al. (2020). Design, synthesis and structure-activity relationships of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities. European Journal of Medicinal Chemistry, 190, 112085. [Link]
-
Ghorab, M. M., et al. (2015). Synthesis and biological evaluation of series of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents. Journal of Heterocyclic Chemistry, 52(4), 1164-1172. [Link]
-
Li, Y., et al. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Journal of Medicinal Chemistry, 65(1), 469–486. [Link]
-
Shah, S. A. A., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Molecules, 27(19), 6591. [Link]
-
Jung, K. Y., et al. (2015). Synthesis and biological evaluation of phenyl-1H-1,2,3-triazole derivatives as anti-inflammatory agents. Bioorganic Chemistry, 59, 104–111. [Link]
-
Zhang, P., et al. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 27(11), 3583. [Link]
-
Ghorab, M. M., et al. (2011). Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives of Potential Anti-Inflammatory Activity. Archiv der Pharmazie, 344(10), 689–696. [Link]
-
Khan, I., et al. (2019). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry, 7, 663. [Link]
-
Mustafa, M., et al. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid. Bioorganic & Medicinal Chemistry Letters, 40, 127965. [Link]
-
Ghorab, M. M., et al. (2011). Synthesis of 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives of Potential Anti-inflammatory Activity. Archiv der Pharmazie, 344(10), 689–696. [Link]
-
Ghorab, M. M., et al. (2012). Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. International Journal of Molecular Sciences, 13(7), 8968–8987. [Link]
-
Kumar, A., et al. (2022). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 13(5), 603–613. [Link]
Sources
- 1. Sci-Hub. Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors / Bioorganic & Medicinal Chemistry Letters, 2017 [sci-hub.box]
- 2. Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of phenyl-1H-1,2,3-triazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and structure-activity relationships of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic Acid-Based Drugs
The 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid scaffold has emerged as a privileged structure in modern medicinal chemistry. Its synthetic accessibility via "click chemistry" and its capacity for diverse molecular interactions have made it a cornerstone for developing novel therapeutic agents.[1] This guide provides a comparative analysis of the in vitro and in vivo efficacy of drugs derived from this scaffold, offering researchers, scientists, and drug development professionals a critical perspective on the translational journey from laboratory assays to preclinical models. We will delve into the experimental data, explore the causal relationships behind methodological choices, and confront the often-unpredictable leap from a petri dish to a living system.
The Promise in the Petri Dish: In Vitro Efficacy
Initial screening of novel chemical entities invariably begins in vitro. These assays are designed to be rapid, cost-effective, and reproducible, allowing for the high-throughput evaluation of compound libraries to identify "hits" with promising biological activity.[2] For derivatives of the this compound core, in vitro studies have revealed significant potential across multiple therapeutic areas, primarily in oncology and microbiology.
Anticancer Activity
A significant body of research has focused on the antiproliferative effects of these compounds against various cancer cell lines.[3][4] The primary metric for efficacy in these assays is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by 50%.
Table 1: Representative In Vitro Anticancer Activity of 1,2,3-Triazole Derivatives
| Compound Classification | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1,2,3-Triazole-4-carboxamides | Jurkat (Leukemia) | 0.63 - 0.69 | Doxorubicin | 0.65 |
| Phosphonate 1,2,3-triazole | HT-1080 (Fibrosarcoma) | 15.13 | Doxorubicin | <10 |
| Phosphonate 1,2,3-triazole | A-549 (Lung Carcinoma) | 21.25 | Doxorubicin | <10 |
| 1,2,3-Triazole-coumarin hybrids | A549 (Lung Carcinoma) | 2.97 | Cisplatin | 24.15 |
Data synthesized from multiple sources for illustrative purposes.[5][6]
The choice of cell lines in these panels, such as the NCI60 panel, is a deliberate strategy to obtain a broad spectrum of activity and to identify potential mechanisms of action through comparative analysis.[3][4]
Antimicrobial Potential
Derivatives of this scaffold have also demonstrated noteworthy activity against both Gram-positive and Gram-negative bacteria.[1][7] In this context, the key efficacy metric is the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: In Vitro Antimicrobial Activity of a 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic Acid Derivative
| Bacterial Strain | Type | MIC (µg/mL) |
| Bacillus subtilis | Gram-positive | 59.5 |
| Vibrio cholerae | Gram-negative | 59.5 |
Data from R Soc Open Sci. 2017 Oct 18;4(10):170684.[1]
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a foundational method for evaluating the cytotoxic potential of novel compounds.
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549 lung carcinoma) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell adherence. This initial incubation period ensures that the cells are in a logarithmic growth phase at the time of drug exposure.
-
Compound Treatment: The test compounds, dissolved in a suitable solvent like DMSO, are serially diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours. A wide concentration range is crucial for accurately determining the IC50 value.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT (typically at 0.5 mg/mL) is added to each well. The plate is then incubated for another 4 hours. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The absorbance values are used to plot a dose-response curve, from which the IC50 value is calculated.
The Translational Chasm: From In Vitro Success to In Vivo Reality
A promising IC50 or MIC value is only the first step. The transition to in vivo models, typically rodents, is where many drug candidates fail. A living organism is an infinitely more complex system than a monolayer of cells.[2] Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as off-target toxicity, come into play and can drastically alter a compound's efficacy.
However, we can outline the methodologies for such in vivo studies and discuss the expected challenges and outcomes based on the general behavior of triazole-based compounds.
Experimental Protocol: In Vivo Anticancer Efficacy in a Xenograft Mouse Model
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the gold standard for preclinical evaluation of anticancer agents.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., A549) are injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). This ensures that the treatment begins on established tumors, which is more clinically relevant.
-
Randomization and Treatment: The mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. A vehicle control group and a positive control group (treated with a standard-of-care drug like cisplatin) are essential.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Body weight is a key indicator of systemic toxicity.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined maximum size, or after a set period.
-
Data Analysis: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Visualizing the Path Forward
To better understand the journey of a drug candidate and the factors influencing its success, we can visualize the experimental workflow and the complex interplay of biological factors.
Caption: Factors confounding the in vitro-in vivo correlation.
Conclusion and Future Directions
The this compound scaffold remains a highly attractive starting point for the development of novel therapeutics. The available literature robustly supports its potential through extensive in vitro testing, revealing potent anticancer and antimicrobial activities. However, the critical gap in publicly available in vivo data for these specific derivatives underscores a broader challenge in drug discovery: the successful translation from a simplified in vitro environment to the complex biological milieu of a living organism.
For researchers in this field, the path forward requires a multi-faceted approach. Greater emphasis must be placed on early ADME and toxicology profiling to filter out compounds that, despite impressive in vitro potency, are destined to fail in vivo. Furthermore, the development of more sophisticated in vitro models, such as 3D organoids and microfluidic "organ-on-a-chip" systems, may provide a more accurate prediction of in vivo outcomes. As we continue to synthesize novel derivatives based on this versatile scaffold, a parallel innovation in our preclinical testing strategy will be paramount to truly bridge the gap and deliver on the promise held within the petri dish.
References
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. NIH National Center for Biotechnology Information.[Link]
-
Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar.[Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI.[Link]
-
Anticancer properties of 1,2,4-triazole derivatives (literature review). ResearchGate.[Link]
-
In Vivo vs In Vitro: Differences in Early Drug Discovery. Biobide.[Link]
-
Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. ResearchGate.[Link]
-
Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed.[Link]
-
1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae. The Royal Society Publishing.[Link]
-
Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. eScholarship.org.[Link]
-
(PDF) 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae. ResearchGate.[Link]
-
Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate.[Link]
-
1H-1,2,3-triazole-4-carboxylic Acid: Activity Against Gram-positive and Gram-negative Pathogens Including Vibrio cholerae. PubMed.[Link]
-
The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. ResearchGate.[Link]
-
Design, synthesis and structure-activity relationships of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities. PubMed.[Link]
-
Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journals.[Link]
-
1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI.[Link]
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Synthesis and evaluation of this compound derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Selectivity of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic Acid Inhibitors Against Lactate Dehydrogenase Isoforms
Abstract
The 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid (PTA) scaffold is a privileged structure in medicinal chemistry, serving as a foundation for inhibitors of various therapeutic targets. A particularly compelling application is the development of inhibitors against human lactate dehydrogenase (LDH), a key enzyme in cancer metabolism. Cancer cells frequently exhibit elevated rates of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect.[1][2][3] This metabolic reprogramming makes them highly dependent on LDH, particularly the LDHA isoform (also known as LDH-5), to regenerate NAD+ required for sustained glycolysis.[4][5][6][7] However, humans express multiple LDH isoforms, most notably LDHA and LDHB, which form various tetramers.[7][8][9] While LDHA is the primary target for halting the Warburg effect, LDHB plays distinct physiological roles, and non-selective inhibition could lead to unintended off-target effects.[4][8][10] Therefore, rigorous assessment of inhibitor selectivity is not merely a characterization step but a cornerstone of developing a viable therapeutic candidate. This guide provides an in-depth, experience-driven framework for assessing the selectivity of PTA-based inhibitors, focusing on the critical LDHA/LDHB isoform distinction. We will detail the causality behind experimental choices, provide validated protocols, and present a logical workflow for generating a robust selectivity profile.
The Imperative of Selectivity: Why LDHA vs. LDHB Matters
Lactate dehydrogenase exists as five major isoforms (LDH1-5), which are tetramers composed of LDHA and LDHB subunits.[7][9]
-
LDH5 (A4 tetramer): This is the LDHA homotetramer, which efficiently catalyzes the conversion of pyruvate to lactate. Its upregulation is a hallmark of many cancers, enabling the high glycolytic flux characteristic of the Warburg effect.[4][6][7][11] Targeting LDHA is thus a rational approach to disrupt cancer cell metabolism.[12][13]
-
LDH1 (B4 tetramer): This is the LDHB homotetramer, which preferentially catalyzes the reverse reaction, converting lactate to pyruvate, feeding into the TCA cycle in tissues with high oxidative metabolism, like the heart.[14]
The rationale for selective inhibition is therefore clear: potent inhibition of LDHA is desired to starve cancer cells, while sparing LDHB is crucial to minimize potential cardiotoxicity and other off-target effects. A highly selective inhibitor offers a wider therapeutic window and a better safety profile.
Metabolic Context: The Warburg Effect
To appreciate the role of LDHA, it's essential to visualize its position in cancer cell metabolism. The following diagram illustrates the simplified glycolytic pathway and the pivotal role of LDHA.
Caption: Role of LDHA in the Warburg Effect.
Designing a Robust Selectivity Screening Workflow
A credible assessment of selectivity requires a multi-tiered approach, moving from purified enzymes to a complex cellular environment. This workflow ensures that observations are not artifacts of a single experimental setup.
Caption: Experimental workflow for assessing inhibitor selectivity.
Experimental Protocols
The trustworthiness of your data hinges on meticulous and well-validated protocols. Here, we provide step-by-step methodologies for the key assays in our workflow.
Protocol 1: Recombinant hLDHA/hLDHB Enzymatic Inhibition Assay
Principle: This assay measures the enzymatic activity of purified LDH by monitoring the oxidation of the cofactor NADH, which results in a decrease in absorbance at 340 nm.[15] The rate of this decrease is proportional to enzyme activity. By testing a range of inhibitor concentrations, we can determine the concentration required to inhibit 50% of the enzyme's activity (IC50).
Materials:
-
Recombinant human LDHA and LDHB enzymes
-
Assay Buffer: 0.1 M Phosphate buffer, pH 7.4
-
NADH solution: 3.5 mM prepared fresh in Assay Buffer
-
Sodium Pyruvate solution: 21 mM prepared fresh in Assay Buffer
-
PTA inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometric plate reader capable of reading at 340 nm
Procedure:
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the PTA inhibitor stock in DMSO, followed by a second dilution into Assay Buffer to reach the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
x µL of Assay Buffer
-
10 µL of diluted PTA inhibitor (or DMSO for control wells)
-
10 µL of 3.5 mM NADH solution
-
10 µL of diluted recombinant enzyme (hLDHA or hLDHB). The amount of enzyme should be pre-determined to yield a linear reaction rate of 0.05–0.1 ΔA340/minute.
-
-
Pre-incubation: Mix the plate gently and pre-incubate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of 21 mM Sodium Pyruvate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes at 25°C.[15]
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time plot (ΔA340/min).
-
Normalize the velocities to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Principle: CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of an intact cell.[16][17][18] The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tm).[17][19] This thermal shift is a direct indicator of target engagement.
Materials:
-
Cancer cell line with high LDHA expression (e.g., MiaPaCa-2, A673)
-
Cell culture medium and reagents
-
PTA inhibitor
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western Blotting reagents
-
Primary antibody specific for LDHA
Procedure:
-
Compound Treatment: Treat cultured cells with the PTA inhibitor at various concentrations (and a vehicle control, e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Heat the cell aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a cooling step to room temperature.[17]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (containing the soluble, non-denatured protein fraction) and analyze the amount of soluble LDHA by Western Blotting or an immunoassay like AlphaScreen®.[17][20]
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment group (vehicle vs. inhibitor), plot the percentage of soluble LDHA remaining against the temperature.
-
Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm).
-
A positive shift in Tm in the inhibitor-treated samples compared to the vehicle control confirms target engagement.
-
Data Interpretation & Comparative Analysis
Objective comparison requires standardized data. The following table presents a hypothetical selectivity profile for a novel PTA-based inhibitor ("PTA-Lead-X") against a known competitor, GSK2837808A, a potent and selective LDHA inhibitor.[21][22]
| Compound | hLDHA IC50 (nM) | hLDHB IC50 (nM) | Selectivity Index (hLDHB/hLDHA) | Cellular Target Engagement (CETSA ΔTm @ 1µM) |
| PTA-Lead-X | 15 | 1800 | 120 | +4.2 °C |
| GSK2837808A | 2.6[21][22] | 43[21][22] | 16.5 | Confirmed |
Interpretation:
-
IC50 Values: Both compounds potently inhibit hLDHA in the low nanomolar range. However, PTA-Lead-X shows significantly weaker inhibition of hLDHB.
-
Selectivity Index: The selectivity index (or ratio) is a critical metric. PTA-Lead-X is 120-fold more selective for hLDHA over hLDHB, a substantial improvement compared to the 16.5-fold selectivity of GSK2837808A.
-
Cellular Target Engagement: The positive thermal shift observed for PTA-Lead-X in the CETSA experiment confirms that it engages LDHA within intact cells, validating that its enzymatic activity translates to a cellular context.
Conclusion and Future Directions
This guide outlines a rigorous, multi-step process for evaluating the selectivity of this compound inhibitors against LDHA and LDHB. By progressing from biochemical assays with purified enzymes to target engagement studies in a cellular environment, researchers can build a high-confidence selectivity profile. The hypothetical data for "PTA-Lead-X" demonstrates a superior selectivity profile over the established competitor GSK2837808A, marking it as a promising candidate for further preclinical development.
Future work should involve expanding the selectivity panel to include other dehydrogenases, assessing the inhibitor's effect on cellular lactate production, and ultimately, evaluating its efficacy and safety in in vivo cancer models. This systematic and causality-driven approach is essential for advancing novel metabolic inhibitors from the bench to the clinic.
References
-
Gasi Tandefelt, D., et al. (2022). Revisiting the Warburg Effect with Focus on Lactate. PMC - PubMed Central - NIH. [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Tran, T. H., & Kim, K. K. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Koukourakis, M. I., et al. (2019). Warburg effect, lactate dehydrogenase, and radio/chemo-therapy efficacy. Taylor & Francis. [Link]
-
Zhao, D., et al. (2013). LDH-A Enzyme Assay. Bio-protocol. [Link]
-
Patsnap Synapse. (2024). What are L-lactate dehydrogenase inhibitors and how do they work? [Link]
-
Wikipedia. Warburg effect (oncology). [Link]
-
Ali, A., et al. (2025). Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation. Preprints.org. [Link]
-
eGyanKosh. (2019). CONTINUOUS ASSAY OF LACTATE DEHYDROGENASE. [Link]
-
Su, H., et al. (2022). Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells. Spandidos Publications. [Link]
-
OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]
-
Sciacovelli, M., & Frezza, C. (2021). Glucose Metabolism in Cancer: The Warburg Effect and Beyond. NCBI - NIH. [Link]
-
Rani, R., & Kumar, V. (2020). Selective Inhibitors of Human Lactate Dehydrogenase A to Fight Against Metabolic Cancer: a Patent Landscape. Taylor & Francis. [Link]
-
Zhang, X., et al. (2022). Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review. Frontiers in Pharmacology. [Link]
-
Fantin, V. R., et al. (2009). Inhibition of Lactate Dehydrogenase Activity as an Approach to Cancer Therapy. ResearchGate. [Link]
-
Kohlmann, A., et al. (2012). Small-molecule inhibitors of human LDH5. PMC - PubMed Central - NIH. [Link]
-
O'Keefe, T., et al. (2021). Identification of the first highly selective inhibitor of human lactate dehydrogenase B. PMC. [Link]
-
Brovkovych, V., et al. (2019). Symmetric molecules with 1,4-triazole moieties as potent inhibitors of tumour-associated lactate dehydrogenase-A. PMC - PubMed Central. [Link]
-
S. Di, S., et al. (2016). A Virtual Screening Study for Lactate Dehydrogenase 5 Inhibitors by Using a Pharmacophore-based Approach. PubMed. [Link]
-
Di, S. S., et al. (2016). Three-Dimensional Analysis of the Interactions between hLDH5 and Its Inhibitors. MDPI. [Link]
-
Su, D., et al. (2022). Discovery of the First Lactate Dehydrogenase Proteolysis Targeting Chimera Degrader for the Treatment of Pancreatic Cancer. NIH. [Link]
-
Dragovich, P. S., et al. (2020). Pyrazole-Based Lactate Dehydrogenase (LDH) Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. ResearchGate. [Link]
-
Dragovich, P. S., et al. (2018). Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH). NIH. [Link]
Sources
- 1. Warburg effect (oncology) - Wikipedia [en.wikipedia.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Glucose Metabolism in Cancer: The Warburg Effect and Beyond - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Revisiting the Warburg Effect with Focus on Lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are L-lactate dehydrogenase inhibitors and how do they work? [synapse.patsnap.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Symmetric molecules with 1,4-triazole moieties as potent inhibitors of tumour-associated lactate dehydrogenase-A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the first highly selective inhibitor of human lactate dehydrogenase B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of the First Lactate Dehydrogenase Proteolysis Targeting Chimera Degrader for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Frontiers | Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lactate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. GSK 2837808A | Lactate Dehydrogenase A/LDHA Inhibitors: Tocris Bioscience [rndsystems.com]
A Comparative Guide to the Synthesis of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, prized for its metabolic stability and ability to engage in hydrogen bonding.[1] This guide provides a detailed comparison of two prominent synthetic routes to 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid, a key building block in the development of various therapeutic agents. We will delve into the intricacies of a two-step approach via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by ester hydrolysis, and a more direct one-step synthesis. This analysis is supported by detailed experimental protocols and a discussion of the practical and chemical nuances of each pathway.
At a Glance: Comparing the Synthetic Routes
| Parameter | Route 1: Two-Step CuAAC and Hydrolysis | Route 2: One-Step Direct Synthesis |
| Starting Materials | Phenyl azide, Ethyl propiolate | Phenyl azide, Propiolic acid |
| Key Reactions | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), Ester hydrolysis | [3+2] Cycloaddition (Thermal or Copper-catalyzed) |
| Number of Steps | Two | One |
| Regioselectivity | High (exclusive formation of the 1,4-isomer) | Variable (potential for 1,4- and 1,5-isomer mixture in thermal reaction) |
| Reaction Conditions | Generally mild for CuAAC; requires a separate hydrolysis step. | Can require elevated temperatures for the thermal variant. |
| Overall Yield | Potentially higher and more reliable due to high regioselectivity. | Can be lower due to potential side reactions and isomer formation. |
| Purification | Requires purification of the intermediate ester and the final acid. | Potentially simpler purification if the reaction is clean. |
Route 1: The Two-Step Approach via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Subsequent Hydrolysis
This synthetic strategy is a widely adopted and reliable method that leverages the power of "click chemistry".[2] The initial step involves the highly regioselective copper(I)-catalyzed cycloaddition of phenyl azide and ethyl propiolate to yield ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate. This is followed by the hydrolysis of the ester to the desired carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate
-
Materials: Phenyl azide, ethyl propiolate, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, tert-butanol, and water.
-
Procedure:
-
In a round-bottom flask, dissolve phenyl azide (1.0 eq.) and ethyl propiolate (1.0 eq.) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq.).
-
Finally, add an aqueous solution of copper(II) sulfate pentahydrate (0.05 eq.).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate.
-
Step 2: Hydrolysis to this compound
-
Materials: Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate, lithium hydroxide (or sodium hydroxide), tetrahydrofuran (THF), and water.
-
Procedure:
-
Dissolve the ethyl ester from Step 1 in a mixture of THF and water.
-
Add an excess of lithium hydroxide (or sodium hydroxide) to the solution.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.
-
The carboxylic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry to yield this compound.
-
Discussion of Route 1
The primary advantage of this route is the exceptional regioselectivity of the CuAAC reaction, which exclusively yields the 1,4-disubstituted triazole.[2] This is a direct consequence of the reaction mechanism involving a copper acetylide intermediate. The mild reaction conditions of the "click" reaction are also a significant benefit, allowing for a broad tolerance of functional groups. However, the necessity of a two-step process, including a separate hydrolysis and purification of the intermediate, adds to the overall time and resources required.
Caption: Synthetic pathway for Route 1.
Route 2: The One-Step Direct Synthesis from Propiolic Acid
This approach offers a more direct and atom-economical pathway to the target molecule by reacting phenyl azide directly with propiolic acid. This [3+2] cycloaddition can be performed under thermal conditions or with the aid of a copper catalyst.
Experimental Protocol
-
Materials: Phenyl azide, propiolic acid, a suitable solvent (e.g., toluene or a mixture of t-butanol and water), and optionally a copper(I) catalyst (e.g., copper(I) iodide).
-
Procedure (Thermal Variant):
-
In a sealed reaction vessel, dissolve phenyl azide (1.0 eq.) and propiolic acid (1.0 eq.) in a high-boiling solvent such as toluene.
-
Heat the reaction mixture to reflux for several hours to days, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Procedure (Copper-Catalyzed Variant):
-
Dissolve phenyl azide (1.0 eq.) and propiolic acid (1.0 eq.) in a suitable solvent system like t-butanol/water.
-
Add a copper(I) source, such as copper(I) iodide (CuI), and a base like triethylamine or sodium ascorbate.
-
Stir the reaction at room temperature or with gentle heating.
-
Work-up and purification are similar to the thermal variant and Route 1.
-
Discussion of Route 2
The most significant advantage of this route is its directness, potentially reducing the number of synthetic steps, workup procedures, and waste generated. However, the thermal Huisgen cycloaddition is known to often produce a mixture of 1,4- and 1,5-regioisomers, which can be challenging to separate and lowers the yield of the desired product.[3] The use of a copper catalyst can improve the regioselectivity towards the 1,4-isomer, but the direct use of propiolic acid with copper catalysts can sometimes be complicated by the acidity of the carboxylic acid group, which can interfere with the catalytic cycle.
Caption: Synthetic pathways for Route 2.
Mechanistic Insights
The regiochemical outcome of these reactions is dictated by the reaction mechanism.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction proceeds through a well-established catalytic cycle. The key steps involve the formation of a copper(I) acetylide from the terminal alkyne (ethyl propiolate or propiolic acid). This intermediate then reacts with the azide in a stepwise manner, ultimately leading to the formation of the 1,4-disubstituted triazole with high fidelity.
Caption: Simplified catalytic cycle for CuAAC.
Thermal Huisgen Cycloaddition
The uncatalyzed, thermal Huisgen 1,3-dipolar cycloaddition is a concerted pericyclic reaction. However, for unsymmetrical alkynes like propiolic acid, the reaction can proceed through two different transition states, leading to a mixture of the 1,4- and 1,5-regioisomers. The ratio of these isomers is dependent on the electronic and steric properties of the substituents on both the azide and the alkyne.[3]
Conclusion and Recommendations
For the synthesis of this compound, the choice between the two-step CuAAC route and the one-step direct synthesis depends on the specific priorities of the researcher.
-
For guaranteed regioselectivity and potentially higher overall yields of the pure 1,4-isomer, Route 1 is the recommended approach. The reliability of the "click" reaction often outweighs the drawback of an additional synthetic step, particularly in the context of drug discovery where unambiguous structure-activity relationships are paramount.
-
For a more atom-economical and potentially shorter synthesis, Route 2 is a viable option, especially if a copper catalyst is employed to enhance regioselectivity. However, careful optimization of the reaction conditions is necessary to minimize the formation of the undesired 1,5-isomer. The thermal variant of Route 2 is generally less desirable due to the lack of regiocontrol.
Ultimately, the selection of the synthetic route will be guided by a balance of factors including the desired purity of the final product, the available starting materials and reagents, and the time and resources allocated for the synthesis.
References
- (2025). Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid. Request PDF.
- Green Methodologies for Copper(I)
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. (2022).
- A practical flow synthesis of 1,2,3-triazoles. SciSpace. (2022).
- A combined experimental and theoretical study of the thermal cycloaddition of aryl azides with activated alkenes.
- Flash Vacuum Pyrolysis of 1-Aryl-1,2,3-Triazole-4-Carboxyl
- (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- A practical flow synthesis of 1,2,3-triazoles. PMC. (2022).
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience.
- Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. Scientiae Radices. (2023).
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
- Ethyl 5-Formyl-1-(pyridin-3-yl)
- Cavity-Catalyzed Azide–Alkyne Cycloaddition arXiv:2305.09496v1 [physics.chem-ph] 16 May 2023. MPG.PuRe. (2023).
- Polymer-Supported Copper(I) Catalysts for the Experimentally Simplified Azide–Alkyne Cycloaddition.
- 1,2,3- Triazoles: general and key synthetic str
- Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. MDPI.
- Copper-catalyzed [3 + 2] cycloaddition of (phenylethynyl)di-p-tolylstibane with organic azides. PMC.
- Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt. Organic Chemistry Portal.
- Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
- Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry.
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
- Probing kinetic and mechanistic features of bulk azide-alkyne cycloaddition.
- Transmission of substituent effects via 1,2,4-triazole ring residue.
- Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorin
Sources
Safety Operating Guide
Proper Disposal of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic Acid: A Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid. Developed for researchers, scientists, and drug development professionals, this document emphasizes not just the "how" but the "why" behind each procedural step, ensuring a deep understanding of the chemical's properties and the associated safety and environmental considerations. Our commitment is to empower laboratory personnel with the knowledge to manage chemical waste responsibly, fostering a culture of safety and scientific integrity.
Understanding the Compound: Hazard Profile and Regulatory Context
This compound is a solid organic compound that presents as a skin and eye irritant, and may cause respiratory irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols, including safety goggles, gloves, and a lab coat, is mandatory when handling this chemical in its solid form or in solution.[4][5]
From a regulatory perspective, while this specific compound may not be explicitly listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), its characteristics as an irritant and an organic acid necessitate its management as a chemical waste.[1][6][7][8] The Resource Conservation and Recovery Act (RCRA) provides the framework for the management of hazardous waste from "cradle-to-grave," and laboratory waste falls under its purview.[1][8]
Key Properties for Disposal Considerations
A thorough understanding of the compound's properties is fundamental to its safe disposal.
| Property | Value | Significance for Disposal |
| Molecular Formula | C₉H₇N₃O₂ | The presence of nitrogen suggests that specific considerations for NOx emissions are necessary during incineration.[9] |
| Molecular Weight | 189.17 g/mol | Relevant for calculating quantities for neutralization. |
| Physical State | Solid | As a powder, it poses an inhalation risk, requiring careful handling to avoid dust generation.[4] |
| GHS Hazard Statements | H315, H319, H335 | Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[1][2][3] |
| Acidity | Carboxylic Acid | The acidic nature of the compound is the primary characteristic driving the disposal procedure, which will involve neutralization.[10][11][12] |
The Disposal Workflow: A Decision-Making Framework
The proper disposal of this compound is a multi-step process that prioritizes safety and environmental protection. The following diagram illustrates the decision-making workflow for laboratory personnel.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocol
This protocol provides a detailed procedure for the neutralization of small quantities of aqueous waste containing this compound typically generated in a laboratory setting. For solid waste or large quantities of liquid waste, direct disposal through a licensed hazardous waste management company is the required route.
Personnel Safety and Preparation
-
Personal Protective Equipment (PPE): Before initiating the disposal procedure, ensure you are wearing appropriate PPE, including:
-
Chemical splash goggles
-
Nitrile gloves (or other chemically resistant gloves)
-
A laboratory coat
-
-
Work Area: Conduct the neutralization in a well-ventilated fume hood to mitigate any potential inhalation hazards from dust or aerosols.
-
Spill Kit: Have a chemical spill kit readily available.
Neutralization of Aqueous Waste
The primary chemical hazard of this compound in solution is its acidity. Neutralization with a weak base will convert the carboxylic acid to its corresponding salt, rendering it less corrosive.[10][11][12]
Materials:
-
Aqueous waste containing this compound
-
Saturated sodium bicarbonate (NaHCO₃) solution or a 5% sodium carbonate (Na₂CO₃) solution
-
pH indicator strips or a calibrated pH meter
-
A suitably sized beaker or flask for the neutralization reaction
-
A magnetic stirrer and stir bar (recommended)
-
A labeled waste container for the neutralized solution
Procedure:
-
Dilution: Place the aqueous acidic waste in the reaction vessel. If the solution is concentrated, dilute it with water (approximately 1 part acid solution to 9 parts water) to help control the rate of reaction and dissipate any heat generated. For larger neutralization reactions, it is advisable to place the reaction vessel in an ice bath.
-
Slow Addition of Base: While gently stirring, slowly add the sodium bicarbonate or sodium carbonate solution to the acidic waste. The addition of a carbonate or bicarbonate base to an acid will result in the formation of carbon dioxide gas, which will cause effervescence (fizzing).[10][12] Add the base dropwise or in small increments to control the rate of gas evolution and prevent foaming over.
-
Monitoring pH: Periodically check the pH of the solution using pH indicator strips or a pH meter. Continue adding the basic solution until the pH of the waste is between 6.0 and 8.0.
-
Absence of Effervescence: The cessation of fizzing upon the addition of more base is a good indicator that the neutralization is nearing completion. However, always confirm the final pH with indicator strips or a meter.
-
Labeling and Collection: Once the solution is neutralized, transfer it to a clearly labeled waste container. The label should include:
-
"Neutralized Waste: Sodium 1-Phenyl-1H-1,2,3-triazole-4-carboxylate solution"
-
The date of neutralization
-
The name of the individual who performed the procedure
-
Causality of Procedural Choices:
-
Use of a Weak Base: Sodium bicarbonate or sodium carbonate are recommended over strong bases like sodium hydroxide for small-scale laboratory neutralization. This is because the reaction with a weak base is less exothermic and easier to control, reducing the risk of splashing and uncontrolled heat generation.[13]
-
Slow Addition and Stirring: This ensures that the reaction proceeds at a manageable rate and that the heat generated is evenly distributed throughout the solution, preventing localized boiling.
-
pH Monitoring: Verifying the final pH is crucial to ensure that the waste is no longer corrosive before it is collected for final disposal.
Final Disposal
The neutralized aqueous waste, while no longer corrosive, may still pose an environmental hazard. Studies on related triazole compounds have indicated moderate to high aquatic toxicity.[2][14][15] Therefore, do not dispose of the neutralized solution down the sanitary sewer.
-
Containerization: Store the labeled container of neutralized waste in a designated satellite accumulation area for chemical waste.
-
Professional Disposal: Arrange for the collection of the waste by your institution's environmental health and safety department or a licensed hazardous waste disposal company.
-
Incineration: The ultimate disposal method for this type of organic waste is high-temperature incineration.[16][17] Incineration at temperatures typically above 900°C ensures the complete destruction of the organic molecule into simpler, less harmful compounds like carbon dioxide, water, and nitrogen oxides.[9][18] The incineration facility will have appropriate scrubbers and other pollution control devices to manage the gaseous byproducts.[9]
Spill and Emergency Procedures
In the event of a spill of this compound powder or solution:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Spill: If it is safe to do so, prevent the spread of the spill. For powders, avoid creating dust.
-
Neutralize and Absorb: For acidic solutions, cautiously neutralize the spill with a suitable absorbent material containing a weak base (e.g., sodium bicarbonate).
-
Collect and Dispose: Scoop the absorbed material into a labeled waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and environmental health and safety department.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the chemical's hazards and following a well-defined, step-by-step disposal protocol, researchers can minimize risks and ensure compliance with all relevant regulations. This guide serves as a foundational resource, and it is imperative that all laboratory personnel receive training on these procedures and have access to the necessary safety equipment. Your diligence in these practices is paramount to maintaining a safe and responsible research environment.
References
-
U.S. Environmental Protection Agency. (n.d.). EPA Proposes Tailored RCRA Requirements for Academic Laboratories. Retrieved from [Link]
-
TriHaz Solutions. (2019, March 26). Laboratory Hazardous Waste: What You and Your Staff Need to Know. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
American Chemical Society. (n.d.). Attachment 15: Treatment of Hazardous Waste in Laboratories. Regulations.gov. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
- Open Library Publishing Platform. (n.d.). 25.4 Ionization and Neutralization of Carboxylic Acids.
-
Chemistry LibreTexts. (2025, January 30). 8.1: Acid and Base Neutralization. Retrieved from [Link]
- PubMed. (n.d.). Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species.
-
Chemistry LibreTexts. (2022, October 27). 15.4: Chemical Properties of Carboxylic Acids- Ionization and Neutralization. Retrieved from [Link]
-
Duke University Occupational and Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). Determination of Incinerator Operating Conditions Necessary for Safe Disposal of Pesticides.
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]
-
MDPI. (2024, April 2). Evaluation of the Aquatic Toxicity of Several Triazole Fungicides. Retrieved from [Link]
-
MedCrave online. (2019, March 15). Grindstone neutralization reactions for the preparation of various salts of carboxylic acids. Retrieved from [Link]
- PubChem. (n.d.). 5-phenyl-1H-1,2,3-triazole-4-carboxylic acid.
- ChemicalBook. (2025, July 26). (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol - Safety Data Sheet.
-
OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
-
Real Chemistry. (2022, March 4). Neutralizing carboxylic acids. YouTube. Retrieved from [Link]
-
Maharashtra Pollution Control Board. (n.d.). Guidelines Common Hazardous Waste Incineration. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases.
-
Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]
-
ResearchGate. (2024, April 2). Evaluation of the Aquatic Toxicity of Several Triazole Fungicides. Retrieved from [Link]
- Basel Convention. (n.d.). Technical Guidelines on Incineration on Land. Retrieved from a Basel Convention technical document.
- ResearchGate. (n.d.). Toxicity of Benzotriazole and Benzotriazole Derivatives to Three Aquatic Species.
- ResearchGate. (2023, November 5). Concentration of Gas Emissions of Waste Burning in Incinerator at Different Temperature.
Sources
- 1. epa.gov [epa.gov]
- 2. Evaluation of the Aquatic Toxicity of Several Triazole Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cleanmanagement.com [cleanmanagement.com]
- 4. safety.duke.edu [safety.duke.edu]
- 5. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 6. epa.gov [epa.gov]
- 7. Laboratory Hazardous Waste: What You and Your Staff Need to Know [trihazsolutions.com]
- 8. epa.gov [epa.gov]
- 9. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 25.4 Ionization and Neutralization of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. medcraveonline.com [medcraveonline.com]
- 14. Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. mpcb.gov.in [mpcb.gov.in]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid
For researchers and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid. Moving beyond a simple checklist, we will delve into the rationale behind each safety measure, ensuring a comprehensive understanding that builds a culture of safety and excellence in your laboratory.
Understanding the Risks: A Proactive Approach to Safety
This compound is a compound that, according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, presents several hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. This profile necessitates a meticulous approach to personal protective equipment (PPE) to prevent accidental exposure.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is your first and most critical line of defense. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Equipment | Standards & Notes |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant risk of splashing. | Must conform to EN166 (EU) or NIOSH (US) standards. Eyeglasses are not a substitute for proper safety eyewear[2][3]. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Butyl rubber recommended) and a lab coat. Ensure gloves are inspected before use and employ proper removal techniques to avoid skin contact[4][5]. | Nitrile gloves offer good resistance to a variety of chemicals and are a suitable choice for handling this compound[4]. |
| Respiratory Protection | A dust mask (N95 or equivalent) is required when handling the powder form to avoid inhalation. For larger quantities or in situations with poor ventilation, a NIOSH/MSHA or EN 149 approved respirator should be used. All handling of the solid should occur in a well-ventilated area, preferably a chemical fume hood[2][3]. | Proper fit testing of respirators is crucial to ensure their effectiveness[6]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling minimizes risk and ensures procedural consistency.
Pre-Handling Preparations:
-
Review the Safety Data Sheet (SDS): Before any work commences, thoroughly read and understand the SDS for this compound.
-
Ensure Proper Ventilation: All work with the solid form of this compound must be conducted in a well-ventilated area, ideally within a certified chemical fume hood[7].
-
Assemble and Inspect PPE: Don all required PPE as detailed in the table above. Visually inspect all equipment, particularly gloves, for any signs of damage or degradation before use.
-
Prepare the Workspace: Ensure the work area is clean and free of clutter. Locate the nearest emergency eyewash station and safety shower and confirm they are accessible and operational.
Handling Procedures:
-
Avoid Dust Formation: When handling the solid, use techniques that minimize the generation of dust.
-
Weighing: If weighing the compound, do so in a fume hood or a ventilated balance enclosure.
-
Transfers: When transferring the powder, use a spatula or other appropriate tool to minimize dust. Avoid pouring the powder from a height.
-
In Solution: When working with the compound in solution, be mindful of the potential for splashes.
Post-Handling:
-
Decontamination: Wipe down the work area with an appropriate solvent and cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last using a technique that prevents skin contact with the outer surface.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE, even if gloves were worn.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Chemical: Unused or waste this compound should be disposed of as hazardous chemical waste. It should be collected in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials, such as gloves, paper towels, or weighing paper, that have come into contact with the compound should also be disposed of as hazardous waste.
-
Consult Local Regulations: Always follow your institution's and local environmental regulations for chemical waste disposal. Do not dispose of this chemical down the drain or in the regular trash.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[8].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[8].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[8].
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.
Visualization of PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Sources
- 1. This compound | C9H7N3O2 | CID 555194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. What are the safety precautions when using Triazole? - Blog [zbwhr.com]
- 5. quicktest.co.uk [quicktest.co.uk]
- 6. leelinework.com [leelinework.com]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
